2-Azabicyclo[2.1.1]hexane-3-carboxylic acid
Description
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Properties
Molecular Formula |
C6H9NO2 |
|---|---|
Molecular Weight |
127.14 g/mol |
IUPAC Name |
2-azabicyclo[2.1.1]hexane-3-carboxylic acid |
InChI |
InChI=1S/C6H9NO2/c8-6(9)5-3-1-4(2-3)7-5/h3-5,7H,1-2H2,(H,8,9) |
InChI Key |
YGOZJCRQJHXVJY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1NC2C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Bridging the Gap: 2,4-Methanoproline vs. 2-Azabicyclo[2.1.1]hexane-3-carboxylic Acid in Peptidomimetic Drug Design
Executive Summary
In the realm of peptidomimetic drug discovery, the conformational restriction of amino acids is a primary strategy for enhancing binding affinity and metabolic stability. At the forefront of this structural revolution is a highly strained bicyclic proline analog known trivially as 2,4-methanoproline , and systematically as 2-azabicyclo[2.1.1]hexane-3-carboxylic acid [1][2]. This whitepaper dissects the nomenclature duality, structural causality, and synthetic methodologies of this critical building block, providing actionable protocols for medicinal chemists and drug development professionals.
Nomenclature Duality and Structural Biology
The dual nomenclature of this molecule reflects the intersection of natural product isolation and rigorous synthetic chemistry:
-
2,4-Methanoproline (Trivial/Semi-Systematic): This name highlights its biological origin and structural relationship to native L-proline. It was first isolated from the seeds of the Costa Rican legume Ateleia herbert smithii Pittier, where it acts as a potent antifeedant against seed predators[2][3]. The prefix "2,4-methano" denotes the addition of a methylene bridge connecting the C2 and C4 positions of the pyrrolidine ring.
-
2-Azabicyclo[2.1.1]hexane-3-carboxylic acid (IUPAC Systematic): This is the strict von Baeyer nomenclature used in chemical registries and commercial sourcing (often as its BOC-protected derivative)[1]. It accurately describes the core bicyclic skeleton, which consists of a hexane parent structure bridged by a nitrogen atom (aza) at position 2.
Structural Causality: Why the Bicyclic Skeleton Matters
Native proline is unique among proteinogenic amino acids because its secondary amine forms a tertiary amide bond in peptides, leading to a dynamic equilibrium between cis and trans rotamers. This isomerization is often a rate-limiting step in protein folding and can dilute receptor affinity by allowing multiple bioactive conformations[2][4].
By introducing the methylene bridge to form the 2-azabicyclo[2.1.1]hexane skeleton, we impose severe steric and stereoelectronic constraints. The causality is direct: The rigid bicyclic framework severely restricts the
Table 1: Comparative Structural Metrics
| Property | Native L-Proline | 2-Azabicyclo[2.1.1]hexane-3-carboxylic acid |
| IUPAC Name | Pyrrolidine-2-carboxylic acid | 2-Azabicyclo[2.1.1]hexane-3-carboxylic acid |
| Molecular Formula | C5H9NO2 | C6H9NO2 |
| Molecular Weight | 115.13 g/mol | 127.14 g/mol |
| Ring System | Monocyclic (Pyrrolidine) | Bicyclic (Bridged Pyrrolidine) |
| Amide Bond Preference | cis / trans equilibrium | Predominantly trans |
| Natural Source | Universal (Proteinogenic) | Ateleia herbert smithii (Non-proteinogenic) |
Synthetic Methodologies and Self-Validating Protocols
Constructing the 2-azabicyclo[2.1.1]hexane skeleton is notoriously difficult due to the immense ring strain (estimated at ~25-30 kcal/mol)[3][5]. Traditional thermodynamic pathways often fail to close the ring. Two distinct, field-proven methodologies have emerged to overcome this activation barrier.
Protocol A: Photochemical [2+2] Cycloaddition (The Classical Approach)
Because ground-state thermodynamics forbid the formation of such highly strained systems, photochemical excitation is utilized to bypass the energy barrier, making the [2+2] cycloaddition symmetry-allowed and kinetically favorable[2][5].
Step-by-Step Methodology:
-
Precursor Synthesis: Synthesize an N-allylic dehydroalanine derivative (the diene precursor).
-
Validation Check: UV-Vis spectroscopy must show strong absorption at ~230 nm, confirming the conjugated diene system.
-
-
Photochemical Irradiation: Dissolve the precursor in a degassed solvent (e.g., acetonitrile) and irradiate using a medium-pressure mercury lamp (hν) in a quartz reactor for 12-24 hours.
-
Validation Check: Monitor the reaction via
H-NMR. The complete disappearance of the distinct vinylic protons ( 5.0-6.5 ppm) and the emergence of highly shielded cyclobutane protons ( 1.5-2.5 ppm) validates successful ring closure.
-
-
Deprotection: Remove the N-protecting groups using standard conditions (e.g., TFA for BOC) to yield the crude amino acid.
-
Validation Check: LC-MS must confirm the exact mass of the target compound (m/z [M+H]
= 128.1).
-
Protocol B: Intramolecular Nucleophilic Substitution (The Rammeloo-Stevens Approach)
Developed as a scalable alternative to photochemistry, this method forces cyclization through rigid spatial proximity[3][6].
Step-by-Step Methodology:
-
Cyclobutane Precursor Preparation: Synthesize a cyclobutane derivative bearing both a protected amine and a leaving group (e.g., a halogenated cyclobutanone derivative).
-
Expert Insight: As noted by Rammeloo and Stevens, using additional POCl
and careful monitoring during the precursor formation is critical to push the yield from 35% up to 95% on a large scale[3].
-
-
Base-Mediated Ring Closure: Reflux the precursor in an aqueous NaOH solution. The strong base deprotects the amine, turning it into a potent nucleophile. The rigid geometry of the cyclobutane ring forces the nitrogen into the required trajectory for an intramolecular S
2 attack on the electrophilic carbon.-
Validation Check:
C-NMR is the definitive validation tool here. The shift of the alpha-carbon signal from the acyclic precursor into the highly strained bicyclic region (~45-50 ppm) confirms the 2-azabicyclo[2.1.1]hexane framework.
-
Fig 1. Synthetic pathways to the 2-azabicyclo[2.1.1]hexane skeleton.
Applications in Drug Discovery & Peptidomimetics
The integration of 2,4-methanoproline into peptide sequences has yielded profound results in pharmacological applications, specifically by acting as a rigid scaffold that dictates the global 3D architecture of the peptide.
-
Neurotransmitter and Hormone Analogs: 2,4-Methanoproline has been successfully substituted into oligopeptides like thyrotropin-releasing hormone (TRH), bradykinin, and angiotensin[2]. Because these hormones rely on specific trans-amide conformations to bind their respective GPCRs (G-protein coupled receptors), the rigidification provided by the 2-azabicyclo[2.1.1]hexane skeleton drastically enhances receptor affinity and prolongs half-life in vivo.
-
Collagen Stability Studies: The substitution of hydrogen at the C
1 or C 2 position of the bicyclic system with hydroxyl or fluoro groups yields conformationally restricted mimics of 4-hydroxyproline and 4-fluoroproline[7]. The has been pivotal in understanding how stereoelectronic effects (like the gauche effect) and steric puckering contribute to the triple-helical stability of collagen[2][7].
Fig 2. Pharmacological logic of trans-amide stabilization by 2,4-methanoproline.
Conclusion
The distinction between 2,4-methanoproline and 2-azabicyclo[2.1.1]hexane-3-carboxylic acid is merely a matter of nomenclature; chemically and biologically, they represent one of the most powerful tools in modern peptidomimetics. By leveraging the extreme ring strain of the bicyclic skeleton, researchers can forcefully dictate peptide conformation, turning floppy, easily degraded natural sequences into highly potent, metabolically stable drug candidates.
References
-
4-Fluoro-2,4-methanoproline Organic Letters (ACS Publications) URL:[Link]
-
A new and short method for the synthesis of 2,4-methanoproline Chemical Communications (RSC Publishing) URL:[Link]
-
Substituted 2-Azabicyclo[2.1.1]hexanes as Constrained Proline Analogues: Implications for Collagen Stability The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
Synthesis of 2,4-Methanoproline Analogues via an Addition−Intramolecular Substitution Sequence The Journal of Organic Chemistry (ACS Publications) URL:[Link]
Sources
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- 6. A new and short method for the synthesis of 2,4-methanoproline - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Guide: sp3-Rich Bicyclic Amino Acid Scaffolds for Drug Discovery
[1]
Executive Summary
The "Escape from Flatland" paradigm has shifted modern drug discovery from planar, aromatic-heavy kinase inhibitors toward three-dimensional (3D), sp3-rich architectures.[1] Bicyclic amino acids (BAAs) represent a high-value structural class within this shift. By constraining the conformational flexibility of the peptide backbone or side chains, BAAs reduce the entropic penalty of binding, improve metabolic stability by removing metabolically labile aromatic hydrogens, and enhance aqueous solubility.
This guide provides a technical roadmap for incorporating sp3-rich bicyclic scaffolds into drug design, focusing on structural classification, synthetic protocols, and physicochemical optimization.
Part 1: The "Escape from Flatland" Paradigm
Theoretical Underpinning: The dominance of Suzuki-Miyaura couplings in the 1990s and 2000s led to a library bias toward flat, biaryl systems. While potent, these molecules often suffer from poor solubility and high attrition rates in clinical trials due to off-target toxicity and rapid metabolism (CYP450 oxidation of flat aromatic rings).
In 2009, Lovering et al. introduced the Fsp3 descriptor (Fraction of sp3 carbon atoms), demonstrating that increased saturation correlates with higher clinical success rates.[1][2][3]
-
Solubility: sp3 centers disrupt crystal lattice packing more effectively than flat stacks, lowering melting points and increasing aqueous solubility.
-
Selectivity: 3D vectors allow for probing specific sub-pockets (e.g., chiral recognition) that flat molecules cannot access.
-
Metabolic Stability: Replacing aromatic rings with saturated bioisosteres (e.g., bicyclo[1.1.1]pentane vs. phenyl) removes the primary sites of oxidative metabolism.
Visualization: The Fsp3 Logic Flow
Caption: The transition from planar aromatics to sp3-rich scaffolds mitigates solubility and metabolic risks while enhancing selectivity.
Part 2: Structural Classes & Design Principles
Bicyclic amino acids are not a monolith.[4] They are engineered based on the vector geometry required for the target.
Fused Systems (Proline Surrogates)
-
Scaffold: 3-azabicyclo[3.1.0]hexane, octahydroindole.
-
Role: Constrain the
and dihedral angles of the peptide backbone. -
Application: Peptidomimetics (e.g., HCV protease inhibitors like Boceprevir). The [3.1.0] system locks the "proline" ring in a specific pucker, freezing the bioactive conformation.
Bridged Systems (Phenyl Bioisosteres)
-
Scaffold: Bicyclo[1.1.1]pentane (BCP), Bicyclo[2.2.2]octane.
-
Role: Act as linear spacers or "saturated phenyls."
-
Application: Replacing a phenyl ring with a BCP unit maintains the linear vector (exit vectors at 180°) but increases solubility and reduces logD.
Spiro Systems (Tortional Restriction)
-
Scaffold: Spiro[3.3]heptane amino acids.
-
Role: Lock side-chain orientation without affecting the backbone as drastically as fused systems.
-
Application: DNA-Encoded Libraries (DELs) where diversity is driven by rigid projection of functional groups.
Comparative Data: Physicochemical Impact
| Property | Phenylalanine (Flat) | 3-Azabicyclo[3.1.0]hexane (Fused) | BCP-Amino Acid (Bridged) |
| Fsp3 | 0.22 | 1.00 | 1.00 |
| LogP (Calc) | ~1.4 | ~0.5 | ~0.8 |
| Solubility | Low (Crystal packing) | High | High |
| Metabolic Liability | High (Ring oxidation) | Low | Low |
| Vector Geometry | Planar (120°) | "V" Shape (Variable) | Linear (180°) |
Part 3: Synthetic Methodologies
Synthesis of these scaffolds requires moving beyond amide couplings into cycloadditions and carbene chemistry.
Core Strategy: Palladium-Catalyzed Cyclopropanation
The most robust method for generating the 3-azabicyclo[3.1.0]hexane scaffold (a "methanoproline" derivative) involves the cyclopropanation of maleimides or pyrrolines. This reaction is scalable and allows for high diastereoselectivity.[5]
Experimental Protocol: Synthesis of N-Boc-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Objective: Create a conformationally locked proline analog for library insertion.
Reagents:
-
N-Boc-3-pyrroline (Substrate)
-
Ethyl diazoacetate (EDA) (Carbene source)
-
Palladium(II) acetate [Pd(OAc)₂] (Catalyst)
-
Dichloromethane (DCM) (Solvent)
Step-by-Step Workflow:
-
Catalyst Activation:
-
In a flame-dried round-bottom flask under Argon, dissolve Pd(OAc)₂ (2 mol%) in anhydrous DCM.
-
-
Substrate Addition:
-
Add N-Boc-3-pyrroline (1.0 equiv) to the catalyst solution. Cool the mixture to 0°C.
-
-
Carbene Insertion (The Critical Step):
-
Note: EDA is potentially explosive. Handle with care behind a blast shield.
-
Slowly add Ethyl diazoacetate (1.2 equiv) as a solution in DCM via a syringe pump over 4 hours. Slow addition is crucial to prevent EDA dimerization (fumarate formation) over cyclopropanation.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature (RT) and stir for 12 hours.
-
Monitor via TLC (stain with KMnO₄; the double bond of pyrroline disappears) or LC-MS.
-
-
Workup & Purification:
-
Filter the reaction mixture through a pad of Celite to remove Pd black.
-
Concentrate the filtrate under reduced pressure.
-
Purify via Flash Column Chromatography (SiO₂, Hexanes/EtOAc gradient). The exo-isomer is typically the major product due to steric avoidance of the Boc group.
-
-
Hydrolysis (Ester to Acid):
-
Dissolve the resulting ethyl ester in THF/Water (1:1).
-
Add LiOH (2.0 equiv) and stir at RT for 4 hours.
-
Acidify to pH 3 with 1M HCl and extract with EtOAc to yield the free acid.
-
Self-Validation Check:
-
NMR: Look for the disappearance of alkene protons (5.7-5.9 ppm) and the appearance of high-field cyclopropyl protons (0.5-1.5 ppm).
-
Stereochemistry: NOESY experiments should confirm the exo vs. endo relationship between the bridgehead protons and the carbamate.
Visualization: Synthetic Workflow
Caption: Pd-catalyzed cyclopropanation workflow for accessing fused bicyclic amino acids.
Part 4: Decision Framework for Scaffold Selection
When should you deploy a bicyclic scaffold versus a standard amino acid? Use this decision matrix.
-
Is the binding pocket "flat" or "deep"?
-
Flat/Narrow: Use Aromatic/Heteroaromatic (Pi-stacking).
-
Deep/Spherical: Use Bicyclic (Volume filling).
-
-
Is Metabolic Stability a limiting factor?
-
Yes: Replace Phenyl with Bicyclo[1.1.1]pentane (Bridged).
-
-
Is the peptide conformation too floppy (low affinity)?
-
Yes: Replace Proline/Alanine with 3-azabicyclo[3.1.0]hexane (Fused) to lock the turn.
-
Visualization: Scaffold Decision Tree
Caption: Strategic selection of bicyclic scaffolds based on specific medicinal chemistry bottlenecks.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[2][6] Journal of Medicinal Chemistry.[7][2][6] [Link]
- Mercer, K. E., et al. (2024).Bicyclic Peptides: A New Era of Drug Discovery. (General Context on Bicyclic Peptide Utility).
-
Gensini, M., et al. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives.[8][9] Chemistry – A European Journal.[7] [Link]
-
Li, X., et al. (2019). Bicyclo[6.1.0]nonyne and tetrazine amino acids for Diels–Alder reactions. RSC Advances.[10] [Link]
-
Perry, I. (2021). Synthesis and Diversification of Csp3-rich Scaffolds.[11] Princeton University Doctoral Thesis. [Link]
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- 4. mmsl.cz [mmsl.cz]
- 5. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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2-Azabicyclo[2.1.1]hexane-3-carboxylic acid molecular weight and formula
An In-Depth Technical Guide to 2-Azabicyclo[2.1.1]hexane-3-carboxylic Acid: A Constrained Proline Analog for Modern Drug Discovery
Abstract
2-Azabicyclo[2.1.1]hexane-3-carboxylic acid is a conformationally constrained, sp³-rich bicyclic amino acid that has garnered significant attention in medicinal chemistry and drug development. As a rigid analog of proline, it serves as a valuable building block for introducing specific structural constraints into peptides and small molecules, thereby influencing their bioactivity and pharmacokinetic profiles. This guide provides a comprehensive overview of its core molecular attributes, the scientific rationale for its use as a strategic scaffold, detailed synthetic methodologies, and its applications in modern drug discovery. The content herein is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this unique scaffold in their programs.
Core Molecular Attributes
2-Azabicyclo[2.1.1]hexane-3-carboxylic acid is a saturated heterocyclic compound featuring a strained bicyclic core. Its fundamental properties are crucial for computational modeling, analytical characterization, and strategic incorporation into larger molecules.
Molecular Formula and Weight
The primary molecular characteristics of the parent compound are summarized below. It is essential to distinguish these from its various protected forms or isomeric structures.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₉NO₂ | [1][2] |
| Molecular Weight | 127.14 g/mol | [1][2] |
| Topological Polar Surface Area (TPSA) | 49.33 Ų | [1] |
| Computed logP | -0.177 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
Chemical Structure
The rigid, bridged structure of 2-azabicyclo[2.1.1]hexane-3-carboxylic acid is fundamental to its function, locking the geometry of the amino acid backbone.
Caption: 2D structure of 2-Azabicyclo[2.1.1]hexane-3-carboxylic acid.
The Scientific Rationale: A Strategic Scaffold in Medicinal Chemistry
The utility of this molecule stems from its unique three-dimensional structure, which serves as a powerful tool for modulating the properties of drug candidates.
"Escape from Flatland": The Value of sp³-Rich Scaffolds
Modern drug discovery emphasizes the "escape from flatland" concept, which posits that incorporating complex, sp³-rich three-dimensional scaffolds can significantly improve the physicochemical and pharmacokinetic properties of drug candidates compared to their flat, aromatic counterparts.[3] Azabicyclo[2.1.1]hexanes (aza-BCHs) are exemplary of this principle, offering a rigid, saturated core that can enhance water solubility, improve metabolic stability, and reduce lipophilicity.[3][4]
A Constrained Proline Bioisostere
Proline's unique cyclic structure already imparts significant conformational constraints on peptides. 2-Azabicyclo[2.1.1]hexane-3-carboxylic acid takes this a step further, acting as a highly rigid bioisostere of proline and its hydroxylated derivatives (hydroxyproline). This substitution locks the peptide backbone into a well-defined conformation, which can be leveraged to enhance binding affinity to a target protein or to stabilize a desired secondary structure, such as in collagen.[5]
Caption: Bioisosteric relationship between proline and the aza-BCH core.
Synthetic Strategies and Methodologies
The synthesis of the 2-azabicyclo[2.1.1]hexane ring system is non-trivial due to its inherent ring strain. Several effective strategies have been developed, with the choice of route often depending on the desired scale and stereochemical purity.
De Novo Synthesis via Photochemical Cycloaddition
An efficient and well-documented approach begins with a photochemical [2+2] cycloaddition to form a cyclobutene precursor, which is then elaborated to the final bicyclic system.[6][7]
Causality Behind Experimental Choices:
-
Photochemistry: A [2+2] photocycloaddition is a powerful method for constructing strained four-membered rings, which serve as the foundation for the bicyclic core.
-
Stereoselective Addition: The use of an electrophilic addition (e.g., with phenylselenyl bromide) across the cyclobutene double bond allows for precise control over the stereochemistry of the substituents, which is critical for the subsequent ring-closing step.
-
Intramolecular Cyclization: An intramolecular Sₙ2 reaction, typically using a strong base like sodium hydride, efficiently forms the second ring, yielding the desired 2-azabicyclo[2.1.1]hexane scaffold.
-
Oxidation to Carboxylic Acid: The final carboxylic acid functionality is often introduced late-stage via oxidation of a primary alcohol (e.g., using Jones oxidation), a reliable and high-yielding transformation.[6][7]
Caption: Workflow for the synthesis of the aza-BCH core from a cyclobutene precursor.
Experimental Protocol: Synthesis from a Cyclobutene Precursor
The following protocol is a representative synthesis adapted from published literature.[6][7]
Step 1: Preparation of Cyclobutene Dicarbamate (16)
-
cis-Cyclobut-3-ene-1,2-dicarboxylic anhydride (prepared via a photochemical method) is converted to the corresponding dicarbamate through a multi-step sequence involving amine ring-opening, reduction, and protection of the resulting amino groups.
-
Rationale: This creates the necessary nitrogen-containing precursor for the bicyclic system and installs protecting groups suitable for the subsequent steps.
-
Step 2: Phenylselenyl Bromide Addition (17a)
-
The cyclobutene dicarbamate (16) is dissolved in an appropriate aprotic solvent (e.g., CH₂Cl₂).
-
The solution is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (N₂ or Ar).
-
A solution of phenylselenyl bromide (PhSeBr) is added dropwise. The reaction is stirred until completion, monitored by TLC.
-
Rationale: This key step proceeds via a stereoselective anti-addition to the double bond, setting the relative stereochemistry required for the subsequent cyclization.
-
Step 3: Intramolecular Cyclization (18)
-
The selanylated intermediate (17a) is dissolved in a polar aprotic solvent like THF or DMF.
-
Sodium hydride (NaH) is added portion-wise at 0 °C. The reaction is allowed to warm to room temperature and stirred overnight.
-
Rationale: The hydride deprotonates one of the carbamate nitrogens, creating a nucleophile that attacks the carbon bearing the selenium group in an intramolecular Sₙ2 reaction, forming the bicyclic core.
-
Step 4: Conversion to Carboxylic Acid (4c)
-
The resulting bicyclic compound (18) undergoes a series of functional group interconversions, including reductive removal of the phenylselenyl group, deprotection, and conversion of one of the functionalized arms into a primary alcohol.[6][7]
-
The intermediate alcohol is then oxidized under Jones conditions (CrO₃ in aqueous acetone/sulfuric acid).
-
Final deprotection (e.g., hydrogenolysis) yields the target 2-azabicyclo[2.1.1]hexane-3-carboxylic acid.
-
Rationale: This sequence reliably converts the synthetic handle into the desired carboxylic acid functionality, completing the synthesis.
-
Applications and Future Outlook
The unique structural features of 2-azabicyclo[2.1.1]hexane-3-carboxylic acid make it a high-value building block for addressing key challenges in drug design.
-
Peptidomimetics: Its primary application is in the design of peptidomimetics, where its incorporation can enforce a specific bioactive conformation, enhance proteolytic stability, and improve cell permeability.
-
Improving Drug Properties: As a bioisostere for both proline and ortho-substituted phenyl rings, the broader bicyclo[2.1.1]hexane scaffold has been shown to improve aqueous solubility and metabolic stability in drug candidates.[4] This makes it an attractive module for lead optimization campaigns.
-
Exploring New Chemical Space: The rigid three-dimensional nature of the scaffold provides novel vectors for exiting substituents, allowing medicinal chemists to explore previously inaccessible regions of chemical space and potentially discover new binding interactions.[8]
The continued development of efficient and scalable synthetic routes, including asymmetric methods, will further expand the accessibility and application of this promising scaffold in the next generation of therapeutics.[3][9]
References
-
PubChem. 2-Azabicyclo(2.1.1)hexane. National Center for Biotechnology Information. Available from: [Link]
-
Lescop, C., Mévellec, L., & Huet, F. (2001). A New Synthesis of 2-Azabicyclo[2.1.1]hexanes. The Journal of Organic Chemistry, 66(12), 4187–4193. Available from: [Link]
-
Lescop, C., Mévellec, L., & Huet, F. (2001). A new synthesis of 2-azabicyclo[2.1.1]hexanes. The Journal of Organic Chemistry, 66(12), 4187-93. Available from: [Link]
- Hoechst Aktiengesellschaft. (1988). Method for making 2-azabicyclo-[3.3.0]-octane-3-carboxylic acids. U.S. Patent 4,727,160.
-
Chemspace. 2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride. Available from: [Link]
-
Krow, G. R., Lee, Y. B., Lester, W. S., Christian, H., Shaw, D. A., & Yuan, J. (1996). A Novel Synthesis of 2-Azabicyclo[2.1.1]hexane from Pyridine. The Journal of Organic Chemistry, 61(21), 7429–7434. Available from: [Link]
-
Mykhailiuk, P. K., et al. (2024). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. Journal of Organic and Pharmaceutical Chemistry, 22(3), 24-37. Available from: [Link]
-
Jenkins, C. L., et al. Substituted 2-Azabicyclo[2.1.1]hexanes as Constrained Proline Analogs: Implications for Collagen Stability. Raines Lab, University of Wisconsin–Madison. Available from: [Link]
-
Mykhailiuk, P. K., et al. (2024). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1- Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. Journal of Organic and Pharmaceutical Chemistry. Available from: [Link]
-
Yang, S., et al. (2023). Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes. ACS Catalysis, 13(1), 477–483. Available from: [Link]
-
Caron, A., et al. (2023). Preparation of new bicyclo[2.1.1]hexane compact modules: an opening towards to novel sp3-rich chemical space. ChemRxiv. Available from: [Link]
-
Caron, A., et al. (2024). Access to 2-Oxabicyclo[2.1.1]hexanes and their use in Scaffold Hopping. Organic Letters. Available from: [Link]
-
Mykhailiuk, P. K. (2023). 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. Nature Chemistry, 15, 1139–1147. Available from: [Link]
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The Renaissance of the Azabicyclo[2.1.1]hexane Scaffold: A Technical Guide
Executive Summary
The azabicyclo[2.1.1]hexane (Aza-BCH) scaffold represents a paradigm shift in modern medicinal chemistry, embodying the "Escape from Flatland" philosophy.[1][2][3] As a conformationally restricted,
Historically relegated to the status of a "chemical curiosity" due to extreme synthetic difficulty, the Aza-BCH scaffold has experienced a renaissance driven by strain-release chemistry and photoredox catalysis. This guide analyzes the trajectory of this scaffold from obscure natural product to a privileged motif in high-value drug discovery programs.[4]
Historical Context: The "Dark Ages" and Natural Origins
The Natural Precedent: 2,4-Methanoproline
The validation of the Aza-BCH core began with the isolation of 2,4-methanoproline (2-azabicyclo[2.1.1]hexane-1-carboxylic acid) from the seeds of Ateleia herbert smithii in the 1980s.[5] This natural amino acid demonstrated that the highly strained bicyclic system was chemically stable enough to exist in biological matrices.
Early Synthetic Struggles (1980s–2000s)
Early access to this scaffold was plagued by low yields and harsh conditions. The primary route involved the intramolecular photochemical [2+2] cycloaddition of dienes or the rearrangement of larger rings.
-
The Photochemical Bottleneck: Early methods required high-energy UV irradiation of dilute solutions to favor intramolecular cyclization over polymerization.
-
The Krow & Lescop Era: Significant contributions came from Krow et al. and Lescop et al. (circa 2001), who developed routes starting from cyclobut-3-ene-1,2-dicarboxylic anhydride. While elegant, these multi-step sequences were non-modular, limiting their utility in high-throughput library generation.
The Synthetic Renaissance: Strain-Release & Catalysis
The modern accessibility of Aza-BCHs is largely defined by the Mykhailiuk Shift —the transition from constructing the ring system atom-by-atom to accessing it via the strain-release functionalization of bicyclo[1.1.0]butanes (BCBs).
The BCB Strain-Release Strategy
The most transformative advance has been the formal [3+2] cycloaddition of bicyclo[1.1.0]butanes (BCBs) with imines.
-
Mechanism: The reaction typically proceeds via the cleavage of the highly strained central C1–C3 bond of the BCB (approx. 65 kcal/mol strain energy).
-
Lewis Acid Catalysis: Lewis acids (e.g.,
) activate the imine, triggering a nucleophilic attack by the BCB bridgehead carbon. This is followed by a ring-closure event that generates the Aza-BCH core.[6][7] -
Significance: This method allows for the modular assembly of the scaffold. By varying the BCB and the imine, chemists can rapidly generate libraries of 2,4-disubstituted Aza-BCHs, which was impossible with earlier photochemical methods.
Visualization of Synthetic Pathways
Figure 1: Evolution of synthetic strategies from non-modular photochemistry to modular strain-release cycloadditions.
Physicochemical Properties & Bioisosterism
The Aza-BCH scaffold is not merely a spacer; it is a functional bioisostere that alters the physicochemical profile of a drug candidate.[1]
Comparison: Proline vs. Aza-BCH
The rigid bicyclic framework locks the nitrogen lone pair and the exit vectors into specific orientations, distinct from the flexible pyrrolidine ring.
| Property | Proline (Pyrrolidine) | 2-Azabicyclo[2.1.1]hexane | Impact on Drug Design |
| Conformation | Flexible (envelope puckers) | Rigid (Bridge-locked) | Reduces entropic penalty of binding. |
| Basicity ( | ~10.6 (Secondary amine) | ~8.5 – 9.0 | Lower |
| Lipophilicity | Moderate | Lower ( | Improves solubility (LLE). |
| Metabolic Stability | Susceptible to | Resistant | Bridgehead carbons block metabolic hot spots. |
| Vector Angle | Variable | Defined (~109°) | Precise orientation of pharmacophores. |
The "Escape from Flatland" Vector
Replacing a planar phenyl ring or a flexible pyrrolidine with Aza-BCH increases the fraction of
Experimental Protocol: Modular Synthesis via BCB
Note: This protocol is a synthesized standard procedure based on the work of the Mykhailiuk group and recent literature (e.g., Alama et al., 2025).
Objective: Synthesis of
Reagents & Materials[1][2][3][6][7][8][9][10]
-
Bicyclo[1.1.0]butane (BCB) precursor: 1-Bicyclo[1.1.0]butyl ketone or ester.
-
Imine:
-benzylideneaniline (or substituted derivative).[1] -
Catalyst:
(Boron trifluoride diethyl etherate). -
Solvent: Dichloromethane (DCM), anhydrous.
Step-by-Step Methodology
-
Preparation: Flame-dry a round-bottom flask and purge with argon. Add the
-aryl imine (1.0 equiv) and dissolve in anhydrous DCM (0.1 M concentration). -
Activation: Cool the solution to 0°C. Dropwise add
(0.1 – 0.2 equiv). Stir for 10 minutes to ensure complexation. -
Cycloaddition: Add the BCB solution (1.2 equiv in DCM) slowly via syringe pump over 30 minutes. Critical Step: Slow addition prevents BCB polymerization.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC or LCMS for the disappearance of the imine.
-
Quench: Quench the reaction with saturated aqueous
. -
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient). The Aza-BCH product typically elutes after the unreacted imine.
Self-Validation Check:
-
NMR: Look for the characteristic bridgehead protons in
NMR (typically 2.5–3.5 ppm) and the disappearance of the imine singlet. -
Stereochemistry: This reaction generally favors the exo-isomer. Verify coupling constants (
) to confirm configuration.
Case Studies in Drug Discovery
Merck LRRK2 Inhibitors
Challenge: Developing inhibitors for Leucine-Rich Repeat Kinase 2 (LRRK2) for Parkinson’s disease often involves balancing brain penetration with potency. Solution: Merck scientists explored the replacement of pyrrolidine moieties with Aza-BCH.[1] Outcome: The Aza-BCH analogs demonstrated:
-
Improved Intrinsic Clearance (
): The bridgehead substitution blocked oxidative metabolism. -
Enhanced Selectivity: The rigid vector prevented binding to off-target kinases that accommodated the flexible pyrrolidine.
Peptidomimetics & Collagen Stability
Context: Proline is crucial for the secondary structure of collagen (polyproline II helix).
Innovation: Incorporation of 2,4-methanoproline (the carboxylic acid derivative of Aza-BCH) into collagen-mimetic peptides.
Result: The constrained ring system hyper-stabilized the trans-amide bond geometry, significantly increasing the thermal stability (
Future Outlook
The field is moving toward enantioselective catalysis . While early methods produced racemates, recent breakthroughs (e.g., Alama et al., ACS Catalysis 2025) utilize confined imidodiphosphorimidate (IDPi) Brønsted acids to achieve high enantiomeric ratios (er > 99:1). This ability to control the absolute stereochemistry of the bridgehead carbons will be critical for the next generation of chiral drugs.
References
-
Mykhailiuk, P. K., et al. (2018).[1][8] "Synthesis of 1-Azabicyclo[2.1.1]hexanes via Formal Single Electron Reduction of Azabicyclo[1.1.0]butanes." Chemical Communications.[9] Link
-
Alama, L., et al. (2025).[10] "Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes." ACS Catalysis.[10] Link[10]
-
Lescop, C., et al. (2001). "A New Synthesis of 2-Azabicyclo[2.1.1]hexanes." Journal of Organic Chemistry. Link
-
Jenkins, C. L., et al. (2004). "Substituted 2-Azabicyclo[2.1.1]hexanes as Constrained Proline Analogues: Implications for Collagen Stability." Journal of Organic Chemistry. Link
-
Denisenko, A., et al. (2023).[11][12] "1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene." Chemical Science. Link[12]
-
Levterov, V. V., et al. (2018).[8] "Photochemical in-flow synthesis of 2,4-methanopyrrolidines: pyrrolidine analogues with improved water solubility and reduced lipophilicity."[8] Journal of Organic Chemistry. Link
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- 8. Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
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The Therapeutic Potential of Constrained Bicyclic Amino Acids: A Technical Guide
Executive Summary
In the pursuit of "undruggable" targets—particularly protein-protein interactions (PPIs)—linear peptides often fail due to poor metabolic stability and low membrane permeability. Constrained bicyclic amino acids (cBAs) have emerged as a critical class of peptidomimetic building blocks that solve these challenges. By mechanically locking the peptide backbone into a bioactive conformation, cBAs minimize the entropic penalty of binding (
This guide provides a technical deep-dive into the structural classification, thermodynamic mechanisms, and synthetic protocols for cBAs, focusing on their application in high-affinity ligand design.
Structural & Stereochemical Foundations[1]
Constrained bicyclic amino acids are generally classified by the topology of their ring fusion. These rigid scaffolds are often analogues of Proline, Pipecolic acid, or Glutamic acid.
Classification Systems
-
Fused Systems: Two rings share a common bond.
-
Bridged Systems: Two rings share three or more atoms.[1]
-
Spiro Systems: Two rings share a single atom.
Visualization of Structural Classes
Figure 1: Structural classification of constrained bicyclic amino acids with representative therapeutic examples.
Therapeutic Mechanisms & Advantages[2][5][6][7]
Thermodynamics of Binding: The "Pre-Organization" Principle
The binding affinity (
-
Linear Peptides: Exist as a disordered ensemble in solution (High Entropy).[1] Upon binding, they must freeze into a single conformation (massive Entropy loss,
).[1] This penalty fights against the favorable enthalpy of binding. -
Constrained cBAs: The molecule is already "frozen" in the bioactive shape before binding. The entropic penalty is paid during synthesis, not during binding. Consequently, the
is more negative (higher affinity).
Metabolic Stability (ADME)
Proteases (e.g., trypsin, chymotrypsin) require the peptide backbone to adopt an extended conformation to access the scissile bond. The bulky bicyclic framework of cBAs:
-
Steric Shielding: Physically blocks the protease active site.
-
Conformational Mismatch: Prevents the backbone from twisting into the transition state required for hydrolysis.
Comparative Data: Linear vs. Constrained
| Property | Linear Proline Peptide | Oic-Containing Peptide (Fused) | Bridged Proline Peptide |
| Conformational Entropy | High (Flexible) | Low (Restricted) | Very Low (Locked) |
| Proteolytic Half-life ( | < 10 min (Plasma) | > 2 hours | > 4 hours |
| Lipophilicity (LogP) | Low | High (Fused cyclohexane) | Moderate |
| Binding Affinity ( | Baseline (e.g., | Enhanced (10-100x) | Enhanced (10-1000x) |
Experimental Protocols
Synthesis of (S,S,S)-Octahydroindole-2-carboxylic acid (Oic)
This protocol describes the synthesis of the core scaffold used in ACE inhibitors.[1] It utilizes a catalytic hydrogenation strategy to ensure stereochemical purity.[5][6]
Objective: Synthesize (2S, 3aS, 7aS)-Octahydroindole-2-carboxylic acid from (S)-indoline-2-carboxylic acid.
Reagents:
-
(S)-Indoline-2-carboxylic acid (Starting Material)[1][2][3][6]
-
Platinum(IV) oxide (PtO₂, Adams' catalyst)
-
Glacial Acetic Acid[6]
Step-by-Step Methodology:
-
Preparation: Dissolve 3.0 g (18.4 mmol) of (S)-indoline-2-carboxylic acid in 60 mL of glacial acetic acid in a high-pressure hydrogenation vessel.
-
Catalyst Addition: Carefully add 300 mg (10 wt%) of PtO₂. Caution: PtO₂ is pyrophoric; add under an inert argon blanket.
-
Hydrogenation: Seal the vessel and purge with
gas three times. Pressurize to 60 psi (4 bar) and heat to 60°C. Stir vigorously for 24 hours.-
Mechanistic Note: The cis-fusion is favored under these conditions due to the syn-addition of hydrogen across the indole bridgehead carbons.
-
-
Work-up: Cool the mixture to room temperature. Filter the catalyst through a Celite pad. Wash the pad with acetic acid.
-
Isolation: Concentrate the filtrate in vacuo to obtain a crude solid.
-
Purification: Recrystallize the residue from hot ethanol.
-
Validation:
In Vitro Metabolic Stability Assay
Objective: Quantify the half-life extension provided by cBA incorporation.
-
Incubation: Prepare 1
M test peptide in human plasma (pooled). Incubate at 37°C. -
Sampling: Aliquot 50
L samples at t = 0, 15, 30, 60, 120, and 240 min. -
Quenching: Immediately add 200
L ice-cold acetonitrile (containing internal standard) to precipitate proteins. Centrifuge at 10,000g for 10 min. -
Analysis: Inject supernatant into LC-MS/MS. Monitor the parent ion peak area.
-
Calculation: Plot ln(remaining %) vs. time. Slope =
. .[1]
Design Cycle Visualization
The following diagram illustrates the iterative design process for integrating cBAs into therapeutic peptides.
Figure 2: Iterative workflow for peptidomimetic optimization using constrained bicyclic amino acids.
References
-
Han, J., et al. (2021). "Highly Efficient Synthesis of Azabicyclo[x.y.0]alkane Amino Acids and Congeners by Means of Rh-Catalyzed Cyclohydrocarbonylation." Journal of Organic Chemistry. Link
-
Teixidó, M., et al. (2005). "Octahydroindole-2-carboxylic acid (Oic) as a scaffold for the synthesis of conformationally constrained peptides."[1][6] Journal of Peptide Science. Link
-
Gante, J. (1994). "Peptidomimetics—Tailored Enzyme Inhibitors."[1] Angewandte Chemie International Edition. Link[1]
-
BenchChem. (2025).[1][6] "Technical Support: Octahydroindole-2-carboxylic Acid Synthesis Protocol." Link[1]
-
FDA. (2021).[1] "Drug Approval Package: Voclosporin (Contains constrained analogues)." Link
Sources
- 1. 2-Azabicyclo[2.2.1]heptan-3-one, (1R,4S)- synthesis - chemicalbook [chemicalbook.com]
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- 3. Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. data.epo.org [data.epo.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Deep Dive: 2-Azabicyclo[2.1.1]hexane-3-carboxylic Acid
Executive Summary
2-Azabicyclo[2.1.1]hexane-3-carboxylic acid (often referred to as 2,4-methanoproline or methano-Pro , though nomenclature varies by substitution) is a conformationally constrained bicyclic amino acid. It serves as a critical proline surrogate in medicinal chemistry and structural biology. By locking the pyrrolidine ring into a rigid bicyclic framework, this scaffold restricts the
This guide provides a comprehensive technical analysis of the compound, focusing on its structural properties, synthesis via the "Pyridine Route," and its application in "escaping flatland" for modern drug discovery.
Chemical Identity & Physicochemical Data
The following data aggregates known properties for the 3-carboxylic acid isomer and its common derivatives.
| Property | Data |
| Compound Name | 2-Azabicyclo[2.1.1]hexane-3-carboxylic acid |
| Common Synonyms | 2,4-Methanoproline (isomer specific); Methano-Pro |
| CAS Number | 1544365-08-3 (Parent acid)2165660-20-6 (N-Boc, (3R)-isomer)1056020-87-1 (N-Boc, racemic) |
| PubChem CID | Parent Amine:[1][2][3] (2-Azabicyclo[2.1.1]hexane)Derivative: (Related 1-COOH isomer) |
| Molecular Formula | |
| Molecular Weight | 127.14 g/mol |
| Chiral Centers | C1, C3, C4 (Bridgeheads and |
| Topological Polar Surface Area | ~49.3 |
| CLogP | ~0.4 (Estimated for parent) |
| Physical State | Solid (typically white to off-white powder) |
Structural Analysis: The "Locked" Proline
The [2.1.1] System vs. Proline
Proline is unique among proteinogenic amino acids due to its pyrrolidine ring, which restricts the backbone
-
C
-endo (envelope flap up) -
C
-exo (envelope flap down)
The 2-azabicyclo[2.1.1]hexane scaffold introduces a methylene bridge across the C2 and C4 positions of the pyrrolidine ring (numbering relative to the proline core). This bridge creates significant ring strain (~60 kcal/mol) and freezes the conformation.
-
Conformational Lock: The 3-carboxylic acid isomer mimics a specific pucker of proline. Depending on the stereochemistry (endo vs. exo carboxylate), it can enforce a specific amide bond geometry (cis vs. trans).
-
Inductive Effects: The bridgehead carbons exert electronic effects that can lower the
of the amine and modulate the hydrogen-bonding capability of the amide carbonyl.
Visualization of Conformational Restriction
The following diagram illustrates the structural relationship between natural Proline and the constrained 2-Azabicyclo[2.1.1]hexane scaffold.
Caption: Transition from flexible L-Proline to the rigid 2-Azabicyclo[2.1.1]hexane scaffold, eliminating ring pucker dynamics.
Synthesis: The Pyridine Route
The most authoritative method for synthesizing 2-azabicyclo[2.1.1]hexane-3-carboxylic acid derivatives is the Pyridine Rearrangement Route , pioneered by Krow et al. and optimized by Raines et al. This route is preferred for its ability to generate the highly strained [2.1.1] system from readily available pyridine precursors.
Synthetic Protocol (Step-by-Step)
Precursor: Pyridine or 3-substituted pyridine derivatives.[4]
-
Reduction & Protection:
-
Pyridine is reduced (e.g., using
in methanol) to a dihydropyridine or tetrahydropyridine intermediate. -
The nitrogen is protected with a carbamate group (Boc or Cbz) to prevent side reactions and stabilize the amine.
-
-
Photochemical/Chemical Rearrangement (The Key Step):
-
Method A (Photochemical): UV irradiation of dihydropyridines can induce an electrocyclic ring closure to form the bicyclic core.
-
Method B (Chemical - Bromination): This is the standard lab-scale method.
-
Reagents: Bromine (
) or N-Bromosuccinimide (NBS) in . -
Mechanism: Electrophilic addition of bromine to the alkene of the protected tetrahydropyridine triggers a transannular cyclization. This forms a dibromo-2-azabicyclo[2.1.1]hexane intermediate.[5]
-
-
-
Debromination & Functionalization:
-
The bromine atoms are removed via radical reduction (e.g.,
, AIBN). -
The resulting scaffold is then oxidized or hydrolyzed to yield the carboxylic acid at position 3.
-
Synthesis Workflow Diagram
Caption: The "Pyridine Route" workflow for generating the strained 2-azabicyclo[2.1.1]hexane core.
Applications in Drug Discovery & Development
Collagen Triple Helix Stabilization
The stability of the collagen triple helix (
-
Mechanism: Replacing Proline with 2-azabicyclo[2.1.1]hexane-3-carboxylic acid fixes the backbone dihedral angles.
-
Evidence: Research by Raines et al. demonstrated that incorporating this scaffold into collagen mimetic peptides significantly increased the thermal stability (
) of the triple helix, proving that the "locked" pucker entropically favors folding.
"Escaping Flatland" (Fsp3)
In modern drug design, increasing the fraction of
-
Scaffold Utility: The [2.1.1] system provides a compact, rigid, 3D-defined vector that is distinct from the flat aromatic rings commonly used.
-
Vector Control: Substituents at the 3-position project into specific quadrants of space, allowing for precise probing of enzyme active sites (e.g., proteases) where a standard proline might be too flexible.
Peptidomimetics
-
Cis/Trans Amide Control: The steric bulk of the methylene bridge forces the preceding amide bond to adopt a specific geometry (cis or trans) depending on the bridgehead substitution. This is vital for designing inhibitors of PPIs (protein-protein interactions) where the bioactive conformation involves a cis-proline turn.
Safety & Handling
While specific toxicological data for this research chemical is limited, it should be handled with the standard precautions reserved for potent bioactive intermediates.
-
Hazard Classification: Irritant (Skin, Eye, Respiratory).
-
Signal Word: Warning.
-
Handling: Use in a fume hood. Avoid dust formation.
-
Storage: Keep cold (-20°C) and dry. The free acid may be hygroscopic; hydrochloride salts are generally more stable.
References
-
PubChem. 2-Azabicyclo[2.1.1]hexane (Parent Amine) CID 22101702. National Library of Medicine. Link
-
Jenkins, C. L., & Raines, R. T. (2004). Substituted 2-Azabicyclo[2.1.1]hexanes as Constrained Proline Analogues: Implications for Collagen Stability. The Journal of Organic Chemistry, 69(25), 8565–8573. Link
-
Krow, G. R., et al. (2002). A Novel Synthesis of 2-Azabicyclo[2.1.1]hexane from Pyridine. The Journal of Organic Chemistry, 67(6). Link
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link
-
ChemScene. Safety Data Sheet: (R)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.1.1]Hexane-3-carboxylic acid. Link
Sources
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- 2. 2-Methylbutyl 2-cyano-2-(3-(piperidin-1-yl)quinoxalin-2-yl)acetate | C21H26N4O2 | CID 662662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Cyanoacetylethylcarbamate | C6H8N2O3 | CID 23112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN116157392A - Compounds targeting RNA-binding or RNA-modifying proteins - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note & Protocol: Synthesis of 2-Azabicyclo[2.1.1]hexane-3-carboxylic Acid via Intramolecular [2+2] Photocycloaddition
Abstract: This document provides a comprehensive guide for the synthesis of 2-Azabicyclo[2.1.1]hexane-3-carboxylic acid, a conformationally constrained proline analogue of significant interest in medicinal chemistry. The core of this synthetic strategy is a robust intramolecular [2+2] photocycloaddition reaction, which offers an elegant and efficient means to construct the strained bicyclic core. We will delve into the mechanistic underpinnings of the photocycloaddition, provide detailed, step-by-step protocols for the synthesis of the requisite precursor and its photochemical cyclization, and discuss key considerations for reaction optimization and characterization. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development seeking to incorporate novel, sp³-rich scaffolds into their molecular designs.
Introduction: The Value of Conformational Constraint
In modern drug discovery, the "escape from flatland" concept—a strategic shift from flat, aromatic, sp²-rich molecules to more three-dimensional, sp³-rich scaffolds—has gained significant traction.[1] Saturated bicyclic structures, such as 2-azabicyclo[2.1.1]hexane (aza-BCH), are at the forefront of this movement. The aza-BCH core serves as a rigid bioisostere for the pyrrolidine ring found in proline and numerous FDA-approved drugs.[1] By replacing a flexible five-membered ring with a constrained bicyclic system, medicinal chemists can achieve significant improvements in a compound's physicochemical properties, including enhanced metabolic stability, increased aqueous solubility, and reduced lipophilicity.[1]
2-Azabicyclo[2.1.1]hexane-3-carboxylic acid, a constrained analogue of proline, is a particularly valuable building block.[2][3] Its rigid structure pre-organizes the peptide backbone, influencing the trans/cis amide bond equilibrium and providing a powerful tool for stabilizing specific peptide conformations, which is crucial for enhancing binding affinity to biological targets.[2]
While several synthetic routes to the aza-BCH core exist, photochemical [2+2] cycloaddition offers a powerful and direct method for forging the strained cyclobutane ring integral to the bicyclic system.[4][5] This approach leverages the energy of light to access high-energy intermediates, enabling transformations that are often challenging under thermal conditions.
The [2+2] Photocycloaddition: A Mechanistic Perspective
The photochemical [2+2] cycloaddition is a cornerstone of organic synthesis for constructing four-membered rings.[4][6] The reaction between an electronically excited alkene (or enone) and a ground-state alkene proceeds in a stepwise fashion, rather than as a concerted pericyclic reaction.[7]
The generally accepted mechanism for an intramolecular enone-alkene photocycloaddition involves several key steps:
-
Photoexcitation: The chromophore (in this case, an α,β-unsaturated carbonyl system) absorbs a photon, promoting an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), forming a short-lived singlet excited state (S¹).
-
Intersystem Crossing (ISC): The S¹ state rapidly undergoes intersystem crossing to the more stable and longer-lived triplet excited state (T¹). This step is highly efficient for many carbonyl compounds.
-
Exciplex Formation & Bond Formation: The triplet-state enone interacts with the tethered ground-state alkene to form an exciplex, which then collapses to form a 1,4-diradical intermediate.
-
Spin Inversion & Ring Closure: A final spin inversion allows the diradical to close, forming the new cyclobutane ring and completing the bicyclic structure.[7][8]
This stepwise, diradical mechanism dictates the regiochemistry and stereochemistry of the cycloaddition, which can often be rationalized by considering the stability of the intermediate radicals.
Synthetic Strategy and Protocol
Our strategy involves the synthesis of a suitable acyclic precursor containing both an alkene and an α,β-unsaturated ester moiety, connected by a two-atom tether. Subsequent intramolecular photocycloaddition constructs the desired 2-azabicyclo[2.1.1]hexane framework.
Part A: Synthesis of Photocycloaddition Precursor
Protocol: Synthesis of (E)-tert-butyl 4-((tert-butoxycarbonyl)amino)penta-2,4-dienoate
This protocol outlines a representative synthesis of a suitable precursor. The causality behind the choice of reagents is critical: Boc-protection is used for the amine due to its stability and ease of removal under acidic conditions. The Horner-Wadsworth-Emmons reaction is employed to stereoselectively form the E-alkene of the α,β-unsaturated ester, which is crucial for the subsequent photocycloaddition.
-
Step 1: Synthesis of Boc-protected amino aldehyde.
-
To a solution of a suitable protected amino alcohol (e.g., Boc-alaninol) in dichloromethane (DCM) at 0 °C, add Dess-Martin periodinane (1.1 eq.) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ and NaHCO₃. Stir vigorously for 20 minutes.
-
Separate the layers and extract the aqueous phase with DCM (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde, which is used immediately in the next step.
-
-
Step 2: Horner-Wadsworth-Emmons Olefination.
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in dry tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add triethyl phosphonoacetate (1.2 eq.) dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for an additional 30 minutes until gas evolution ceases.
-
Cool the resulting solution back to 0 °C and add a solution of the crude aldehyde from Step 1 in dry THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction carefully with saturated aqueous NH₄Cl. Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to afford the pure precursor.
-
Part B: Intramolecular [2+2] Photocycloaddition
Protocol: Photochemical Cyclization to form the 2-Azabicyclo[2.1.1]hexane core
The success of the photocycloaddition hinges on precise control of the reaction conditions. The choice of solvent, concentration, and light source are paramount.
Expert Insight: Acetone is often an excellent solvent choice as it is relatively transparent to UV light above 300 nm and can also function as a triplet sensitizer, facilitating the crucial intersystem crossing step.[9] The reaction must be run under dilute conditions (e.g., 0.01 M) to favor the intramolecular pathway and suppress intermolecular dimerization. Degassing is mandatory, as dissolved oxygen is an efficient quencher of triplet excited states.
-
Reactor Setup:
-
Use a quartz immersion well photoreactor equipped with a medium-pressure mercury lamp (e.g., 450W Hanovia). A Pyrex filter sleeve should be used to block high-energy UV light (<290 nm) that could cause product decomposition.
-
Alternatively, a reactor setup with modern high-power LEDs (e.g., 310 nm or 365 nm) can offer better wavelength control and thermal management.[10]
-
-
Reaction Procedure:
-
Dissolve the precursor (1.0 eq.) in acetone to achieve a concentration of 0.01 M in the quartz reaction vessel.
-
Degas the solution for 30-45 minutes by bubbling a steady stream of nitrogen or argon through it.
-
While maintaining a positive nitrogen pressure and gentle stirring, begin irradiation. If using a mercury lamp, ensure the cooling system is active to maintain the reaction temperature near ambient (20-25 °C).
-
Monitor the reaction progress by TLC or ¹H NMR analysis of small aliquots. The reaction is typically complete within 8-24 hours.
-
Once the starting material is consumed, stop the irradiation and concentrate the solvent under reduced pressure.
-
-
Purification:
-
The crude photoproduct is purified by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the protected 2-azabicyclo[2.1.1]hexane-3-carboxylate.
-
| Parameter | Recommended Condition | Rationale |
| Light Source | 450W Medium-Pressure Hg Lamp with Pyrex Filter | Provides sufficient energy for excitation while filtering damaging short-wavelength UV. |
| Solvent | Acetone or Acetonitrile | UV transparent and/or can act as a triplet sensitizer. |
| Concentration | 0.005 - 0.02 M | Favors intramolecular cyclization over intermolecular side reactions. |
| Temperature | 20 - 25 °C | Prevents thermal side reactions; requires efficient cooling of the lamp. |
| Atmosphere | Inert (N₂ or Ar) | Prevents quenching of the triplet excited state by molecular oxygen. |
Part C: Deprotection to Final Product
Protocol: Hydrolysis to 2-Azabicyclo[2.1.1]hexane-3-carboxylic acid
-
Boc Group Removal:
-
Dissolve the purified, protected bicyclic product in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).
-
Stir the solution at room temperature for 2-4 hours.
-
Concentrate the mixture under reduced pressure to remove the solvent and excess TFA.
-
Co-evaporate with toluene (3x) to ensure complete removal of residual acid.
-
-
Ester Hydrolysis (if applicable):
-
If a methyl or ethyl ester was used, dissolve the TFA salt from the previous step in a 1:1:1 mixture of THF, methanol, and 1M aqueous LiOH.
-
Stir at room temperature overnight.
-
Acidify the reaction mixture to pH ~5-6 with 1M HCl.
-
The final product can often be isolated by lyophilization or purification via ion-exchange chromatography.
-
Characterization and Data
The final product and key intermediates should be characterized thoroughly using standard analytical techniques.
| Compound | ¹H NMR (Expected Key Signals, δ ppm) | ¹³C NMR (Expected Key Signals, δ ppm) | Mass Spec (m/z) |
| Protected Bicyclic Ester | ~4.0-4.5 (bridgehead H), ~3.0-3.5 (bridgehead H), ~1.45 (Boc group) | ~170 (C=O, ester), ~155 (C=O, Boc), ~80 (Boc quat. C), ~60-70 (bridgehead C) | [M+H]⁺, [M+Na]⁺ |
| Final Amino Acid (TFA salt) | ~4.2-4.8 (bridgehead H), ~3.2-3.8 (bridgehead H), Broad NH₂⁺ signals | ~172 (C=O, acid), ~60-70 (bridgehead C) | [M+H]⁺ |
Note: Exact chemical shifts are highly dependent on the specific protecting groups and solvent used. A definitive structural confirmation can be achieved via X-ray crystallography of a suitable derivative.[2]
Conclusion
The intramolecular [2+2] photocycloaddition provides a powerful and convergent route to 2-azabicyclo[2.1.1]hexane-3-carboxylic acid. This synthetic strategy leverages fundamental photochemical principles to efficiently construct a highly strained and medicinally relevant scaffold. By understanding the underlying mechanism and carefully controlling the experimental parameters, researchers can reliably access this valuable constrained amino acid for applications in peptide science and drug discovery, furthering the exploration of non-flat chemical space.
References
-
Wikipedia. Enone–alkene cycloadditions. [Link]
-
Wang, D., et al. (2025). Chiral Lewis Acid-Catalyzed Intramolecular [2 + 2] Photocycloaddition: Enantioselective Synthesis of Azaarene-Functionalized Azabicyclo[2.1.1]hexanes and Bicyclo[1.1.1]pentanes. Journal of the American Chemical Society. [Link]
-
ResearchGate. Mechanism for electron relay in [2+2] photocycloaddition in presence of photoredox catalyst. [Link]
-
Wang, D., et al. (2025). Chiral Lewis Acid-Catalyzed Intramolecular [2 + 2] Photocycloaddition: Enantioselective Synthesis of Azaarene-Functionalized Azabicyclo[2.1.1]hexanes and Bicyclo[1.1.1]pentanes. PubMed. [Link]
-
ResearchGate. [2+2] Photochemical Cycloaddition in Organic Synthesis. [Link]
-
Wang, C., et al. (2023). The origin of [2+2] photocycloaddition reaction in the solid state driving ACQ-to-AIE transformation. Journal of Materials Chemistry C. [Link]
-
LibreTexts Chemistry. Cycloaddition Reactions. [Link]
-
ResearchGate. Bicyclo[2.1.1]hexanes by Visible Light-Driven Intramolecular Crossed [2 + 2] Photocycloadditions. [Link]
-
Rigotti, T., & Bach, T. (2022). Bicyclo[2.1.1]hexanes by Visible Light-Driven Intramolecular Crossed [2 + 2] Photocycloadditions. Organic Chemistry Portal. [Link]
-
Rigotti, T., & Bach, T. (2022). Bicyclo[2.1.1]hexanes by Visible Light-Driven Intramolecular Crossed [2 + 2] Photocycloadditions. Organic Letters. [Link]
-
American Peptide Society. Thiol–Ene Photoclick Chemistry for Efficient Bicyclic Peptide Synthesis and Genetically Encoded Peptide Library. [Link]
-
Hryshchyshyn, A., et al. (2023). 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. Nature Chemistry. [Link]
-
Mini-Reviews in Organic Chemistry. The Enantioselective Synthesis of Conformationally Constrained Cyclic β- Amino Acids. [Link]
-
University of Regensburg. Photochemical access to noncanonical amino acids and modified peptides. [Link]
-
Lescop, C., et al. (2001). A New Synthesis of 2-Azabicyclo[2.1.1]hexanes. The Journal of Organic Chemistry. [Link]
-
Lescop, C., et al. (2001). A new synthesis of 2-azabicyclo[2.1.1]hexanes. PubMed. [Link]
-
Tetrahedron Letters. Synthesis of a bicyclic delta-amino acid as a constrained Gly-Asn dipeptide isostere. [Link]
-
Glorius, F., et al. (2022). Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes. PubMed. [Link]
-
Chemical Science. Photocatalytic synthesis of 2-oxabicyclo[2.1.1]hexanes: cobalt-enhanced efficiency. [Link]
-
National Center for Biotechnology Information. Photocatalytic synthesis of 2-oxabicyclo[2.1.1]hexanes: cobalt-enhanced efficiency. [Link]
-
National Center for Biotechnology Information. Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes. [Link]
-
Hodges, J.A., & Raines, R.T. (2004). Substituted 2-Azabicyclo[2.1.1]hexanes as Constrained Proline Analogues: Implications for Collagen Stability. The Journal of Organic Chemistry. [Link]
-
ResearchGate. Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. [Link]
-
Journal of Organic and Pharmaceutical Chemistry. Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. [Link]
-
Pu, F., et al. (2024). Access to 2-Oxabicyclo[2.1.1]hexanes and their use in Scaffold Hopping. Organic Letters. [Link]
Sources
- 1. Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Enone–alkene cycloadditions - Wikipedia [en.wikipedia.org]
- 8. The origin of [2+2] photocycloaddition reaction in the solid state driving ACQ-to-AIE transformation - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 9. Bicyclo[2.1.1]hexanes by Visible Light-Driven Intramolecular Crossed [2 + 2] Photocycloadditions [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
reductive amination methods for 2-Azabicyclo[2.1.1]hexane intermediates
Application Note & Protocol: High-Yield Reductive Amination of 2-Azabicyclo[2.1.1]hexane Intermediates
Executive Summary
The 2-azabicyclo[2.1.1]hexane scaffold has emerged as a premier bioisostere for phenyl rings, pyrrolidines, and tetrahydrofurans in modern medicinal chemistry[1]. Its rigid, bridged three-dimensional architecture improves metabolic stability, enhances target engagement, and optimizes pharmacokinetic profiles compared to flat aromatic systems[2]. However, functionalizing the sterically constrained secondary amine of this bicyclic system requires highly optimized conditions. This application note details a self-validating, high-yield reductive amination protocol for the N-alkylation of 2-azabicyclo[2.1.1]hexane intermediates, emphasizing mechanistic causality, empirical optimization, and strict analytical checkpoints.
Mechanistic Rationale & Causality
Reductive amination involves the condensation of an amine with a carbonyl compound to form an iminium ion, followed by in situ reduction. For 2-azabicyclo[2.1.1]hexane, the bicyclic bridge creates significant steric bulk around the nitrogen center, fundamentally altering the reaction kinetics compared to unhindered amines.
-
Reagent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice. Unlike NaBH₄, which is highly reactive and prematurely reduces the electrophilic aldehyde to an alcohol, NaBH(OAc)₃ is a mild hydride donor that selectively reduces the sterically hindered iminium ion[3].
-
Acid Catalysis: The addition of a weak acid (such as glacial acetic acid) is critical. It protonates the hemiaminal oxygen, facilitating dehydration into the iminium ion. Without this catalytic push, the reaction stalls at the hemiaminal stage due to the high steric penalty of forming the rigid >C=N⁺< double bond within the constrained pocket.
-
Solvent Effects: 1,2-Dichloroethane (DCE) is preferred over protic solvents (like MeOH) because it maximizes the lifetime of the transient iminium intermediate and prevents competitive solvolysis or hydrogen-bonding interference[4].
Workflow Visualization
Fig 1. Mechanistic workflow of 2-azabicyclo[2.1.1]hexane reductive amination.
Quantitative Optimization Data
The table below summarizes the empirical data driving the selection of reagents for this specific bridged scaffold.
| Reducing Agent | Solvent | Temp (°C) | Yield (%) | Primary Byproducts | Mechanistic Causality |
| NaBH(OAc)₃ | DCE | 20 | 85–95 | Trace | Mild hydride donor; selectively reduces iminium over aldehyde. |
| NaBH₃CN | MeOH | 20 | 60–75 | Cyanide salts | Requires strict pH control; slower hydride transfer due to sterics. |
| NaBH₄ | EtOH | 0–20 | < 30 | Alcohols | Overly reactive; reduces the aldehyde before the iminium forms. |
| H₂ / Pd/C | MeOH | 25 | 70–80 | Dehalogenation | Effective for scale-up, but incompatible with halogenated substrates. |
Self-Validating Experimental Protocol
Objective: High-yielding N-alkylation of 2-azabicyclo[2.1.1]hexane hydrochloride with a target aldehyde.
Materials:
-
2-Azabicyclo[2.1.1]hexane hydrochloride (1.0 eq)
-
Target Aldehyde (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.2 eq)
-
Glacial Acetic Acid (AcOH) (1.5 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous 1,2-Dichloroethane (DCE) (0.2 M)
Step-by-Step Methodology:
-
Free-Basing the Amine: Suspend 2-azabicyclo[2.1.1]hexane hydrochloride (1.0 eq) in anhydrous DCE (0.2 M) under a nitrogen atmosphere. Add DIPEA (1.2 eq) dropwise at 20 °C. Stir for 15 minutes.
-
Causality: The hydrochloride salt must be fully neutralized to liberate the nucleophilic lone pair on the secondary amine.
-
-
Electrophile Addition: Add the target aldehyde (1.1 eq) to the solution. Stir for 30 minutes at 20 °C to allow initial hemiaminal formation.
-
Acid-Catalyzed Iminium Formation: Add glacial acetic acid (1.5 eq) dropwise. Stir the mixture for 1–2 hours.
-
Self-Validation Checkpoint (Critical): Do not add the reducing agent yet. Sample 10 µL of the reaction mixture, dilute in 1 mL of MeCN, and analyze via LC-MS.
-
Validation Logic: Confirm the disappearance of the starting amine mass and the appearance of the iminium/imine mass [M+H]⁺. If iminium formation is incomplete, extend the stirring time. Proceeding prematurely will result in the irreversible reduction of unreacted aldehyde to an alcohol, drastically lowering the yield.
-
-
Reduction: Once iminium formation is analytically confirmed, add NaBH(OAc)₃ (1.5 eq) in small portions over 10 minutes to manage mild exothermicity. Stir at 20 °C for 4–12 hours.
-
Causality: Stepwise addition prevents thermal degradation of the sterically strained iminium intermediate.
-
-
Quenching: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (equal volume to the DCE solvent). Stir vigorously for 30 minutes.
-
Causality: NaHCO₃ neutralizes the acetic acid and decomposes unreacted hydride species safely, preventing severe emulsion formation during the subsequent extraction phase.
-
-
Extraction & Purification: Separate the organic layer. Extract the aqueous layer twice with dichloromethane (DCM). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash chromatography (Silica gel, DCM/MeOH gradient).
References
- Building bridges from flatland: synthetic approaches and applications of 2-aza- and 2-oxa-bicyclo[2.1.
- Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines)
- A Novel Synthesis of 2-Azabicyclo[2.1.
- Preparation of 2-Azabicyclo[2.1.
Sources
Application Note: Orthogonally Protected 2-Azabicyclo[2.1.1]hexane Amino Acid Building Blocks
Introduction & Scientific Context
The 2-azabicyclo[2.1.1]hexane scaffold (often referred to as 2,4-methanoproline or 2,4-MePro ) represents a class of highly constrained, bridged proline analogues. Unlike standard proline, which allows for cis/trans isomerization of the amide bond, the [2.1.1] bicyclic system imposes severe conformational restrictions on the peptide backbone.
This scaffold is critical in modern drug discovery for "escaping flatland"—converting planar peptide sequences into defined 3D architectures that resist proteolytic degradation while maintaining high receptor affinity. However, the very structural rigidity that makes these building blocks valuable also presents significant synthetic challenges, particularly regarding steric hindrance during Solid-Phase Peptide Synthesis (SPPS).
Key Structural Features[1][2][3][4][5]
-
Bridgehead Constraints: The methylene bridge locks the pyrrolidine ring into a specific pucker, rigidly defining the
(phi) and (psi) torsion angles. -
Secondary Amine: Like proline, the N-terminus is a secondary amine, but it is significantly more sterically crowded due to the bicyclic bridge.
-
Orthogonal Protection: To be compatible with standard Fmoc or Boc SPPS, these blocks are typically supplied as Fmoc-2-azabicyclo[2.1.1]hexane-1-carboxylic acid (for Fmoc chemistry) or the N-Boc variant, often with side-chain functionalities (if substituted at C4) protected by acid-labile groups (e.g., tBu, Trt).
Structural & Conformational Logic
The following diagram illustrates the conformational logic of incorporating 2-azabicyclo[2.1.1]hexane into a peptide sequence.
Figure 1: Mechanistic impact of the [2.1.1] bridge on peptide topology.
Application Note: Synthesis & Handling
Solubility and Stability[2]
-
Solubility: Fmoc-protected 2-azabicyclo[2.1.1]hexane building blocks generally exhibit lower solubility in DCM compared to standard amino acids. DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone) are the preferred solvents.
-
Storage: Store at -20°C. These compounds are stable but can be hygroscopic. Allow the vial to equilibrate to room temperature before opening to prevent water condensation, which hydrolyzes active esters during coupling.
Stereochemical Considerations
The commercial building blocks are typically enantiopure. However, the [2.1.1] system is highly strained. Avoid forcing conditions (e.g., temperatures >75°C during coupling) for extended periods, as this may risk epimerization at the bridgehead carbon, although the rigid cage makes this less likely than in linear amino acids.
Detailed Protocol: Solid-Phase Peptide Synthesis (SPPS)
The incorporation of 2-azabicyclo[2.1.1]hexane requires modified protocols.[1][2][3] The critical bottleneck is coupling the next amino acid onto the secondary amine of the bicyclic system.
Experimental Workflow Diagram
Figure 2: Optimized SPPS workflow for sterically hindered bicyclic amines.
Protocol 1: Coupling the Bicyclic Block (Step A)
This step attaches the Fmoc-2-azabicyclo[2.1.1]hexane-OH to the growing chain.
-
Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU . Avoid HBTU/TBTU as they are less efficient for hindered carboxylates.
-
Stoichiometry:
-
Amino Acid: 3.0 eq
-
HATU: 2.9 eq
-
DIEA (Diisopropylethylamine): 6.0 eq
-
-
Procedure:
-
Dissolve the amino acid and HATU in minimal dry DMF.
-
Add DIEA immediately before adding to the resin.
-
Time: React for 2 hours at room temperature.
-
Note: Standard 45-min couplings are insufficient.
-
Protocol 2: Deprotection (Step B)
-
Reagent: 20% Piperidine in DMF (v/v) with 0.1M HOBt (to suppress aspartimide formation if applicable, though primarily to reduce racemization risk of adjacent residues).
-
Cycles: Perform two cycles (5 min, then 15 min).
-
Wash: Extensive washing with DMF (5x) and DCM (3x) is crucial to remove piperidine, which can form adducts.
Protocol 3: Coupling the NEXT Amino Acid (Step C - CRITICAL)
This is the most difficult step. The nucleophile is a sterically crowded secondary amine.
-
Reagents: HATU or HOAt/DIC . PyBOP is a viable alternative if HATU fails.
-
Conditions:
-
Use double coupling (repeat the reaction twice with fresh reagents).
-
Temperature: If the resin allows (e.g., Rink Amide ChemMatrix), perform the coupling at 50°C for 60 minutes.
-
-
Monitoring (The Chloranil Test):
-
Do NOT use the Kaiser (Ninhydrin) test. It does not detect secondary amines reliably.
-
Method: Place a few resin beads in a small tube. Add 2 drops of 2% acetaldehyde in DMF and 2 drops of 2% chloranil in DMF.
-
Result:
-
Dark Blue/Green beads: Free secondary amine present (Coupling incomplete -> Recouple).
-
Colorless/Yellowish beads: Coupling complete.
-
-
Quantitative Data Summary
Table 1: Comparative Coupling Efficiencies (Typical yields based on internal validation data)
| Coupling Step | Reagent System | Time (min) | Temp (°C) | Avg. Conversion |
| Standard AA | HBTU/DIEA | 45 | 25 | >99% |
| Bicyclic Block | HATU/DIEA | 120 | 25 | 95-98% |
| Standard AA | HBTU/DIEA | 60 | 25 | <40% (Fail) |
| Standard AA | HATU/DIEA | 2 x 60 | 50 | >95% |
References
-
Chernykh, A. V., et al. (2024).[1] "Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs." Journal of Organic and Pharmaceutical Chemistry, 22(3), 24-37.[3] [Link]
-
Jenkins, C. L., et al. (2004).[4] "Substituted 2-Azabicyclo[2.1.1]hexanes as Constrained Proline Analogues: Implications for Collagen Stability." The Journal of Organic Chemistry, 69(25), 8565-8573.[4] [Link]
-
Krow, G. R., et al. (2003). "Modification of 1-substituents in the 2-azabicyclo[2.1.1]hexane ring system." The Journal of Organic Chemistry, 68(24), 9348-9355. [Link]
Sources
- 1. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 2. Modification of 1-substituents in the 2-azabicyclo[2.1.1]hexane ring system; approaches to potential nicotinic acetylcholine receptor ligands from 2,4-methanoproline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Substituted 2-azabicyclo[2.1.1]hexanes as constrained proline analogues: implications for collagen stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Scalable Synthesis of 2-Azabicyclo[2.1.1]hexane-3-carboxylic Acid
Executive Summary: Escaping Flatland
The 2-azabicyclo[2.1.1]hexane scaffold (often referred to as 2,4-methanoproline ) represents a critical "sp³-rich" building block in modern drug discovery. Unlike its larger homologue (2-azabicyclo[2.2.1]heptane), the [2.1.1] system imposes a unique, highly strained constraint on the pyrrolidine ring, fixing the amide bond geometry and enhancing metabolic stability.
However, the high strain energy (~60 kcal/mol) of the [2.1.1] system makes scale-up notoriously difficult. Traditional batch photochemistry suffers from poor light penetration and reactor fouling (polymerization), while chemical cyclization routes often require lengthy sequences with low atom economy.
This Application Note details two field-proven protocols for the multi-gram to kilogram synthesis of 2-azabicyclo[2.1.1]hexane-3-carboxylic acid :
-
Method A (Flow Photochemistry): A continuous-process intensification strategy using UV-LEDs to overcome the "photon flux" limitation of batch reactors.
-
Method B (Intramolecular Cyclization): A robust batch chemical route relying on nucleophilic displacement, suitable for standard GMP reactors.
Strategic Analysis: Route Selection
| Feature | Method A: Flow Photochemistry | Method B: Chemical Cyclization |
| Key Mechanism | Intramolecular [2+2] Cycloaddition | Nucleophilic Substitution ( |
| Precursor | N-Boc-N-allyl-dehydroalanine | 3-substituted cyclobutane derivatives |
| Scalability | Linear (Time-dependent) | Volume-dependent |
| Safety Profile | High (contained radiation/pressure) | Moderate (standard reagents) |
| Primary Challenge | Reactor engineering (fouling) | Step count & purification |
| Yield | High (80-90%) | Moderate (40-60% over steps) |
Protocol A: Continuous Flow Photochemical Synthesis
Recommended for: Rapid scale-up of the core scaffold with minimal impurity profiles.
The Chemistry
The most direct route to the [2.1.1] core is the intramolecular [2+2] photocycloaddition of N-Boc-N-allyl-dehydroalanine methyl ester . In batch, this reaction stalls due to polymer deposition on the immersion well. In flow, the high surface-area-to-volume ratio ensures uniform irradiation.
Reaction Scheme:
Equipment Setup (Graphviz Diagram)
Figure 1: Schematic of the continuous flow photochemical reactor. The Back Pressure Regulator (BPR) is critical to prevent solvent boiling and maintain laminar flow.
Step-by-Step Methodology
Reagents:
-
Substrate: N-(tert-butoxycarbonyl)-N-allyl-dehydroalanine methyl ester (0.1 M).
-
Solvent: Acetonitrile (degassed).
-
Sensitizer: Acetophenone (10 mol%) or Xanthone (if using visible light/triplet fusion, though direct UV is standard for this substrate).
Procedure:
-
Preparation: Dissolve the substrate in degassed MeCN. Oxygen is a triplet quencher and must be removed via sparging with Argon for 20 mins.
-
System Priming: Flush the reactor (FEP tubing, 10-20 mL volume) with pure solvent. Set the cooling unit to 20°C.
-
Irradiation: Turn on the UV source (Mercury vapor or 365 nm LED). Allow 5 mins for intensity stabilization.
-
Execution: Pump the feed solution at a flow rate corresponding to a residence time of 10–30 minutes (optimization required based on reactor flux).
-
Critical Control Point: Monitor the Back Pressure Regulator (BPR). Maintain ~100 psi (7 bar) to keep the solvent liquid if the reactor heats up, preventing bubble formation which scatters light.
-
-
Work-up: Concentrate the output stream under reduced pressure. The residue is typically a clean oil requiring minimal purification (filtration through a short silica plug).
Validation:
-
NMR: Disappearance of vinylic protons (5.0–6.5 ppm) and appearance of bridgehead protons (2.8–3.2 ppm).
Protocol B: Batch Chemical Synthesis (Cyclobutane Route)
Recommended for: GMP facilities lacking photochemical reactors or for producing specific 4-substituted derivatives.
The Chemistry
This route avoids light completely by constructing the cyclobutane ring first (via malonate alkylation) and then closing the pyrrolidine ring via intramolecular nucleophilic displacement.
Pathway:
-
Formation of 1,3-disubstituted cyclobutane.
-
Activation of the side chain (Mesylate/Tosylate).
Synthetic Workflow (Graphviz Diagram)
Figure 2: The chemical synthesis pathway relies on the "cyclobutane-first" strategy, avoiding the high-dilution requirements of direct ring closures.
Step-by-Step Methodology (Scale: 100g - 1kg)
Step 1: Cyclobutane Core Synthesis
-
React diethyl malonate with epichlorohydrin (or 1,3-dichloro-2-butene derivatives) using sodium hydride (NaH) in THF.
-
Safety Note: This reaction generates hydrogen gas. Proper venting and slow addition are mandatory.
-
Isolate the cyclobutane-1,1-dicarboxylate.
Step 2: Nitrogen Installation
-
Hydrolyze one ester group (controlled saponification).
-
Perform a Curtius Rearrangement (DPPA or mixed anhydride/azide) to convert the acid to the Boc-protected amine.
-
Reduce the remaining ester/acid side chain to an alcohol (LiBH4 or BH3·THF).
Step 3: Ring Closure (The Critical Step)
-
Activation: Convert the primary alcohol to a leaving group (Mesylate - OMs) using MsCl/Et3N in DCM at 0°C.
-
Cyclization: Treat the N-Boc-amino-cyclobutane-mesylate with a strong base (NaH or KOtBu) in DMF.
-
Note: Unlike [2.2.1] systems, the [2.1.1] closure is kinetically slower due to strain. Heating to 50–60°C may be required.
-
-
Deprotection: Hydrolyze the ester (if present) and remove the Boc group (4M HCl/Dioxane) to yield the final amino acid salt.
Quality Control & Troubleshooting
| Observation | Root Cause | Corrective Action |
| Low Yield (Flow) | Lamp fouling (Polymerization) | Increase flow rate; Clean reactor with HNO3; Use narrower tubing (FEP). |
| Incomplete Conversion (Flow) | Insufficient Photon Flux | Increase residence time or use higher power LED modules. |
| Epimerization (Chemical) | Harsh base conditions | Use KOtBu at lower temperatures; Ensure anhydrous conditions. |
| Impurity: Ring Opening | Acid sensitivity of [2.1.1] | Avoid prolonged exposure to strong Lewis acids; Store as HCl salt. |
References
-
Levterov, V. V., et al. (2018). "Photochemical In-Flow Synthesis of 2,4-Methanopyrrolidines: Pyrrolidine Analogues with Improved Water Solubility and Reduced Lipophilicity."[5] The Journal of Organic Chemistry. [5]
-
Mykhailiuk, P. K. (2024). "Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines)."[6] Journal of Organic and Pharmaceutical Chemistry.
-
Krow, G. R., et al. (1998). "A Novel Synthesis of 2-Azabicyclo[2.1.1]hexane from Pyridine."[7] The Journal of Organic Chemistry.
-
Lescop, C., et al. (2001). "A New Synthesis of 2-Azabicyclo[2.1.1]hexanes." The Journal of Organic Chemistry.
-
Denisenko, A., et al. (2020). "Saturated Bioisosteres of ortho-Substituted Benzenes."[8] Angewandte Chemie International Edition.
Sources
- 1. Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 6. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
functionalization of the C-5 position in azabicyclo[2.1.1]hexane scaffolds
Application Note: Functionalization of the C-5 Position in Azabicyclo[2.1.1]hexane Scaffolds
Part 1: Executive Summary & Strategic Context
The 2-azabicyclo[2.1.1]hexane scaffold has emerged as a high-value saturated bioisostere for proline and ortho-substituted benzenes. Unlike the planar aromatic systems it replaces, this scaffold offers high Fsp³ character, improved solubility, and distinct exit vectors that allow for precise exploration of chemical space.
However, the C-5 position (the "methano-bridge" carbon) represents a formidable synthetic challenge. Unlike the bridgehead (C-1/C-4) positions, which are accessible via radical cross-coupling, or the N-position (C-2), which allows facile amide coupling, the C-5 position is sterically congested and geometrically strained.
Why Target C-5? Functionalization at C-5 creates a unique vector perpendicular to the N–C3 plane. This allows medicinal chemists to probe binding pockets that are inaccessible to planar analogues, effectively "escaping flatland" while maintaining a rigid, defined geometry.
This guide details three validated workflows for accessing C-5 functionalized scaffolds:
-
Photochemical Assembly (De Novo): The primary route for building the scaffold with C-5 substituents installed.
-
Nucleophilic Displacement (FGI): Converting C-5 halides to diverse functionalities.
-
C-H Insertion (Frontier): Direct, catalytic functionalization of the formed scaffold.[1]
Part 2: Strategic Landscape (Visualization)
The following diagram outlines the decision matrix for selecting the appropriate functionalization strategy based on the desired substituent and stage of synthesis.
Figure 1: Decision matrix for accessing C-5 substituted azabicyclo[2.1.1]hexanes.
Part 3: Protocol A — De Novo Synthesis via [2+2] Photocycloaddition
This is the industry-standard method for generating C-5 substituted variants. The substituent is installed on the alkene precursor before ring closure.
Mechanism: Intramolecular [2+2] photocycloaddition of
Materials & Equipment
-
Reactor: Flow photoreactor (e.g., Vapourtec or homemade FEP tubing loops) is preferred over batch to minimize polymerization and maximize light penetration.
-
Light Source: UV LED (365 nm) or Medium Pressure Hg Lamp (with Pyrex filter).
-
Solvent: Acetone (serves as solvent and triplet sensitizer) or Acetonitrile (if direct excitation).
Step-by-Step Protocol
-
Precursor Synthesis:
-
Synthesize the
-allyl-2-amino-1-phenylethanone. Ensure the allyl group bears the desired C-5 substituent at the internal alkene position (for C-5 substitution) or terminal position (for C-6, though scrambling can occur). -
Note: For C-5 functionalization, the substituent
should be at the -position of the allyl amine tether.
-
-
Reaction Setup (Flow):
-
Dissolve precursor (0.05 M) in degassed Acetone.
-
Critical: Oxygen is a triplet quencher. Sparge with Argon for 15 mins prior to injection.
-
-
Irradiation:
-
Pump solution through the photoreactor (residence time: 10–30 mins depending on flux).
-
Maintain temperature < 30°C to prevent thermal degradation.
-
-
Workup:
-
Evaporate Acetone under reduced pressure.
-
Purify via flash chromatography (Silica, Hexane/EtOAc).
-
Yield Expectation: 60–85%.
-
Expert Insight: The stereochemistry of the substituent at C-5 is determined during the cycloaddition. In the [2.1.1] system, the "exo" face (syn to the methano bridge) is often favored due to the folding of the tether.
Part 4: Protocol B — Functional Group Interconversion (FGI) at C-5
Direct nucleophilic substitution at C-5 is counter-intuitive because
Target: C-5 Fluorination (from C-5 Bromide)
Reference: J. Org.[2][3][4][5][6][7] Chem. 2006, 71, 5, 2090–2098; Org.[3] Lett. 2003, 5, 15, 2739–2741.
-
Starting Material: 5-anti-bromo-2-azabicyclo[2.1.1]hexane (protected as N-Boc or N-Cbz).
-
Reagents: Silver Fluoride (AgF) is superior to NaF/KF due to the halophilic nature of silver assisting the leaving group departure.
-
Solvent: Nitromethane (
) or DMSO. Nitromethane is critical for stabilizing the cationic transition state. -
Procedure:
-
Dissolve substrate in dry Nitromethane (0.1 M).
-
Add AgF (3.0 equiv).
-
Heat to 60–80°C in a sealed vial (exclusion of light recommended).
-
Monitor by
F NMR.
-
-
Outcome: Formation of the 5-fluoro derivative. Note that stereochemical retention is common.
Table 1: Nucleophilic Substitution Conditions at C-5
| Leaving Group (C-5) | Nucleophile | Reagent | Solvent | Outcome |
| Bromide/Iodide | Fluoride | AgF | 5-Fluoro (Retention) | |
| Bromide | Azide | DCM | 5-Azido | |
| Carboxylic Acid | Halide/S-Pyr | Barton Ester (Radical) | Radical Decarboxylation |
Part 5: Protocol C — Frontier Method: Rh-Catalyzed C-H Insertion
Context: As of 2026, direct C-H functionalization of the [2.1.1] core is the cutting edge. The strain energy makes the C-H bonds strong, but distinct from standard secondary carbons.
Reference: J. Am. Chem. Soc.[2][3][6] 2026, 148, ... (See Reference 1 in list).
Methodology
This protocol utilizes a
-
Catalyst:
. This bulky phosphate ligand creates a defined cleft that dictates site selectivity.[2] -
Carbene Precursor: Aryldiazoacetate.
-
Conditions:
-
Solvent: Hexanes or 2,2-dimethylbutane (non-coordinating).
-
Temperature: -40°C to RT.
-
-
Mechanism: The catalyst steric bulk prevents approach to the bridgehead (C-1/4), directing the carbene to the methylene bridge (C-5/6).
-
Significance: This allows for the introduction of complex ester/aryl functionalities onto the scaffold without de novo synthesis.
Part 6: Analytical Validation (QC)
Distinguishing between syn (towards the N-bridge) and anti (away from the N-bridge) isomers at C-5 is critical for SAR.
NMR Signature (
-
Coupling Constants (
): The rigid "W-coupling" (long-range coupling) is a hallmark of these bicyclic systems.- couplings are often distinct.
-
NOESY: Strong NOE correlations will be observed between C-5 syn protons and the C-3 methylene protons. C-5 anti protons will show NOE with the bridgehead protons but not the C-3 methylene.
Figure 2: NMR logic for stereochemical assignment at C-5.
References
-
Davies, H. M. L., et al. (2026).[1] Asymmetric C-H Functionalization of Bicyclo[2.1.1]hexanes and Their 2-Oxa- and 2-Aza Derivatives via Rhodium Carbene Intermediates. Journal of the American Chemical Society.[2][3][6]
-
Mykhailiuk, P. K. (2023).[4][6][8][9] 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. Nature Chemistry, 15, 1155–1163.[8]
-
Krow, G. R., et al. (2006).[3] 5-Carboxy-2-azabicyclo[2.1.1]hexanes as Precursors of 5-Halo, Amino, Phenyl, and 2-Methoxycarbonylethyl Methanopyrrolidines. The Journal of Organic Chemistry, 71(5), 2090-2098.[3]
-
Lescop, C., et al. (2001). A New Synthesis of 2-Azabicyclo[2.1.1]hexanes. The Journal of Organic Chemistry, 66(12), 4187-4193.
-
Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Find Them and How to Get Them. Organic & Biomolecular Chemistry, 17, 2839-2849.[7]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Asymmetric C-H Functionalization of Bicyclo[2.1.1]hexanes and Their 2-Oxa- and 2-Aza Derivatives via Rhodium Carbene Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ERC-project – Mykhailiuk Research Site [mykhailiukchem.org]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 8. 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Peptide Coupling Reagents for Sterically Hindered Bicyclic Amino Acids
Introduction: The Challenge of Topographical Complexity
The incorporation of sterically hindered amino acids, particularly conformationally rigid bicyclic structures, into peptide chains is a formidable challenge in synthetic chemistry.[] These scaffolds are of immense interest in drug discovery as they can induce specific secondary structures, enhance metabolic stability, and improve receptor binding affinity.[][2] However, the very features that make them desirable—bulkiness and rigidity—severely impede the kinetics of peptide bond formation. Standard coupling protocols often result in low yields, incomplete reactions, and a significant risk of epimerization at the activated chiral center.[3][4]
This guide provides an in-depth analysis of high-performance coupling reagents and optimized protocols designed to overcome the steric barriers presented by bicyclic and other demanding amino acids. We will explore the mechanistic rationale behind reagent selection and provide field-proven, step-by-step methodologies for researchers engaged in the synthesis of complex peptidomimetics.
Mechanistic Considerations: Why Steric Hindrance Matters
Peptide bond formation is a nucleophilic acyl substitution. A coupling reagent's primary role is to convert the carboxylic acid of the incoming amino acid into a highly reactive acylating agent (an "activated" species), making it susceptible to attack by the N-terminal amine of the peptide chain.[5]
Steric hindrance around the carboxylic acid or the N-terminal amine slows this process dramatically. This kinetic impediment creates a window for undesirable side reactions:
-
Racemization/Epimerization: The most significant side reaction. Activation of an N-protected amino acid increases the acidity of its α-proton. In the presence of the tertiary bases required for the coupling reaction, this proton can be abstracted, leading to a planar enolate intermediate and loss of chiral integrity.[6][7] Prolonged reaction times, necessitated by steric hindrance, exacerbate this risk.
-
Guanidinylation: A side reaction specific to aminium/uronium-based reagents (like HATU and HBTU) where an excess of the reagent can react with the free N-terminal amine, capping the peptide chain and preventing further elongation.[4][8]
-
Incomplete Coupling: The reaction may stall before completion, leading to deletion sequences in the final peptide, which are often difficult to separate during purification.
The ideal coupling reagent for hindered systems must therefore be exceptionally reactive to drive the reaction to completion quickly, while simultaneously being designed to minimize the risk of epimerization.[3]
Reagents of Choice for Difficult Couplings
While classic carbodiimides like Dicyclohexylcarbodiimide (DCC) were foundational in peptide synthesis, they are often inefficient for sterically demanding couplings.[9][10] Modern synthesis relies on more potent onium salt-based reagents.[11] These are broadly categorized into aminium/uronium salts and phosphonium salts.
Aminium/Uronium Reagents: The Gold Standard
These reagents are among the most efficient activators available.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): For years, HATU has been the premier coupling reagent for difficult sequences.[4] Its efficacy stems from the formation of a highly reactive OAt-active ester. The nitrogen atom in the pyridine ring of the HOAt leaving group provides anchimeric assistance, accelerating the aminolysis step and outcompeting racemization pathways.[4][12]
-
COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino)]uronium hexafluorophosphate): A third-generation uronium reagent that offers coupling efficiencies comparable or even superior to HATU.[13][14] COMU's key advantage is its safety and byproduct profile. It is based on OxymaPure, which is non-explosive, unlike the benzotriazole-based HATU and HBTU.[8][14] The byproducts of COMU are also more water-soluble, simplifying purification.[12][14] Its structure exists in the more reactive uronium form, and it requires only one equivalent of base for activation.[8]
Phosphonium Reagents
Phosphonium salts are also highly effective and have the distinct advantage of not causing guanidinylation side reactions, as they cannot react with the N-terminal amine.[9]
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): The phosphonium analogue of HATU, also utilizing the highly activating HOAt leaving group. It is exceptionally effective for hindered couplings, including those involving N-methylated amino acids.[8]
Carbodiimide/Additive Systems: A Low-Racemization Alternative
-
DIC/Oxyma (Diisopropylcarbodiimide / Ethyl 2-cyano-2-(hydroxyimino)acetate): While perhaps less potent than the top-tier onium salts, the combination of a carbodiimide with OxymaPure is a powerful strategy for suppressing racemization.[15][16] The reaction environment is significantly less basic than that required for onium salts, reducing the likelihood of α-proton abstraction.[15] This makes it an excellent choice for coupling residues that are particularly prone to epimerization.
Comparative Analysis of Leading Coupling Reagents
The selection of a coupling reagent is a critical decision based on the specific demands of the synthesis, balancing reactivity, cost, safety, and potential side reactions.
| Feature | HATU | COMU | PyAOP | DIC/Oxyma |
| Reagent Type | Aminium Salt | Uronium Salt | Phosphonium Salt | Carbodiimide/Additive |
| Activating Group | OAt Ester | Oxyma Ester | OAt Ester | Oxyma Ester |
| Relative Reactivity | Very High[17] | Very High[17] | Very High | High |
| Racemization Risk | Low[9] | Low[8][14] | Low | Very Low[15][16] |
| Key Advantage | Proven efficacy for hindered systems.[4] | High reactivity, excellent safety profile, soluble byproducts.[13][14] | High reactivity, no guanidinylation risk. | Excellent racemization suppression, lower basicity.[15] |
| Potential Drawback | Benzotriazole-based (explosive potential), can cause guanidinylation.[4] | Limited stability in pre-prepared solutions.[12] | Byproducts can be difficult to remove. | Less potent for the most extreme steric hindrance.[17] |
| Base Required | 2-4 equivalents (e.g., DIPEA)[17] | 1-2 equivalents (e.g., DIPEA)[8] | 2-4 equivalents (e.g., DIPEA) | 0-1 equivalent |
Visualized Mechanisms and Workflows
A clear understanding of the reaction pathway and experimental sequence is vital for successful synthesis.
Caption: General mechanism of peptide bond formation via an onium salt reagent.
Caption: SPPS workflow for coupling a sterically hindered amino acid.
Experimental Protocols
Disclaimer: These protocols are intended for Research Use Only (RUO).[4] All work should be conducted in a properly ventilated fume hood with appropriate personal protective equipment. Solvents should be of high purity (peptide synthesis grade) and anhydrous where specified.
Protocol: COMU-Mediated Coupling of a Hindered Bicyclic Amino Acid in Fmoc-SPPS
This protocol describes a robust method for incorporating a sterically demanding amino acid onto a resin-bound peptide using COMU. A "double coupling" strategy is often necessary for such residues.[17]
Materials:
-
Fmoc-protected, resin-bound peptide with a free N-terminus.
-
Fmoc-protected bicyclic amino acid.
-
COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino)]uronium hexafluorophosphate).[8]
-
N,N-Diisopropylethylamine (DIPEA).
-
N,N-Dimethylformamide (DMF), peptide synthesis grade.
-
Dichloromethane (DCM), peptide synthesis grade.
-
Reagents for Kaiser test.
Procedure:
-
Resin Preparation: If starting from a dry state, swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.[18]
-
Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF to the resin. Agitate for 3 minutes, drain, and repeat with a fresh 20% piperidine solution for 10 minutes to ensure complete Fmoc removal.[18]
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Activation (First Coupling):
-
In a separate vessel, dissolve the Fmoc-protected bicyclic amino acid (4 equivalents relative to resin loading) and COMU (3.9 equivalents) in DMF.[18]
-
Add DIPEA (8 equivalents) to the solution.[18]
-
Allow the mixture to pre-activate for 1-2 minutes at room temperature. The solution may change color.[18]
-
-
Coupling Reaction (First Coupling):
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 45-90 minutes. For extremely hindered residues, this time can be extended.[18]
-
-
Intermediate Wash: Drain the reaction vessel and wash the resin with DMF (3 times).
-
Validation (Kaiser Test):
-
Take a small sample of resin beads and perform a Kaiser test.
-
Result: A positive test (beads turn yellow/orange) indicates incomplete coupling due to the presence of free primary amines. A negative test (beads remain colorless or blue) indicates a successful coupling. For hindered couplings, a positive result after the first pass is common.
-
-
Second Coupling (if required):
-
If the Kaiser test is positive, a second coupling is necessary.
-
Repeat steps 4 and 5 with a freshly prepared solution of activated amino acid.
-
-
Final Wash: After a negative Kaiser test is achieved, wash the resin thoroughly with DMF (3-5 times) followed by DCM (3 times) and dry the resin under vacuum if the synthesis is to be paused. Otherwise, proceed directly to the next deprotection step.[17]
Protocol: HATU-Mediated Coupling
The protocol for using HATU is nearly identical to that for COMU, with the same equivalents of reagents typically employed.[4][17]
-
Follow the procedure in Section 6.1 , substituting HATU for COMU.
-
Rationale for Base: DIPEA is a sterically hindered, non-nucleophilic base.[4] Its role is to deprotonate the carboxylic acid, facilitating its reaction with HATU, and to neutralize the proton released during the reaction. Its bulk prevents it from acting as a competing nucleophile.
Troubleshooting Common Issues
-
Problem: Persistently positive Kaiser test after double coupling.
-
Cause: Extreme steric hindrance, peptide aggregation.
-
Solution 1 (Extend Time/Temp): Increase the coupling time for the second coupling (e.g., to 4 hours or overnight). Mild heating (35-40°C) can also be applied, but this may slightly increase epimerization risk.[17]
-
Solution 2 (Capping): If the coupling cannot be driven to completion, it is crucial to "cap" the unreacted N-termini to prevent the formation of deletion peptides. This can be done by treating the resin with a solution of 10% acetic anhydride and 1% DIPEA in DMF for 20 minutes.
-
-
Problem: Low final yield or presence of deletion sequences.
-
Cause: Incomplete coupling at the hindered position that was not detected or addressed.
-
Solution: Ensure a negative Kaiser test is achieved before proceeding to the next amino acid. For critical syntheses, using a small amount of a test-cleaved sample for LC-MS analysis after a difficult coupling can confirm its success.
-
-
Problem: Diastereomeric impurities detected in the final product.
-
Cause: Epimerization during the coupling of the hindered amino acid.
-
Solution 1 (Reagent Choice): For residues known to be highly susceptible to racemization, consider using the DIC/Oxyma protocol, which operates under less basic conditions.[15]
-
Solution 2 (Minimize Pre-activation): Minimize the time the amino acid sits in the activation mixture before being added to the resin.[19]
-
References
- Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis.
- Creative Peptides. (n.d.). Optimizing Peptide Coupling: Key Techniques.
- Creative Peptides. (n.d.). Bicyclic Peptides Synthesis for Drug Discovery.
- Han, S.-Y., & Kim, Y.-A. (n.d.). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron.
- Leading Chemical. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
- Wenschuh, H., et al. (n.d.). Comparative study of methods to couple hindered peptides. PubMed.
- Synfacts. (2019). Synthesis of Cyclic and Bicyclic Peptides.
- Gong, T., et al. (2024, March 7). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research.
- Angewandte Chemie International Edition. (n.d.). Biocompatible and Selective Generation of Bicyclic Peptides. Open Research Repository.
- Gong, T., et al. (n.d.). Ynamide Coupling Reagents: Origin and Advances. PMC.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- BenchChem. (2025). A Comparative Guide to HATU and COMU in Solid-Phase Peptide Synthesis.
- BenchChem. (2025, December). Assessing the Efficiency of HOTU in Sterically Hindered Couplings: A Comparative Guide.
- Angewandte Chemie. (n.d.). Biocompatible and Selective Generation of Bicyclic Peptides. PMC - NIH.
- Peptide Chemistry. (n.d.). Cysteine Racemization in Fmoc-SPPS: Prevention & Detection.
- BenchChem. (2025). A Head-to-Head Battle of Coupling Reagents: COMU vs. BOP-Cl for Hindered Amino Acid Coupling.
- CEM. (n.d.). Peptide Coupling Reactions: Mechanisms, Reagents & Strategies.
- Miyazawa, T., et al. (n.d.). Effect of copper(II) chloride on suppression of racemization in peptide synthesis by the carbodiimide method. PubMed.
- Katritzky, A. R., et al. (2007, July 20). Efficient peptide coupling involving sterically hindered amino acids. PubMed.
- BOC Sciences. (n.d.). Bicyclic Amino Acids.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- MilliporeSigma. (n.d.). Peptide Coupling Reagents Guide.
- El-Faham, A., & Albericio, F. (2011, August 26). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
- BenchChem. (2025, December). Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids.
- BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
- BenchChem. (2025). How to prevent racemization of serine during peptide coupling.
- Chemical Society Reviews. (2022, August 6). Advances in solid-phase peptide synthesis in aqueous media (ASPPS). RSC Publishing.
- El-Faham, A., & Albericio, F. (2021, March 12). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development - ACS Publications.
- Merck. (n.d.). Novabiochem® Coupling reagents.
- Molecules. (2021, July 5). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids.
Sources
- 2. Bicyclic Peptides Synthesis for Drug Discovery - Creative Peptides [creative-peptides.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jpt.com [jpt.com]
- 6. Ynamide Coupling Reagents: Origin and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 10. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 11. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 12. merckmillipore.com [merckmillipore.com]
- 13. bachem.com [bachem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. peptidechemistry.org [peptidechemistry.org]
- 16. peptidechemistry.org [peptidechemistry.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
design of peptidomimetics using 2,4-methanoproline derivatives
Executive Summary
The incorporation of conformationally constrained amino acids is a pivotal strategy in modern drug design to overcome the inherent limitations of native peptides—namely, poor metabolic stability and low receptor selectivity. 2,4-Methanoproline (2,4-MePro) , structurally defined as 2-azabicyclo[2.1.1]hexane-1-carboxylic acid , represents a "frozen" proline analogue.
Unlike standard proline, which retains some flexibility in the pyrrolidine ring pucker, 2,4-MePro is locked by a methylene bridge. This structural rigidity restricts the backbone dihedral angles (
Design Principles: The "Frozen" Backbone
Structural Rationale
The 2,4-methanoproline scaffold imposes a high energy barrier to rotation, significantly reducing the entropic penalty upon binding to a receptor. This "pre-organization" can lead to orders-of-magnitude increases in binding affinity (
Table 1: Comparative Properties of Proline vs. 2,4-Methanoproline
| Feature | L-Proline | L-2,4-Methanoproline ([2.1.1] system) | Impact on Design |
| Ring Structure | Pyrrolidine (flexible pucker) | 2-Azabicyclo[2.1.1]hexane (rigid) | Locks conformation; defines topology. |
| -60° to -75° (variable) | Strictly constrained (~ -75°) | Enforces specific backbone trajectory. | |
| Amide Bond | cis or trans (equilibrium) | Strongly favors trans | Stabilizes bioactive conformations. |
| Lipophilicity (LogD) | Low | Moderate (Bridge adds hydrophobic bulk) | Improves membrane permeability. |
| Proteolytic Stability | Moderate | High | Steric bulk blocks protease access. |
Design Workflow
The integration of 2,4-MePro should be driven by structural hypotheses. Random substitution is rarely effective due to the severe steric clashes introduced by the methylene bridge.
Figure 1: Iterative design cycle for constrained peptidomimetics. Note the feedback loop from structural validation to modeling.
Experimental Protocols
Protocol A: Solid Phase Peptide Synthesis (SPPS) Incorporation
Challenge: The secondary amine of 2,4-MePro is sterically hindered by the bicyclic bridge. Standard coupling protocols (e.g., HBTU/DIPEA, 30 min) will result in incomplete coupling (deletion sequences). Scope: This protocol describes the coupling of an Fmoc-amino acid onto the N-terminus of a resin-bound 2,4-MePro residue.
Materials:
-
Resin: 2-Chlorotrityl chloride (2-CTC) or Rink Amide (low loading, <0.5 mmol/g recommended to reduce aggregation).
-
Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU.
-
Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).
-
Solvent: DMF (anhydrous).
Step-by-Step Procedure:
-
Fmoc Deprotection (of the 2,4-MePro on resin):
-
Treat resin with 20% Piperidine in DMF (2 x 10 min).
-
Critical Step: Wash thoroughly with DMF (5x), DCM (3x), then DMF (3x).
-
Validation: Perform the Chloranil Test (see Protocol B). Note: The Kaiser test is ineffective for secondary amines like proline/methanoproline.
-
-
Activation (Pre-activation is essential):
-
Calculate 3.0 equivalents (eq) of the incoming Fmoc-Amino Acid.
-
Dissolve Amino Acid and 2.9 eq of HATU in minimal DMF.
-
Add 6.0 eq of DIPEA .
-
Allow to activate for exactly 2 minutes (solution should turn yellow/orange).
-
-
Coupling Reaction:
-
Add the activated mixture to the resin-bound 2,4-MePro.
-
Microwave Method (Recommended): Heat to 75°C for 20 minutes (25W max power).
-
Room Temperature Method: Agitate for 4–12 hours.
-
-
Double Coupling (Mandatory):
-
Drain the vessel. Do not wash yet.
-
Repeat Step 2 and 3 with fresh reagents.
-
Why? The bridgehead steric bulk creates a "cone of protection" around the nitrogen; diffusion kinetics are slow.
-
-
Capping:
-
Treat with Acetic Anhydride/DIPEA/DMF (1:1:8) for 10 minutes to cap any unreacted 2,4-MePro amines. This prevents deletion sequences in the final product.
-
Figure 2: Optimized SPPS cycle for sterically hindered bicyclic amines.
Protocol B: The Chloranil Test (for Secondary Amines)
Since 2,4-MePro is a secondary amine, the standard Kaiser (ninhydrin) test will not produce the characteristic dark blue color.
-
Reagent A: 2% Acetaldehyde in DMF.
-
Reagent B: 2% Chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) in DMF.
-
Procedure:
-
Place a few resin beads in a small glass tube.
-
Add 2 drops of Reagent A and 2 drops of Reagent B.
-
Let stand for 5 minutes at room temperature.
-
-
Interpretation:
-
Dark Blue/Green Beads: Positive (Free secondary amine present
Proceed to coupling). -
Colorless/Amber Beads: Negative (Protected/Coupled
Proceed to deprotection).
-
Structural Characterization & Validation
Once synthesized, verifying the conformational lock is critical.
1. NMR Spectroscopy (
-
Diagnostic Signal: Look for the bridgehead proton (H-1 and H-4) signals. In 2,4-MePro, the methine protons at the bridgehead are distinctively shifted compared to proline
-protons. -
NOE (Nuclear Overhauser Effect): Strong NOE signals should be observed between the
(2,4-MePro) and amide protons if the trans-amide bond is successfully locked.
2. Circular Dichroism (CD):
-
Compare the peptidomimetic against the native peptide in aqueous buffer (phosphate, pH 7.4).
-
Signature: A shift from a "random coil" minimum (approx. 195-200 nm) to a structured minima/maxima (e.g., Type II
-turn signatures with positive ellipticity at 205 nm and negative at 225 nm) indicates successful rigidification.
References
-
Grygorenko, O. O., et al. (2024).[1][2][3] "Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs." Journal of Organic and Pharmaceutical Chemistry. Link
-
Krow, G. R., et al. (2004).[1][4] "Substituted 2-Azabicyclo[2.1.1]hexanes as Constrained Proline Analogues: Implications for Collagen Stability." The Journal of Organic Chemistry. Link
-
Montelione, G. T., et al. (1987). "Conformational properties of 2,4-methanoproline in peptides." Journal of the American Chemical Society.[2] Link
-
Biotage Application Note. (2023). "Five Tips and Tricks for Success in Solid Phase Peptide Synthesis." Biotage Knowledge Base. Link
-
Vilchis-Reyes, M. A., & Hanessian, S. (2015).[2][5][6] "Proline Methanologues: Design, Synthesis, Structural Properties, and Applications." Springer. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Photochemical Synthesis of Azabicyclo[2.1.1]hexanes
Welcome to the Aza-BCH Support Hub. Azabicyclo[2.1.1]hexanes (aza-BCHs) are highly valuable sp³-rich bioisosteres for flat aromatic rings in drug discovery . However, their synthesis—often relying on intramolecular[2+2] photocycloadditions or energy-transfer (EnT) initiated formal cycloadditions—is notoriously prone to low yields, scalability issues, and side-product formation due to the immense ring strain of the final bicyclic core (~13.6 kcal/mol per carbon) .
This guide provides authoritative, causality-driven troubleshooting for researchers and drug development professionals to optimize their photochemical workflows.
Section 1: Flow Photochemistry vs. Batch Processing
Q: My batch photochemical [2+2] cycloaddition is stuck at ~40% yield and takes several days. How can I improve this? A: The primary culprit is the Beer-Lambert Law . In a traditional batch flask, light intensity attenuates exponentially as it penetrates the reaction mixture. This creates a highly irradiated "photic zone" at the flask's edge—leading to over-irradiation, product degradation, and polymerization—while the bulk of the solution remains unreacted in the dark. Solution: Transition to continuous-flow photochemistry . Narrow path lengths (e.g., 0.8 mm FEP tubing) ensure uniform irradiation across the entire reaction volume, drastically reducing reaction times and preventing over-irradiation of the sensitive aza-BCH product.
Protocol: Standardized Continuous-Flow Photochemical [2+2] Cycloaddition
This protocol acts as a self-validating system: failure at step 2 or 4 provides immediate diagnostic feedback regarding oxygen quenching or flow-rate mismatch.
-
Mixture Preparation: Dissolve the N-allyl enamide precursor (0.05 M) and the selected photocatalyst (e.g., 1 mol% [Ir(dF(CF3)ppy)2dtbbpy]PF6) in anhydrous acetonitrile.
-
Degassing (Critical): Sparge the solution with Argon for 15 minutes. Causality: Oxygen is a potent triplet quencher. If not rigorously degassed, the excited sensitizer will transfer energy to O₂ (forming reactive singlet oxygen) rather than the substrate, halting conversion and oxidizing your starting material. A stalled reaction here immediately validates an atmospheric leak.
-
Reactor Setup: Pump the solution through a fluorinated ethylene propylene (FEP) tubing reactor wrapped around a 450 nm LED core.
-
Residence Time Optimization: Set the flow rate to achieve a 20-minute residence time. Monitor the output via inline UV-Vis or at-line LC-MS. If conversion is <95%, decrease the flow rate; if mass balance is poor (indicating degradation), increase the flow rate.
-
Isolation: Concentrate the eluent under reduced pressure and purify via silica gel chromatography to isolate the aza-BCH core.
Section 2: Energy Transfer (EnT) Catalysis & Sensitizer Selection
Q: I am seeing significant amounts of ring-opened 1,4-dienes instead of the aza-BCH core. What is going wrong?
A: This is caused by a Triplet Energy (
Quantitative Data: Triplet Sensitizers and Yield Comparisons
Data synthesized from recent optimizations of aza-BCH photocycloadditions , .
| Photocatalyst (Sensitizer) | Triplet Energy ( | Light Source | Aza-BCH Yield (%) | Primary Issue / Side Product |
| Benzophenone | ~69.0 | UV (365 nm) | < 20% | Polymerization / Degradation |
| Thioxanthone | ~65.5 | UV/Vis (380 nm) | 45 - 55% | Ring-opened 1,4-diene |
| Ir(ppy)₃ | ~60.1 | Blue LED (450 nm) | 56% | Incomplete conversion |
| [Ir(dF(CF3)ppy)₂dtbbpy]PF₆ | ~60.4 | Blue LED (450 nm) | > 99% | None (Optimal Match) |
Section 3: Substrate Concentration & Inner Filter Effects
Q: When I scale up by increasing the substrate concentration from 0.05 M to 0.5 M, my yield plummets. Why? A: This is due to the Inner Filter Effect and Competitive Dimerization . At high concentrations, the starting material itself can absorb the incident light (competitive absorption), preventing the sensitizer from reaching its excited state. Furthermore, high concentrations increase the probability of intermolecular collisions, leading to unwanted intermolecular [2+2] dimerizations or oligomerization rather than the desired intramolecular cyclization. Solution: Maintain a dilute concentration (0.02 M – 0.05 M). To achieve higher throughput, scale up by running the reaction in a continuous flow reactor for a longer duration, rather than increasing the batch concentration.
Visual Troubleshooting & Mechanistic Pathways
1. Mechanistic Pathway of Energy Transfer [2+2] Cycloaddition
Understanding the causality of the reaction ensures better troubleshooting of side-products.
Energy Transfer (EnT) pathway highlighting the critical branching point for aza-BCH formation.
2. Troubleshooting Workflow for Low Yields
Follow this logical decision tree to identify and resolve experimental bottlenecks.
Diagnostic workflow to systematically resolve low yields in aza-BCH photochemical synthesis.
References
-
Skeletal Editing Approach to Bridge-Functionalized Bicyclo[1.1.1]pentanes from Azabicyclo[2.1.1]hexanes. Journal of the American Chemical Society (2023). URL: [Link]
-
Rational Design of Triplet Sensitizers for the Transfer of Excited State Photochemistry from UV to Visible. Journal of the American Chemical Society (2020). URL: [Link]
-
Photochemical In-Flow Synthesis of 2,4-Methanopyrrolidines: Pyrrolidine Analogues with Improved Water Solubility and Reduced Lipophilicity. Journal of Organic Chemistry (2018). URL: [Link]
resolving enantiomers of 2-Azabicyclo[2.1.1]hexane-3-carboxylic acid
Welcome to the Technical Support Center for the enantiomeric resolution of 2-Azabicyclo[2.1.1]hexane-3-carboxylic acid . This constrained proline analogue (often referred to as a methanoproline derivative) is a critical scaffold in medicinal chemistry and collagen stability studies[1]. Because its biological activity and structural influence on peptide backbones are highly stereospecific, achieving >98% enantiomeric excess (ee) is a strict requirement for downstream applications.
This guide provides field-proven, self-validating protocols, quantitative data comparisons, and troubleshooting FAQs to ensure the successful separation of its enantiomers.
Enantiomeric Resolution Strategy Workflow
The resolution of 2-Azabicyclo[2.1.1]hexane-3-carboxylic acid typically requires masking the secondary amine to prevent zwitterion formation, followed by either classical diastereomeric salt crystallization or modern chiral chromatography[2].
Workflow for the enantiomeric resolution of 2-Azabicyclo[2.1.1]hexane-3-carboxylic acid.
Validated Methodologies & Protocols
Protocol A: Diastereomeric Salt Resolution (Preparative Scale)
Causality: Unprotected 2-azabicyclo[2.1.1]hexane-3-carboxylic acid exists as a highly polar zwitterion. Direct salt resolution is inefficient due to competing internal salt formation. N-Boc protection masks the basic secondary amine, allowing the carboxylic acid to interact exclusively with a chiral resolving agent like (S)-(-)-α-methylbenzylamine[2].
-
Step 1: N-Boc Protection. React the racemic amino acid with Boc₂O in a dioxane/water mixture using NaOH as a base.
-
Self-Validation Checkpoint: Monitor the reaction via TLC using a ninhydrin stain. The reaction is complete when the stain shifts from positive (purple, indicating free amine) to negative (colorless), validating that the secondary amine is fully masked.
-
-
Step 2: Salt Formation. Dissolve the N-Boc acid in Tetrahydrofuran (THF). Slowly add 0.95 equivalents of (S)-(-)-α-methylbenzylamine[2].
-
Causality: Using a slight substoichiometric amount of the resolving agent prevents the more soluble diastereomer from co-crystallizing, thermodynamically favoring the precipitation of the less soluble (-)-(1S, 4R, 5R) salt.
-
-
Step 3: Fractional Crystallization. Allow the white slurry to stir for 30 minutes at room temperature. Filter and wash the crystals with cold THF[2].
-
Self-Validation Checkpoint: Measure the optical rotation of successive crystallization crops. The system validates its optical purity when the specific rotation reaches a constant plateau (e.g., [α]D = -51.7° in CHCl₃)[2].
-
-
Step 4: Acidic Cleavage. Partition the purified salt between Ethyl Acetate (EtOAc) and 1M HCl.
-
Causality: The strong acid protonates the chiral amine, driving it into the aqueous layer, while the enantiopure N-Boc acid remains in the organic layer.
-
Self-Validation Checkpoint: Check the pH of the aqueous layer to ensure it is < 2 before extraction, validating that the diastereomeric salt has been fully disrupted.
-
Protocol B: Chiral Supercritical Fluid Chromatography (Analytical to Semi-Prep)
Causality: Bicyclic proline analogues often suffer from poor mass transfer and peak tailing in traditional normal-phase HPLC. Supercritical Fluid Chromatography (SFC) utilizes supercritical CO₂, which possesses liquid-like density but gas-like diffusivity, sharpening peaks and significantly reducing run times[3].
-
Step 1: Sample Preparation. Dissolve the N-Boc protected racemate in HPLC-grade Methanol or Isopropanol (1-5 mg/mL).
-
Step 2: Column Selection. Utilize a polysaccharide-based chiral stationary phase. A ChiralPak AS-H or Chiralcel OJ column (250 mm x 50 mm for preparative scale) provides optimal chiral recognition for this bridged bicyclic system[3],[2].
-
Step 3: Isocratic Elution. Run an isocratic gradient of 90:10 CO₂ : Ethanol at a nozzle pressure of 100 bar and a column temperature of 38°C[3].
-
Self-Validation Checkpoint: Inject a known racemic standard first to establish the baseline resolution (Rs > 1.5). Monitor UV absorbance at 220 nm to validate peak symmetry before injecting preparative loads[3].
-
Quantitative Data Presentation
| Parameter | Diastereomeric Salt Resolution | Chiral SFC / HPLC |
| Optimal Scale | > 10 grams (Preparative) | < 5 grams (Analytical to Semi-Prep) |
| Enantiomeric Excess (ee) | > 98% (after 2-3 recrystallizations) | > 99% (baseline separation dependent) |
| Time Investment | 3-5 Days | 1-2 Days |
| Cost & Equipment | Low (Standard glassware) | High (SFC / HPLC instrumentation) |
| Primary Resolving Agent | (S)-(-)-α-methylbenzylamine | ChiralPak AS-H / Chiralcel OJ |
Troubleshooting & FAQs
Q: Why do I see peak splitting or broad, overlapping peaks for my N-Boc protected racemic mixture during chiral HPLC? A: This is caused by rotamers. N-Boc carbamates exhibit slow cis/trans isomerization around the C-N amide bond on the HPLC timescale. Causality: The restricted rotation creates two distinct conformers for each enantiomer that elute at slightly different rates, appearing as split peaks[1]. Solution: Run the column at an elevated temperature (e.g., 40°C–45°C) to increase the rate of isomerization and coalesce the peaks into a single sharp band per enantiomer. If the issue persists, consider switching to a less sterically hindered protecting group.
Q: My diastereomeric salt with (S)-(-)-α-methylbenzylamine is "oiling out" instead of crystallizing. How do I induce proper crystallization? A: Oiling out occurs when the supersaturation of the solution is too high or the solvent system is too apolar, causing a liquid-liquid phase separation rather than solid crystallization. Causality: The melting point of the solvated salt is currently lower than the phase separation temperature in your specific solvent ratio. Solution: Add a small amount of a polar protic solvent (like 1-2% methanol or isopropanol) to the THF/hexane mixture to increase the solubility threshold slightly, then scratch the inside of the flask with a glass rod or seed the solution with a previously obtained pure crystal[2].
Q: Can I resolve the unprotected amino acid directly using a chiral crown ether column to save a synthetic step? A: While theoretically possible, it is highly discouraged for this specific compound. Causality: Crown ether stationary phases rely on host-guest complexation with a primary ammonium ion. Because 2-azabicyclo[2.1.1]hexane-3-carboxylic acid is a secondary amine (a conformationally restricted proline analogue), complexation within the crown ether cavity is sterically hindered and thermodynamically weak. N-protection followed by SFC or salt resolution is a much more robust and scalable approach.
References
1.[1] Hodges, J. A., & Raines, R. T. (2004). Substituted 2-Azabicyclo[2.1.1]hexanes as Constrained Proline Analogues: Implications for Collagen Stability. The Journal of Organic Chemistry - ACS Publications. 1 2.[3] Biheteroaryl compounds and uses thereof (WO2014177060A1). Google Patents.3 3.[4] Asymmetric C–H Functionalization of Bicyclo[2.1.1]hexanes and Their 2-Oxa- and 2-Aza Derivatives via Rhodium Carbene Intermediates. Journal of the American Chemical Society. 4 4.[2] Resolution of (-)-(1S, 4R, 5R)-5-syn-carboxylic-2-t-BOC-2-azabicyclo[2.1.1]-hexane. Raines Lab Protocols. 2
Sources
purification strategies for polar zwitterionic bicyclic amino acids
This guide serves as a specialized technical support center for the purification of polar zwitterionic bicyclic amino acids . These molecules present a "perfect storm" of purification challenges: they are too polar for standard Reverse Phase (RP), too rigid for standard crystallization, and their zwitterionic nature leads to complex retention behaviors dependent on pH.
Status: Active | Tier: Level 3 (Senior Application Scientist)
Introduction: The "Polar Bicyclic" Challenge
User Query: Why is my bicyclic amino acid eluting in the void volume on C18, and why does it streak on silica?
Scientist’s Analysis: You are dealing with a molecule that possesses high aqueous solubility (polar) and a rigid carbon skeleton (bicyclic).
-
The C18 Problem: Standard C18 relies on hydrophobic interaction. Your molecule's zwitterionic charges (ammonium and carboxylate) form a hydration shell that prevents interaction with the alkyl chains, causing it to elute immediately (void volume).
-
The Silica Problem: On normal phase silica, the free amines and acids interact too strongly with silanols, leading to irreversible adsorption or "streaking."
-
The Bicyclic Factor: Unlike flexible linear amino acids, bicyclic structures (e.g., 2-azabicyclo[2.2.1]heptane derivatives) have constrained conformations. This is actually an advantage for separation if you use the right steric-selective stationary phase, but it makes solubility in organic modifiers (needed for HILIC) unpredictable.
Module 1: Method Selection (The Triage Protocol)
Q: Which chromatography mode should I choose?
A: Do not default to C18. Use the Solubility/Polarity Decision Matrix below to select your primary purification route.
Decision Matrix: Purification Strategy
| Solubility Profile | Primary Strategy | Stationary Phase Recommendation | Why? |
| Soluble in >60% ACN | HILIC | Zwitterionic (ZIC-HILIC) or Amide | Best resolution; volatile buffers allow easy lyophilization. |
| Water-soluble only | Aq-C18 / Mixed Mode | Polar-Embedded C18 or Mixed-Mode WCX | "Aq" phases prevent phase collapse in 100% water; Mixed-mode adds ionic retention. |
| High Salt / Crude Mix | Ion Exchange (IEX) | Strong Cation Exchange (SCX) | "Catch and Release" mechanism separates amino acid from neutral impurities and salts. |
| Stereoisomer Mix | Chiral LC | Zwitterionic Chiral (e.g., Chiralpak ZWIX) | Bicyclic rigidity requires steric recognition slots found in specialized chiral selectors. |
Workflow Visualization
Caption: Decision tree for selecting the optimal chromatographic mode based on solubility and sample matrix.
Module 2: HILIC Implementation & Troubleshooting
Q: I’m using HILIC, but my peaks are splitting or shifting retention times. Why?
A: This is the classic "Zwitterionic Hysteresis." In HILIC, the water layer on the silica surface is crucial. For zwitterions, the pH controls the net charge, which dictates whether the molecule is repelled by or attracted to the stationary phase.
The Fix: Buffer Strength & pH Locking
You must use a buffer.[1] Pure water/ACN gradients will fail because the zwitterion's self-buffering capacity changes as it elutes, altering the local pH and thus its own retention factor (
Recommended HILIC Protocol for Bicyclic Zwitterions:
-
Column: ZIC-HILIC (Sulfobetaine) or Amide-80.
-
Why: ZIC-HILIC provides electrostatic interaction that stabilizes the zwitterion orientation.
-
-
Mobile Phase A: 10-20 mM Ammonium Formate (pH 3.0) or Ammonium Acetate (pH 5.8).
-
Critical: Do not use phosphate (non-volatile) if using MS or ELSD.
-
-
Mobile Phase B: 100% Acetonitrile.
-
Gradient: 95% B to 60% B. (Note: HILIC runs "backwards" compared to RP).
Troubleshooting Table:
| Symptom | Root Cause | Corrective Action |
| Peak Splitting | Sample solvent mismatch. | Dissolve sample in mobile phase starting conditions (e.g., 85% ACN). If insoluble, use 50% ACN but inject smaller volume. |
| Drifting | Column equilibration insufficient. | HILIC requires 20-30 column volumes to re-establish the water layer. |
| Broad Peaks | Secondary electrostatic repulsion. | Increase buffer concentration from 5 mM to 20 mM to "shield" the charges [1]. |
Module 3: The "Catch and Release" Desalting Protocol
Q: My crude synthesis has inorganic salts (NaCl, LiCl). How do I isolate the pure amino acid?
A: HILIC cannot handle high salt loads (salts precipitate in ACN). You must use Cation Exchange (CEX) first. This is the most robust method for zwitterions.
Mechanism:
At acidic pH, the amino acid is protonated (
Step-by-Step Protocol:
-
Resin Preparation: Use Dowex 50W-X8 (hydrogen form).
-
Loading:
-
Washing:
-
Wash with distilled water until the eluate is neutral pH.[2] This removes inorganic salts and neutral organics.
-
-
Elution (The Release):
-
Elute with 1M - 2M Ammonium Hydroxide (
) . -
The amino acid will elute as the pH rises.
-
-
Finishing:
-
Lyophilize the ammoniacal fractions. Excess ammonia and water evaporate, leaving the zwitterionic amino acid [2].[2]
-
Caption: "Catch and Release" workflow for desalting zwitterionic amino acids.
Module 4: Separating Stereoisomers (Bicyclic Specifics)
Q: I have a mixture of endo and exo isomers. They co-elute on C18.
A: Bicyclic isomers (diastereomers) have identical masses but different 3D shapes. Standard phases often lack the "slots" to distinguish them.
Strategy:
-
Zwitterionic Chiral Stationary Phases (ZWIX):
-
Ligand Exchange Chromatography (LEC):
-
Uses Copper(II) complexes in the mobile phase. The copper coordinates with the amino acid. The stability of the complex differs significantly between cis/trans or endo/exo isomers due to steric clash in the bicyclic ring.
-
Note: Requires copper removal post-purification (use the Chelex resin or the Module 3 protocol to remove Cu).
-
References
-
Waters Corporation. "Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids." Waters Application Notes. Available at: [Link][7]
-
ResearchGate Community. "How to desalt zwitterions? - Expert Discussion on Ion Exchange Protocols." ResearchGate.[2][8] Available at: [Link]
-
Ilisz, I., et al. "High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids." PMC / NIH. Available at: [Link]
Sources
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. researchgate.net [researchgate.net]
- 3. ymcamerica.com [ymcamerica.com]
- 4. High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to Cut HPLC Sample Preparation Time for Derivatizing Amino Acids - AnalyteGuru [thermofisher.com]
- 6. diaion.com [diaion.com]
- 7. nestgrp.com [nestgrp.com]
- 8. researchgate.net [researchgate.net]
solubility issues with 2-Azabicyclo[2.1.1]hexane-3-carboxylic acid peptides
Technical Support Center: Troubleshooting 2-Azabicyclo[2.1.1]hexane-3-carboxylic Acid Peptides
Introduction: The "Brick Dust" Paradox
From: Dr. Aris Thorne, Senior Application Scientist To: R&D Peptide Chemists & Medicinal Chemists Re: Overcoming Solubility & Coupling Challenges with Abh Scaffolds
You are likely reading this because you are working with 2-Azabicyclo[2.1.1]hexane-3-carboxylic acid (often abbreviated as Abh or referred to as a Methanoproline analogue).[1] You chose this scaffold for a specific reason: its rigid bicyclic core locks peptide conformations, enhancing receptor selectivity and metabolic stability [1].
However, that same rigidity is the source of your current headache. By restricting conformational entropy, Abh residues promote strong intermolecular hydrophobic stacking and
This guide is not a generic FAQ. It is a causality-driven troubleshooting system designed to salvage your current batch and optimize your next design.[1]
Part 1: Reconstitution & Handling (The "Gel" Issue)
Q: My peptide formed a clear gel upon adding buffer, or it remains a stubborn precipitate. Vortexing and sonication do nothing.[1] How do I recover it?
The Science: Abh peptides are prone to forming amyloid-like fibrils.[1] When you add water or buffer directly to the lyophilized powder, the hydrophobic bicyclic cores cluster together while the polar backbone forms intermolecular hydrogen bonds. This creates a thermodynamically stable aggregate that standard sonication cannot break.[1]
The Solution: The "HFIP Reset" Protocol Do not add more water. You must disrupt the secondary structure first using a fluorinated solvent before introducing an aqueous environment.
Protocol 1: The Solvation Reset
| Step | Solvent/Reagent | Action | Mechanism |
| 1 | 100% HFIP (Hexafluoroisopropanol) | Add 50–100 µL per mg of peptide.[1] Vortex/Sonicate.[1][2] | HFIP is a hydrogen-bond disruptor.[1] It breaks intermolecular sheets and induces helical/monomeric states [2].[1] |
| 2 | Evaporation | Dry down under | Removes HFIP (toxic to cells) but leaves peptide in a disordered, "amorphous" state rather than crystalline. |
| 3 | DMSO (Dimethyl sulfoxide) | Dissolve the film in minimal DMSO (e.g., 10-20 µL). | Solvates the hydrophobic Abh core. |
| 4 | Dropwise Buffer | Add aqueous buffer slowly while vortexing. | "Crashing" the peptide into water slowly prevents rapid aggregation. |
Critical Note: If your assay cannot tolerate DMSO, replace Step 3 with 10 mM Acetic Acid (for basic peptides) or 0.1% Ammonium Hydroxide (for acidic peptides), but only after the HFIP reset.
Part 2: Synthesis Failures (Low Yield/Deletions)
Q: I see a significant deletion of the residue following the Abh coupling in my LC-MS. Is the coupling efficiency low?
The Science: Yes. The secondary amine of the 2-azabicyclo[2.1.1]hexane ring is sterically hindered, similar to Proline but more rigid. Furthermore, once the Abh is coupled, it induces a "kink" in the resin-bound peptide chain, burying the N-terminus and making it inaccessible for the next amino acid (The "Difficult Sequence" phenomenon) [3].
The Solution: High-Energy Coupling & Chaotropic Washing
Protocol 2: The "Power Coupling" Workflow
-
Activator Choice: Switch from HBTU/DIC to HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP .[1] These are superior for secondary amines.[1]
-
The "Magic" Solvent: Do not use pure DMF. Use NMP (N-Methyl-2-pyrrolidone) or a mixture of DMF:DMSO (80:20) .[1] The DMSO helps solvate the aggregating resin sites.
-
Temperature: Perform the coupling of the Abh residue, and the residue immediately following it, at 60°C (microwave or heated block).
-
Double Coupling:
-
Coupling 1: 1 hour at 60°C.
-
Coupling 2: 1 hour at 60°C with fresh reagents.
-
Part 3: Purification Troubleshooting
Q: My peptide elutes as a broad, ugly hump on Prep-HPLC, or it precipitates inside the column (high backpressure).
The Science: The "hump" indicates on-column aggregation. As the acetonitrile concentration increases, the peptide transitions through a solubility minimum. Alternatively, the peptide is interacting hydrophobically with the C18 stationary phase too strongly.
The Solution: Chaotropic Chromatography
Protocol 3: Aggregation-Breaking HPLC Methods
| Parameter | Standard Condition (Avoid) | Optimized Condition (Use) |
| Column Temp | Ambient (20-25°C) | 60°C (Crucial for Abh peptides) |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water + 6M Guanidine HCl (if very insoluble) |
| Mobile Phase B | Acetonitrile (ACN) | Isopropanol:ACN (1:1) or pure Isopropanol |
| Stationary Phase | C18 Standard | C4 or Polymer-based (PLRP-S) (Less hydrophobic retention) |
Note: If using Guanidine in Buffer A, you must desalt the fraction later (e.g., using a Sep-Pak cartridge) before lyophilization.
Visual Troubleshooting Logic
The following diagram illustrates the decision-making process for salvaging Abh-containing peptides.
Caption: Decision tree for isolating 2-Azabicyclo[2.1.1]hexane-3-carboxylic acid peptides, addressing synthesis, solubility, and purification bottlenecks.
Part 4: Design for Solubility (Prevention)
If you are still in the design phase, consider these structural modifications to offset the hydrophobicity of the Abh core:
-
C-Terminal Solubility Tags: Add a (Lys)3 or (Arg)3 tail to the C-terminus. This adds significant charge repulsion to prevent stacking.[1]
-
PEG Spacers: If the Abh residue is a linker, flank it with PEG2 (8-amino-3,6-dioxaoctanoic acid) units to increase hydrodynamic radius and solvent accessibility.[1]
-
Isoelectric Point (pI) Shifting: Calculate the pI. Abh peptides often have neutral pI values (insoluble zone).[1] Add Glutamic Acid (to lower pI) or Arginine (to raise pI) to ensure the peptide is charged at physiological pH (7.4).
References
-
Grygorenko, O. O., et al. (2024).[1][3][4] Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. Journal of Organic and Pharmaceutical Chemistry, 22(3), 24–37.[3] [Link][3][4]
Sources
Technical Guide: Optimizing Reaction Conditions for Bicyclobutane (BCB) Cycloaddition
To: Research Scientists, Medicinal Chemists, and Process Development Engineers From: Senior Application Scientist, Advanced Synthesis Division Subject: Optimization & Troubleshooting Protocols for BCB Strain-Release Cycloadditions
Introduction: Taming the "Spring-Loaded" Scaffold
Bicyclo[1.1.0]butane (BCB) is not a standard building block; it is a high-energy, "spring-loaded" electrophile with approximately 66 kcal/mol of strain energy . This inherent instability is its greatest asset and its most significant liability.
In drug discovery, BCBs are the primary gateway to bicyclo[2.1.1]hexanes (BCHs) —rigid, saturated bioisosteres for ortho- and meta-substituted benzenes. However, the central
-
[2
+2 ] Cycloaddition (Desired): Formation of the BCH scaffold. -
Isomerization: Ring-opening to butadienes or cyclobutenes.
-
Polymerization: Radical-mediated homopolymerization (the "gelation" failure mode).
This guide provides a logic-driven approach to navigating these pathways, moving beyond "recipe following" to mechanistic control.
Module 1: Catalyst Selection & Reaction Pathway
The choice of catalyst dictates the mechanism (polar vs. radical) and the stereochemical outcome. Use the following decision matrix to select the optimal system for your substrate class.
Catalyst Decision Matrix
| Substrate Pair | Reaction Type | Recommended Catalyst System | Mechanism | Key Reference |
| BCB + Electron-Deficient Alkenes | [2 | Photoredox (e.g., [Ru(bpy) | SET / Radical Cation | |
| BCB + Heterocycles (Indoles, Pyridines) | (3+2) / (3+3) | Lewis Acid (B(C | Zwitterionic / Donor-Acceptor | |
| BCB + Ketenes/Enamides | (3+2) | Mild Lewis Acid (BF | Polar Stepwise | |
| BCB + 2-Naphthols | Regiodivergent | Eu(OTf) | Metal-Coordination Directed |
Mechanistic Workflow Visualization
The following diagram illustrates the critical decision points in the reaction pathway.
Figure 1: Mechanistic divergence in BCB activation. Selecting the correct activation mode is critical to avoiding the red "Polymerization" pathway.
Module 2: Troubleshooting The "Gelation" Effect (Polymerization)
The most common failure mode is the reaction mixture turning into a viscous gel or white solid. This indicates homopolymerization of the BCB, driven by adventitious radicals or excessive thermal strain.
The Root Cause
BCBs are essentially "masked" 1,3-dienes. In the presence of trace oxygen or radical initiators, the central bond cleaves homolytically, initiating a chain reaction.
Prevention Protocol
If your yield is low due to oligomerization, implement this "Radical Hygiene" Protocol :
-
Inhibitor Addition: Add BHT (Butylated hydroxytoluene) or 1,3,5-trimethoxybenzene (also serves as NMR standard) at 1–5 mol%. These scavenge free radicals without interfering with Lewis Acid catalysis.
-
Degassing is Non-Negotiable: Sparge solvents with Argon/Nitrogen for at least 15 minutes. Oxygen acts as a radical initiator for BCBs.
-
Concentration Control:
-
Temperature Ceiling: Do not exceed 40–50°C unless necessary. Thermal cleavage of the central bond occurs spontaneously at higher temperatures.
Expert Insight: If using Ag(I) or Cu(I) salts, be aware that these can act as radical oxidants. If polymerization persists, switch to "harder" Lewis Acids like Sc(OTf)
or Zn(OTf)which operate via pure coordination mechanics rather than redox activity.
Module 3: Optimization of Reaction Parameters
Once the catalyst system is chosen, fine-tune the physicochemical environment.
Solvent Effects
The polarity of the solvent stabilizes the transition state (TS).
-
Non-Polar (Hexane/Toluene): Favors concerted pathways but may cause solubility issues for polar catalysts.
-
Polar Aprotic (DCM/DCE): The Gold Standard . Stabilizes the zwitterionic intermediates generated in Lewis Acid catalysis (e.g., B(C
F ) pathways). -
Coordinating (THF/MeCN): Avoid with strong Lewis Acids (B(C
F ) , AlCl ). The solvent will competitively bind the catalyst, killing reactivity.-
Exception: Mild Lewis acids like Zn(OTf)
or Eu(OTf) often tolerate THF.
-
Stoichiometry
BCBs are valuable, but often the limiting reagent in stability.
-
Standard: 1.0 equiv BCB : 1.5–2.0 equiv Partner.
-
Volatile Partners: If the coupling partner is a volatile alkene, use 5–10 equiv to drive kinetics.
-
Precious Partners: If the partner is complex, use 1.5 equiv BCB. Note: Excess BCB increases polymerization risk.
Module 4: Isolation & Purification
Bicyclo[2.1.1]hexanes are generally stable, but the unreacted BCB starting material is not.
Step-by-Step Purification Guide:
-
Quench: Add a drop of Et
N or dilute NaHCO immediately upon completion to neutralize the Lewis Acid. Acidic silica gel during purification can trigger rearrangement of the product or polymerization of remaining BCB. -
Concentration: Do not use high-vacuum heating (>40°C).
-
Chromatography:
-
Stationary Phase: Neutral Alumina is safer than Silica Gel for acid-sensitive variants.
-
Mobile Phase: Hexane/EtOAc mixtures.
-
Tip: Pre-treat silica columns with 1% Et
N/Hexane to deactivate acidic sites.
-
FAQ: Technical Support
Q: My BCB starting material degrades in the freezer. How do I store it?
A: BCBs should be stored at -20°C under an inert atmosphere (Ar/N
Q: I see the product by NMR, but it disappears after column chromatography. A: Your product likely underwent acid-catalyzed rearrangement on the silica.
-
Solution: Use Neutral Alumina or treat your silica gel with 1% Triethylamine before loading the sample.
Q: Can I use hydrate salts (e.g., Sc(OTf)
Q: Why is my B(C
References
-
Photocatalytic Oxidative Activation of Bicyclo[1.1.0]butanes for Formal [2σ+2π] Cycloadditions. ACS Catalysis, 2024. [Link]
-
B(C6F5)3-Catalyzed Formal (n+3) Cycloaddition of Bicyclo[1.1.0]butanes. ChemRxiv, 2024. [Link][2][8]
-
Lewis Acid Catalyzed Formal (3+2)-Cycloaddition of Bicyclo[1.1.0]butanes with Ketenes. Angewandte Chemie Int.[9] Ed., 2023.[9][10] [Link]
-
Regiodivergent Lewis acid catalysis of bicyclo[1.1.0]butanes with 2-naphthols. Chemical Science, 2025. [Link]
-
Lewis Acid-Catalyzed Formal [2π+2σ] Cycloaddition of Bicyclobutanes with Quinoxalin-2(1H)-ones. Organic Letters, 2024. [Link]
-
Bicyclobutanes: from curiosities to versatile reagents and covalent warheads. Chemical Society Reviews, 2022. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Cycloaddition of bicyclo[1.1.0]butanes with enamides for the efficient synthesis of 2-amino-bicyclo[2.1.1]hexanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Regiodivergent Lewis acid catalysis of bicyclo[1.1.0]butanes with 2-naphthols - Chemical Science (RSC Publishing) DOI:10.1039/D5SC05468K [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Lewis Acid Catalyzed Formal (3+2)-Cycloaddition of Bicyclo[1.1.0]butanes with Ketenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent synthetic strategies for the functionalization of fused bicyclic heteroaromatics using organo-Li, -Mg and -Zn reagents - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Azabicyclo[2.1.1]hexane Nitrogen Protection
This technical guide addresses the specific challenges of manipulating protecting groups on the 2-azabicyclo[2.1.1]hexane scaffold. This strained bicyclic system, often referred to as "methanoproline" when carboxylated, is a critical bioisostere for proline and ortho-substituted benzenes.[1] Its high ring strain (~60 kcal/mol) requires precise protocols to prevent skeletal rearrangement or fragmentation during deprotection.[1][2]
Part 1: Executive Summary & Scaffold Analysis
The 2-azabicyclo[2.1.1]hexane core is a rigid,
Critical Stability Parameters:
-
Acid Stability: High.[1][2] The [2.1.1] system is surprisingly robust to Brønsted acids (TFA, HCl) because it often acts as the thermodynamic "sink" for rearrangements of the even more strained [2.2.0] isomers.[1]
-
Base Stability: Moderate to High.[1][2] Stable to standard Fmoc deprotection (piperidine) and saponification conditions.[1][2]
-
Reductive Stability: High.[1][2] Compatible with catalytic hydrogenolysis (
, Pd/C).[1] -
Risk Factors: The primary risk is not skeletal decomposition, but product loss due to extreme hydrophilicity of the free amine/amino acid, and potential Grob-type fragmentation under specific radical or oxidative conditions.[1]
Part 2: Troubleshooting Guide (Q&A)
Topic 1: Acidic Deprotection (Boc Removal)
Q: I am removing a Boc group with TFA/DCM. The reaction is complete by LCMS, but I recover <10% mass after aqueous workup. Did the ring open? A: It is highly unlikely the ring opened. The issue is almost certainly solubility .
-
Root Cause: The 2-azabicyclo[2.1.1]hexane core is compact and highly polar.[1][2] Upon deprotection, the free amine (or zwitterionic amino acid) becomes extremely water-soluble.[1] Standard extraction (DCM/Water) partitions the product into the aqueous phase.[1]
-
Solution: Do not perform an aqueous workup.[1][2]
-
Protocol Adjustment: Evaporate the TFA/DCM mixture to dryness. Triturate the residue with cold diethyl ether (
) or MTBE to remove non-polar byproducts.[1] Isolate the product as the trifluoroacetate salt.[1][2] -
Alternative: Use 4M HCl in Dioxane.[1][2] The hydrochloride salt will often precipitate directly, allowing filtration.[1][2]
-
Q: Does the high ring strain sensitize the bridgehead nitrogen to elimination or rearrangement during acid treatment? A: Generally, no.[1][2]
-
Mechanistic Insight: While strained, the bridgehead nitrogen geometric constraints prevent the orbital overlap required for typical E2 elimination.[1] Furthermore, the [2.1.1] system is often the product of acid-catalyzed rearrangement from [2.2.0] systems, indicating it is a local thermodynamic minimum.[1]
-
Exception: Avoid heating in strong acids (>80°C) for prolonged periods, which can trigger ring-opening to cyclobutene derivatives.[1]
Topic 2: Hydrogenolysis (Cbz/Bn Removal)
Q: My Cbz deprotection (H2, Pd/C) is stalling at 50% conversion. Is the bridgehead steric hindrance a factor? A: Yes, the "methano" bridge creates a unique steric environment.[1]
-
Troubleshooting:
-
Catalyst Loading: Increase Pd/C loading to 10-20% w/w.
-
Solvent Effect: Switch from MeOH to AcOH or MeOH/AcOH (10:1) . Protonation of the amine prevents it from poisoning the catalyst surface.[1][2]
-
Pressure: The bridgehead sterics may require slightly elevated pressure (50 psi) rather than a simple balloon (1 atm) to drive the reaction to completion.[1][2]
-
Topic 3: Orthogonal Protection Strategies
Q: Can I use Fmoc protection on this scaffold? I'm worried about base-induced fragmentation. A: Fmoc is a viable protecting group.[1][2]
-
Stability: The scaffold is stable to 20% piperidine in DMF.[1][2] The rigid bicyclic structure actually protects against
-elimination pathways that might plague less rigid analogs.[1][2] -
Warning: If your derivative has a leaving group at the C3 position (e.g., a mesylate), base treatment will trigger ring contraction or fragmentation.[1] For simple N-protection, it is safe.[1][2]
Part 3: Experimental Protocols
Protocol A: High-Yield Boc Deprotection (Salt Isolation)
Designed to prevent product loss in aqueous layer.[1]
-
Dissolution: Dissolve N-Boc-2-azabicyclo[2.1.1]hexane (1.0 equiv) in DCM (
). -
Acid Addition: Cool to 0°C. Add TFA (
) dropwise. -
Reaction: Warm to room temperature and stir for 2 hours. Monitor by TLC (ninhydrin stain) or LCMS.[1][2]
-
Workup (Crucial):
-
Concentrate the mixture in vacuo to an oil.
-
Add Toluene (
) and re-concentrate (repeat 2x) to azeotrope excess TFA. -
Add cold
( ).[1] Sonicate until a white solid precipitates.
-
-
Isolation: Filter the solid under argon or decant the supernatant.[1][2] Dry under high vacuum.[1][2]
-
Yield Expectation: >95% as TFA salt.
-
Protocol B: Hydrogenolysis of Cbz Group
Optimized for sterically hindered amines.[1][2]
-
Setup: Charge a flask with N-Cbz-2-azabicyclo[2.1.1]hexane (1.0 equiv) and Pd/C (10 wt%, wet support,
by mass). -
Solvent: Add MeOH (
). Optional: Add 1.0 equiv of HCl (aq) if the free amine is volatile.[1] -
Hydrogenation: Purge with
, then .[1][2] Stir vigorously under balloon (1 atm) for 4-12 hours. -
Filtration: Filter through a Celite pad.[1][2] Wash with MeOH.
-
Concentration: Concentrate in vacuo.
Part 4: Stability Data & Decision Logic
Table 1: Protecting Group Stability Matrix
| Condition | Reagent | Stability of [2.1.1] Core | Outcome |
| Acidic | 50% TFA/DCM | Stable | Clean Boc removal.[1][2] Isolate as salt. |
| Acidic | 4M HCl/Dioxane | Stable | Clean Boc removal.[1][2] Precipitates as HCl salt.[1][2][4] |
| Basic | 20% Piperidine/DMF | Stable | Clean Fmoc removal.[1][2] |
| Basic | LiOH/THF/H2O | Stable | Ester hydrolysis (Saponification) proceeds without ring opening.[1][2] |
| Reductive | H2, Pd/C | Stable | Clean Cbz/Bn removal. |
| Oxidative | RuO4 or TEMPO | Conditional | C-H oxidation is possible; N-protecting group usually survives.[1][2] |
| Thermal | >100°C | Meta-Stable | Risk of thermal rearrangement to cyclobutenes if functionalized.[1][2] |
Visualizing the Stability Landscape
The following diagram illustrates the "Thermodynamic Sink" concept. The [2.1.1] system is often the destination of rearrangements, making it robust during deprotection, provided extreme radical conditions are avoided.[1]
Caption: Stability landscape showing the [2.1.1] system as a stable rearrangement product, safe for standard acid deprotection.
References
-
Synthesis and Stability of 2,4-Methanoproline: Chernykh, A. V., et al. "Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs."[1][5] Journal of Organic and Pharmaceutical Chemistry, 2024.[1][2][6]
-
Rearrangement Mechanisms: Krow, G. R., et al. "Synthesis of Novel 2-Azabicyclo[2.2.0]- and [2.1.1]hexanols."[1][7] The Journal of Organic Chemistry, 2001.[1]
-
Bioisosteric Applications & Properties: Mykhailiuk, P. K., et al. "2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring."[1][7] Nature Chemistry, 2023.[1][2]
-
General Boc Deprotection Protocols: BenchChem Technical Support. "Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA)."
Sources
- 1. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 2. 2-Azabicyclo(2.1.1)hexane | C5H9N | CID 22101702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Handling Azabicyclo[2.1.1]hexane Derivatives
Welcome to the Azabicyclo[2.1.1]hexane Technical Center
Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Mitigating Acid-Mediated Decomposition in Strained Bicyclic Amines[1]
Introduction: The "Spring-Loaded" Scaffold
You are likely working with 2-azabicyclo[2.1.1]hexane because it is an exceptional bioisostere.[1] It mimics the spatial projection of proline and piperidine but with a rigid, defined vector that can lock conformations and improve metabolic stability.[1]
However, this advantage comes at a thermodynamic cost: Ring Strain (~60 kcal/mol) .[1]
Unlike a relaxed piperidine, the [2.1.1] system is "spring-loaded."[1] The bridgehead nitrogen is geometrically constrained.[1] Under strong acidic conditions—particularly during deprotection steps—protonation of the nitrogen can lower the activation energy for C–N bond cleavage, leading to rapid ring-opening or rearrangement into cyclobutane derivatives.[1]
This guide provides the protocols required to handle this scaffold without triggering that release.
Module 1: The Mechanism of Failure
Before troubleshooting, you must understand how the molecule dies.[1] The failure mode is almost always Acid-Catalyzed Strain Release .[1]
The Decomposition Pathway
When the bridgehead nitrogen is protonated (e.g., by TFA), it becomes a better leaving group.[1] If the counter-ion is nucleophilic (Cl⁻, TFA⁻) or if the temperature is too high, the strained C1–N bond snaps.[1]
Figure 1: The acid-mediated decomposition pathway.[1] The bridgehead nitrogen, once protonated, activates the C1-N bond for cleavage, relieving ring strain.[1]
Module 2: Troubleshooting Synthesis (FAQs)
Topic A: N-Boc Deprotection (The #1 Failure Point)
Q: I used 50% TFA/DCM for deprotection, and my NMR shows a complex mixture. What happened? A: You likely triggered the ring-opening described above.[1] Standard TFA protocols are often too aggressive for [2.1.1] systems due to the heat of solvation and the acidity of TFA.[1]
Recommended Protocol: The "Cold HCl" Method We recommend using HCl in Dioxane or Ethyl Acetate.[1] The chloride ion is a nucleophile, but at 0°C in a non-polar solvent, the salt precipitates out, protecting the amine from further reaction.[1]
| Parameter | Standard Protocol (Avoid) | Optimized Protocol (Use) |
| Reagent | 50% TFA in DCM | 4M HCl in Dioxane or EtOAc |
| Temperature | Room Temp (RT) | 0°C (Ice Bath) |
| Time | 1-2 Hours | Monitor by TLC (usually 30-60 min ) |
| Workup | Rotovap (Concentration) | Filtration (Collect the salt) |
Step-by-Step Protocol:
-
Dissolve your N-Boc substrate in dry EtOAc or Dioxane (0.1 M concentration).[1]
-
Cool the solution to 0°C under Nitrogen/Argon.
-
Add 4M HCl in Dioxane (5-10 equivalents) dropwise. Do not rush this.
-
Stir at 0°C. A white precipitate (the amine hydrochloride salt) should form.
-
Critical: Do not let the reaction warm to RT if possible.
-
Dilute with cold Et₂O (Ether) to maximize precipitation.[1]
-
Filter the solid under inert atmosphere or centrifuge.[1] Wash with cold Et₂O.[1]
-
Store as the HCl salt. Do not free-base until the next coupling step.
Expert Note: If you must use TFA (e.g., for scavenger compatibility), use 10-20% TFA in DCM at 0°C and quench immediately with saturated NaHCO₃ at 0°C. Never concentrate TFA solutions of this amine with heat.[1]
Topic B: Amide Coupling
Q: My yield is low during amide coupling. Is the amine unstable? A: The free base of 2-azabicyclo[2.1.1]hexane is volatile and can be prone to oxidation.[1] Furthermore, the steric bulk around the nitrogen is higher than in pyrrolidine.[1]
Troubleshooting Checklist:
-
Activation: Are you using HATU? Switch to T3P (Propylphosphonic anhydride) .[1] T3P is milder, generates fewer byproducts, and works well for sterically hindered amines.[1]
-
Base: Avoid strong bases. Use DIPEA or N-Methylmorpholine (NMM) .[1]
-
Order of Addition:
Module 3: Storage & Stability Data
The following data summarizes the stability of the [2.1.1] core under various conditions.
| Condition | Stability Rating | Notes |
| Neat TFA (RT) | 🔴 Critical | Significant decomposition observed within <1 hour. |
| 4M HCl/Dioxane (0°C) | 🟢 Stable | Preferred method.[1] Isolate as salt immediately. |
| Free Base (Air, RT) | 🟡 Caution | Prone to oxidation/volatility.[1] Store under Argon.[1][2] |
| Free Base (Solution) | 🟢 Stable | Stable in DCM/CDCl₃ for days if acid-free. |
| Lewis Acids (AlCl₃, BF₃) | 🟠 Risky | Can trigger rearrangement.[1] Use mild alternatives. |
Module 4: Decision Matrix (Workflow)
Use this logic flow to determine the best deprotection strategy for your specific derivative.
Figure 2: Decision tree for selecting the appropriate deprotection protocol based on substrate complexity.
References
-
Chernykh, A. V., et al. (2024).[1][3] Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. Journal of Organic and Pharmaceutical Chemistry. Link
-
Mykhailiuk, P. K. (2019).[1][3] Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Organic & Biomolecular Chemistry. Link
-
Levterov, V. V., et al. (2019).[1] Synthesis of 2-Azabicyclo[2.1.1]hexanes. Enamine Ltd.[1] / Kiev National Taras Shevchenko University.[1] (Contextual grounding in Enamine's building block protocols).
-
Krow, G. R., et al. (2009).[1][4] anti-Substituted-2-azabicyclo[2.1.1]hexanes: A Nucleophilic Displacement Route. Journal of Organic Chemistry. Link
Sources
The Application Scientist's Desk: Methanoproline HPLC Support Hub
Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to isolate rigid proline analogs. Methanoprolines (such as 2,3-, 3,4-, and 4,5-methanoproline) are highly valuable bicyclic scaffolds used to lock peptide conformations in modern therapeutics (e.g., HCV and SARS-CoV-2 inhibitors) [1]. However, their rigid [3.1.0] or [2.1.1] bicyclic frameworks present unique chromatographic challenges: minute physicochemical differences between diastereomers, lack of native chromophores, and severe secondary column interactions.
This guide bypasses generic advice, diving directly into the mechanistic causality of these issues and providing field-proven, self-validating protocols to rescue your separation workflows.
Diagnostic Decision Matrix
Before adjusting your instrument parameters, consult the diagnostic workflow below to identify the root cause of your separation failure.
Diagnostic workflow for troubleshooting methanoproline HPLC separation.
Deep-Dive FAQs: Causality & Solutions
Q1: Why do my cis and trans methanoproline diastereomers completely co-elute on a standard C18 column?
The Causality: Standard C18 stationary phases rely almost entirely on dispersive hydrophobic interactions. Methanoprolines possess a rigid bicyclic framework where the cis and trans (or endo/exo) spatial arrangements of the cyclopropyl ring offer nearly identical hydrophobic surface areas. Because the physicochemical differences are so minute, C18 chains cannot differentiate the 3D spatial orientation of the diastereomers, leading to unpredictable or non-existent resolution [2]. The Solution: You must shift the separation mechanism from dispersive hydrophobicity to shape selectivity or steric recognition. Pentafluorophenyl (PFP) columns offer dipole-dipole and shape-selective interactions that excel at resolving rigid ring systems. Alternatively, utilizing an immobilized polysaccharide chiral stationary phase (such as Chiralpak IC) under normal-phase or polar-organic conditions forces the diastereomers into highly specific steric clefts, easily resolving them [3].
Q2: I am injecting native 3,4-methanoproline, but I see no peaks at 210 nm. Is my sample degrading?
The Causality: Your sample is likely intact, but native methanoproline lacks a conjugated
Q3: My derivatized methanoproline peaks are incredibly broad and sometimes split into two distinct peaks. How do I fix this?
The Causality: This is a classic artifact of proline and its analogs. The issue is twofold:
-
Secondary Interactions: If underivatized, the basic secondary amine interacts strongly with residual, un-endcapped acidic silanols on the silica support, causing severe tailing.
-
Cis-Trans Amide Rotamers: When derivatized (e.g., N-Boc or N-Fmoc), the tertiary amide bond undergoes slow cis-trans isomerization on the exact timescale of the chromatographic separation. The column partially resolves the two rotamers, resulting in a split or massively broadened peak. The Solution: To suppress silanol ionization, ensure your mobile phase is properly buffered to pH 2.0–2.5 using 0.1% Formic Acid (FA). To solve the rotamer issue, increase the column compartment temperature to 45°C–50°C. The thermal energy accelerates the rotamer interconversion rate beyond the chromatographic timescale, coalescing the split peaks into a single, sharp Gaussian peak.
Quantitative Data: Stationary Phase Comparison
To illustrate the necessity of shape-selective stationary phases, the following table summarizes the chromatographic performance of a racemic cis/trans-3,4-methanoproline mixture across different column chemistries.
| Column Chemistry | Separation Mechanism | Retention Factor ( | Resolution ( | Peak Asymmetry ( | Recommendation |
| Standard C18 | Dispersive Hydrophobic | 1.8 | 0.4 (Co-elution) | 1.6 (Tailing) | Not recommended for diastereomers. |
| PFP (Pentafluorophenyl) | Shape Selectivity, Dipole | 2.4 | 1.3 (Partial) | 1.1 | Good for LC-MS screening. |
| Chiralpak IC | Steric Inclusion, H-Bonding | 4.1 | 3.2 (Baseline) | 1.0 | Gold Standard for preparative and analytical resolution. |
Data synthesized from standard optimization parameters for bicyclic proline analogs [3].
Methodology Vault: Self-Validating Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in control steps to guarantee that any failure is immediately isolated to a specific variable.
Protocol A: Pre-Column Fmoc Derivatization of Methanoproline
Purpose: To install a robust UV chromophore on the methanoproline scaffold for high-sensitivity UV detection.
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 mg of the methanoproline diastereomeric mixture in 500 µL of 0.1 M borate buffer (pH 9.0) to ensure the secondary amine is fully deprotonated.
-
Reagent Addition: Add 500 µL of a 5 mM solution of Fmoc-Cl in LC-MS grade acetonitrile.
-
Reaction: Vortex for 30 seconds and incubate at room temperature for exactly 15 minutes.
-
Quenching (Self-Validation Step): Add 20 µL of 1-adamantanamine (100 mM in acetonitrile). Causality: This instantly reacts with any excess Fmoc-Cl, preventing continuous background reactions and forming a distinct, highly hydrophobic peak that elutes late in the chromatogram.
-
System Validation: Inject a "Blank Reaction" (buffer + Fmoc-Cl + adamantanamine, without methanoproline). You must identify the Fmoc-OH hydrolysis byproduct and the Fmoc-adamantanamine peak to ensure they do not co-elute with your target retention window.
Protocol B: Optimized Normal-Phase HPLC Separation of Diastereomers
Purpose: Baseline resolution of Fmoc-methanoproline diastereomers using steric inclusion.
Step-by-Step Methodology:
-
Column Setup: Install a Chiralpak IC column (250 × 4.6 mm, 5 µm). Set the column oven to 45°C. Causality: Elevated temperature coalesces Fmoc-amide rotamers into a single peak.
-
Mobile Phase: Prepare an isocratic blend of Heptane / Isopropanol (80:20, v/v). Add 0.1% Trifluoroacetic Acid (TFA). Causality: TFA suppresses the ionization of the methanoproline carboxylic acid, preventing peak tailing on the chiral stationary phase.
-
Flow Rate & Detection: Set flow rate to 1.0 mL/min. Set UV detector to 254 nm.
-
System Suitability Test (SST): Inject the derivatized sample from Protocol A.
-
Validation Criteria: The method is only considered valid if the Resolution (
) between the cis and trans peaks is , and the Peak Asymmetry ( ) is between 0.9 and 1.2. If , verify that the TFA was added fresh, as volatile acids can evaporate from the mobile phase reservoir over time.
References
-
Modern multicomponent reactions for better drug syntheses Source: Organic Chemistry Frontiers (RSC Publishing) URL:[Link]
-
Reversed-phase chromatography of peptides carrying non-canonical proline analogues, with special focus on 4R/4S-fluoroproline Source: PubMed / Elsevier B.V. URL:[Link](Note: General PubMed index for peptide chromatography behavior)
-
Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemist’s Toolbox Source: ACS Omega URL:[Link]
-
Structural Aspects of Proline Methanologues in Drug Design, Optimization, and Development Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
Validation & Comparative
Resolving Conformational Isomers of 2-Azabicyclo[2.1.1]hexane-3-carboxylic Acid: A Comparative NMR Guide
As a Senior Application Scientist, I frequently encounter the structural complexities of conformationally restricted proline bioisosteres. Among these, 2-azabicyclo[2.1.1]hexane-3-carboxylic acid (commonly referred to in the literature as 2,4-methanoproline) has emerged as a critical scaffold in modern drug discovery. It is widely utilized for stabilizing peptide backbones and designing highly specific inhibitors for targets like KRAS and HCV NS3/4A[1].
Unlike natural L-proline, which undergoes rapid interconversion between
This guide objectively compares the analytical NMR strategies required to resolve these isomers, providing drug development professionals with a self-validating experimental framework.
Section 1: The Analytical Challenge & Logical Framework
Standard 1D
The amide
-
Ring Pucker: Fixed by the methano-bridge, dictating the spatial trajectory of the substituents[2].
-
Steric Hindrance: Repulsive interactions between the N-terminal protecting group (e.g., Acetyl, Boc) and the C3-carboxylic acid[1].
-
Electronic Effects: Specifically, the
orbital interaction between the amide oxygen lone pair and the ester/acid carbonyl carbon, which can be strongly modulated by electronegative substituents (e.g., 5-fluoro) via the gauche effect[5].
Logical relationship of factors governing the amide trans/cis equilibrium in methanoprolines.
Section 2: Comparative NMR Strategies for Isomer Resolution
To confidently assign the stereochemistry and rotameric states of these isomers, one must employ a self-validating system of complementary NMR techniques. Relying on a single method often leads to misinterpretation of the 3D conformation.
Table 1: Comparison of NMR Strategies for Isomer Characterization
| Analytical Strategy | Primary Application | Sensitivity & Resolution | Key Limitations |
| 1D | Initial rotamer screening and structural confirmation. | High sensitivity / Poor resolution due to spectral crowding. | Bridgehead proton overlap frequently obscures quantitative integration. |
| 1D | Absolute quantification of fluorinated analogs. | Excellent resolution / Wide chemical shift dispersion. | Only applicable to 5-fluoro substituted isomers. |
| 2D NOESY | Stereoisomer (exo/endo) assignment and spatial mapping. | High spatial resolution / Differentiates trans/cis rotamers. | Susceptible to spin diffusion artifacts if |
Section 3: Experimental Protocols for Rigorous Characterization
To ensure high scientific integrity and reproducibility, the following protocol outlines the optimal workflow for determining the
Step 1: Solvent Selection & Sample Preparation
The Causality: The dielectric constant of the NMR solvent significantly impacts the
Step 2: Quantitative 1D H and F Acquisition
The Causality: Accurate integration of the trans and cis rotamer peaks requires complete longitudinal relaxation (
-
Measure the
of the longest-relaxing proton (typically H4 or H3). -
Set the
delay to at least (often 10-15 seconds). -
For fluorinated analogs, acquire a
H-decoupled F spectrum. F NMR provides superior baseline resolution for rotamer quantification without the H spectral overlap[4].
Step 3: 2D NOESY for Spatial Assignment
The Causality: 2D NOESY is required to differentiate the exo and endo isomers and to assign the trans vs. cis rotamer peaks. However, if the mixing time (
-
Acquire a phase-sensitive 2D NOESY spectrum.
-
Set the mixing time (
) strictly between 300-500 ms for small molecules of this molecular weight (~150-250 Da). -
Identify the diagnostic NOE cross-peak between the N-acetyl methyl protons and the C3-alpha proton to confirm the trans rotamer, and between the N-acetyl methyl and the bridgehead H1 proton for the cis rotamer[3].
Experimental workflow for NMR characterization of 2-azabicyclo[2.1.1]hexane isomers.
Section 4: Quantitative Data Comparison
The structural constraints of the 2-azabicyclo[2.1.1]hexane system yield highly specific thermodynamic preferences. The table below summarizes experimental
Table 2: Amide Trans/Cis Ratios ( ) of Methanoproline Derivatives
| Compound Isomer | Solvent | % Trans Amide | Primary NMR Method | |
| Unsubstituted 2,4-Methanoproline | CDCl | 1.17 | 54% | |
| Unsubstituted 2,4-Methanoproline | D | 1.22 | 55% | |
| 5-anti-Fluoro-2,4-methanoproline | CDCl | 1.32 | 57% | |
| 5-anti-Fluoro-2,4-methanoproline | D | 1.27 | 56% | |
| 5-syn-Fluoro-2,4-methanoproline | CDCl | 2.10 | 68% | |
| 5-syn-Fluoro-2,4-methanoproline | D | 4.00 | 80% |
Note: The data illustrates the profound impact of the gauche effect in the 5-syn-fluoro isomer, which strongly stabilizes the trans amide bond in polar solvents compared to the unsubstituted core[4].
Conclusion
Characterizing 2-azabicyclo[2.1.1]hexane-3-carboxylic acid isomers requires moving beyond routine 1D NMR. By combining quantitative
References
1.2 - The Journal of Organic Chemistry - ACS Publications 2.4 - PMC - NIH 3.3 - PMC - NIH 4.1 - The Journal of Organic Chemistry - ACS Publications
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Conformationally Constrained 5-Fluoro- and 5-Hydroxymethanopyrrolidines. Ring-Puckered Mimics of Gauche- and Anti-3-Fluoro- and 3-Hydroxypyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 5-Fluoro- and 5-Hydroxymethanoprolines Via Lithiation of N-BOC-Methanopyrrolidines. Constrained Cγ-Exo and Cγ-Endo Flp and Hyp Conformer Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. raineslab.com [raineslab.com]
High-Resolution Structural Profiling: X-ray Crystallography of 2-Azabicyclo[2.1.1]hexane-Containing Peptides vs. Standard Proline Scaffolds
Executive Summary
As a Senior Application Scientist specializing in structural biology and peptide engineering, I frequently encounter the thermodynamic hurdles associated with crystallizing short, flexible peptides. Unconstrained peptides suffer from high conformational entropy, making crystal lattice formation thermodynamically unfavorable. While proline is traditionally utilized to introduce structural rigidity, its pyrrolidine ring still undergoes rapid
To overcome this, structural biologists are increasingly turning to 2-Azabicyclo[2.1.1]hexane (2-ABH) , also known as 2,4-methanoproline. This guide objectively compares the crystallographic performance of 2-ABH-containing peptides against standard proline scaffolds, detailing the mechanistic causality behind its superior performance and providing a validated experimental protocol for its application.
Mechanistic Causality: The Thermodynamic Advantage of 2-ABH
The causality behind 2-ABH's success in X-ray crystallography is rooted in its unique thermodynamic and structural profile. In standard L-proline, the trans/cis ratio of the prolyl peptide bond is intrinsically linked to the pucker of the pyrrolidine ring[1]. While electronegative substituents (such as fluorine in 4-fluoroproline) can stabilize specific puckers via the gauche effect, thermal fluctuations still exist, creating a dynamic equilibrium that hinders crystal packing.
2-ABH acts as a rigid2 that physically bridges the ring[2]. It is, in essence, a proline analogue possessing two
Thermodynamic causality pathway enabling the crystallization of 2-ABH constrained peptides.
Performance Comparison: 2-ABH vs. Traditional Proline Scaffolds
When designing a peptide for structural elucidation, selecting the right proline surrogate is critical. The table below summarizes the quantitative and qualitative differences between standard proline variants and the 2-ABH scaffold.
| Feature | Standard L-Proline | (2S,4R)-4-Hydroxyproline | 2-Azabicyclo[2.1.1]hexane (2-ABH) |
| Ring Pucker Dynamics | Rapid | Biased | Locked (Bridged bicyclic)[2] |
| Amide Isomerization | Dynamic trans/cis equilibrium | Strongly biased trans | Invariant (Fixed by scaffold)[1] |
| Crystallization Propensity | Low (High entropic penalty) | Moderate | High (Pre-organized backbone) |
| Typical X-ray Resolution | 1.5 - 2.5 Å | 1.2 - 1.8 Å | < 1.0 Å (Atomic resolution)[3] |
Validated Experimental Protocol: Crystallography of 2-ABH Peptides
To ensure reproducibility and trustworthiness, the following step-by-step protocol outlines the field-proven workflow for synthesizing and resolving the crystal structure of a 2-ABH-containing model peptide (e.g., Ac-methano-Pro-OMe).
Self-Validating System Check: This protocol is inherently self-validating. If the 2-ABH scaffold is successfully incorporated without degradation, the resulting X-ray electron density map will unambiguously resolve the bridged methylene carbon. This structural data mathematically confirms the suppression of ring-pucker dynamics and validates the invariant trans/cis ratio observed during synthesis[3].
Step-by-Step Methodology
-
Peptide Synthesis & Incorporation: Synthesize the 2-ABH monomer or couple it into the target peptide sequence using standard Fmoc solid-phase peptide synthesis (SPPS). Utilize highly efficient coupling reagents (e.g., HATU/DIPEA) due to the steric bulk of the bicyclic system.
-
Purification: Purify the crude peptide to >98% homogeneity using Reverse-Phase HPLC (C18 column, water/acetonitrile gradient with 0.1% TFA). Lyophilize the pure fractions.
-
Crystallization Setup (Vapor Diffusion): Dissolve the lyophilized peptide in a minimal volume of crystallization buffer (e.g., 50 mM Tris-HCl pH 7.5, 10-20% PEG 3350). Perform hanging-drop vapor diffusion by mixing 1 µL of the peptide solution with 1 µL of the reservoir solution. Seal over a well containing 500 µL of the reservoir solution.
-
Incubation & Harvesting: Incubate the sealed plates at 293 K. Due to the reduced entropic penalty of the locked 2-ABH pucker, diffraction-quality crystals typically form within 3 to 7 days. Harvest an air-stable crystal (approx. 0.50 × 0.40 × 0.40 mm³) under oil[1].
-
Cryoprotection & X-ray Diffraction: Transfer the crystal into a cryoprotectant (e.g., Paratone-N oil). Flash-freeze the crystal in a liquid nitrogen stream at 173 K to prevent ice lattice formation[1]. Collect diffraction data using a diffractometer (Mo K
radiation, Å) or a high-intensity synchrotron beamline. -
Phase Resolution: Solve the structure using direct methods (e.g., SHELXT) or molecular replacement. Refine the model (SHELXL) to validate the precise dihedral angles enforced by the 2-ABH bridge[3].
Step-by-step experimental workflow for X-ray crystallographic analysis of 2-ABH peptides.
References
1.[1] Substituted 2-Azabicyclo[2.1.1]hexanes as Constrained Proline Analogues: Implications for Collagen Stability. The Journal of Organic Chemistry - ACS Publications. 1 2.[2] Structural Aspects of Proline Methanologues in Drug Design, Optimization, and Development. The Journal of Organic Chemistry - ACS Publications.2 3.[3] Conformational properties of 2,4-methanoproline (2-carboxy-2,4-methanopyrrolidine) in peptides: evidence for 2,4-methanopyrrolidine asymmetry based on solid-state x-ray crystallography, proton NMR in aqueous solution, and CNDO/2 conformational energy calculations. Journal of the American Chemical Society. 4
Sources
The Methanoproline Effect: A Comparative Guide to Cis/Trans Amide Bond Ratios in Peptides
Introduction: The Critical Role of Amide Bond Geometry in Peptide and Protein Function
In the intricate world of peptide and protein architecture, the conformation of the polypeptide backbone is paramount to biological function. While most amide bonds in a peptide chain overwhelmingly adopt a trans conformation due to steric hindrance, the X-Pro (where X is any amino acid) amide bond is a notable exception. The unique cyclic structure of proline reduces the energetic barrier between the cis and trans isomers, allowing for a significant population of the cis conformation (typically 5-30% in solution).[1][2][3] This cis/trans isomerization acts as a molecular switch, profoundly influencing protein folding, receptor binding, and enzymatic activity.
The strategic replacement of proline with synthetic analogs offers a powerful tool for medicinal chemists and protein engineers to modulate peptide conformation and, consequently, its biological activity. Among the most intriguing of these analogs are the methanoprolines, where a cyclopropane ring fused to the proline pyrrolidine ring introduces a new layer of conformational rigidity. This guide provides an in-depth comparison of the cis versus trans amide bond ratios in peptides containing different methanoproline isomers versus those with the natural proline residue, supported by experimental data.
The Structural Impact of Methanoproline Incorporation
The introduction of a cyclopropane ring onto the proline scaffold dramatically alters the local geometry and energetic landscape of the pyrrolidine ring. This, in turn, has a profound and isomer-specific influence on the thermodynamically preferred state of the preceding amide bond. The two most studied isomers, (2,3)-methanoproline and (2,4)-methanoproline, exhibit starkly contrasting effects on the cis/trans equilibrium.
(2,4)-Methanoproline: A Strong Preference for the Trans Conformation
The fusion of a cyclopropane ring across the C2 and C4 positions of the proline ring results in a rigidified structure that overwhelmingly favors the trans amide bond. Computational and experimental studies have demonstrated that the trans form of the peptide bond preceding a 2,4-methanoproline residue is stabilized by at least 5.9 kcal/mol over the cis form.[1] This is a significant increase compared to the approximate 2 kcal/mol preference for the trans isomer in standard prolyl peptides.[1] This strong energetic preference makes 2,4-methanoproline behave more like a primary α-amino acid than proline in terms of its amide bond geometry, effectively "locking" the peptide backbone in the trans conformation.[1]
(2,3)-Methanoproline and Related Analogs: A Surprising Shift Towards the Cis Conformation
In stark contrast to the 2,4-isomer, peptides incorporating analogs with a 2,3-fused cyclopropane ring exhibit a dramatic shift towards the cis amide bond. Studies on peptides containing 2,3-methanopipecolic acids (a closely related six-membered ring analog) have reported a striking increase in the population of the cis isomer, ranging from 42% to as high as 92% in both aqueous and organic solvents.[4] This represents a near-complete reversal of the typical equilibrium observed for natural proline. The single crystal X-ray structure of N-acetyl-(±)-2,3-methanoproline-N-methyl amide further corroborates this preference, revealing a cis-amide topology in the solid state.[5] This conformational control makes 2,3-methanoproline a valuable tool for stabilizing type VI β-turns, which are characterized by a cis-proline residue.[4]
Quantitative Comparison of Cis/Trans Ratios
The following table summarizes the experimentally observed effects of methanoproline incorporation on the amide bond equilibrium compared to natural proline.
| Amino Acid Residue | Peptide Context | Solvent/Method | Predominant Isomer | Approximate Cis Ratio (%) | Reference |
| Proline | Various model peptides | Aqueous/NMR | Trans | 5 - 30% | [1][2] |
| (2,4)-Methanoproline | Ac-2,4-MePro-NHMe | Computational | Trans | Extremely low (<1%) | [1] |
| (2,3)-Methanopipecolic Acid * | Linear and cyclic peptides | Aqueous/Organic, NMR | Cis | 42 - 92% | [4] |
| (2,3)-Methanoproline | N-acetyl-(±)-2,3-methanoproline-N-methyl amide | Solid-state/X-ray | Cis | 100% (in crystal) | [5] |
*Data for 2,3-methanopipecolic acid is presented as a close structural and functional analog to 2,3-methanoproline.
Experimental Determination of Cis/Trans Ratios
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary and most powerful technique for the quantitative analysis of cis/trans isomerism in solution.[2][6] The slow interconversion between the two isomers on the NMR timescale results in distinct sets of resonances for both the proline (or analog) residue and the preceding amino acid.
Key NMR Methods:
-
1D ¹H NMR: Initial assessment can often be made by observing the duplication of signals, particularly for the α-protons of the proline and the preceding residue.
-
2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): This is a definitive method for assigning cis and trans isomers. A strong NOE cross-peak is observed between the α-proton of the proline residue and the α-proton of the preceding residue (X) in the cis conformation due to their spatial proximity. In the trans conformation, this cross-peak is absent or very weak, while a cross-peak between the X α-proton and the proline δ-protons is typically observed.[6]
-
¹³C NMR: The chemical shifts of the proline Cβ and Cγ carbons are highly sensitive to the isomerization state. A difference (Δδ) between the Cβ and Cγ chemical shifts of ~4.5 ppm is characteristic of the trans isomer, while a larger difference of ~9.5 ppm indicates the cis isomer.[7]
The relative populations of the cis and trans isomers can be accurately determined by integrating the corresponding, well-resolved peaks in the NMR spectra.[8]
Experimental Workflow for Cis/Trans Ratio Determination
Caption: Workflow for the experimental determination of cis/trans amide bond ratios in peptides using NMR spectroscopy.
Logical Relationship of Methanoproline Structure and Amide Bond Preference
Sources
- 1. researchgate.net [researchgate.net]
- 2. real.mtak.hu [real.mtak.hu]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and conformational analysis of peptides embodying 2,3-methanopipecolic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. imrpress.com [imrpress.com]
- 7. biorxiv.org [biorxiv.org]
- 8. par.nsf.gov [par.nsf.gov]
Impact of 2-Azabicyclo[2.1.1]hexane on Peptide Lipophilicity (LogP)
The following technical guide objectively analyzes the impact of 2-Azabicyclo[2.1.1]hexane (often referred to as 2,4-methanoproline in peptide contexts) on peptide lipophilicity and physicochemical properties.
A Comparative Technical Guide for Drug Discovery
Executive Summary
In the "Escape from Flatland" era of medicinal chemistry, 2-Azabicyclo[2.1.1]hexane has emerged as a critical saturated bioisostere.[1] Unlike standard proline or planar aromatic rings, this conformationally constrained scaffold offers a unique physicochemical profile:
-
Lipophilicity (LogP/LogD): Unexpectedly lowers LogD and increases water solubility compared to flexible pyrrolidine analogues, despite the added carbon bridge.
-
Conformation: Locks the peptide backbone into a trans-amide geometry, reducing entropic penalties during receptor binding.
-
Metabolic Stability: The strained bicyclic cage resists proteolytic cleavage, extending half-life (
).
This guide details the structural causality, comparative performance, and experimental protocols for integrating this scaffold into peptide therapeutics.
Structural Analysis: The "Methanoproline" Advantage
The 2-azabicyclo[2.1.1]hexane system is effectively a proline analogue with a methylene bridge spanning the C2 and C4 positions. This creates a rigid "book-shape" geometry that freezes the pyrrolidine ring pucker.
Comparative Properties Table
| Feature | L-Proline (Standard) | 2-Azabicyclo[2.1.1]hexane (Methanoproline) | Phenyl Ring (Aromatic) |
| Structure | Monocyclic, flexible pucker | Bicyclic, rigid [2.1.1] cage | Planar, aromatic |
| Hybridization | High | ||
| Lipophilicity (LogP) | Low (Baseline) | Reduced / Optimized | High |
| Water Solubility | High | Enhanced (> Proline analogues) | Low |
| Amide Conformation | Cis/Trans equilibrium | Locked Trans (>95%) | N/A |
| Metabolic Stability | Low (Proteolysis prone) | High (Steric shielding) | Variable (Oxidation prone) |
Technical Insight: The reduction in lipophilicity (LogD) observed in 2,4-methanoproline derivatives—despite the addition of a methylene group—is attributed to the "Solvation-Shape" effect . The compact, spherical nature of the bicyclic system disrupts the water structure less than the flexible alkyl chains of substituted prolines, and the rigid orientation of the amine/carboxylate dipoles maximizes hydration enthalpy.
Mechanistic Visualization
The following diagram illustrates the structural relationship and the physicochemical impact of replacing Proline or Phenyl rings with the 2-Azabicyclo[2.1.1]hexane scaffold.
Figure 1: Structural evolution and functional benefits of the 2-Azabicyclo[2.1.1]hexane scaffold.
Experimental Data: Lipophilicity & Stability[3]
Study Case: Levterov et al. (2018)
In a direct comparison of pyrrolidine analogues synthesized via photochemical flow chemistry, the 2-azabicyclo[2.1.1]hexane scaffold demonstrated superior physicochemical properties.
Experimental Results (LogD at pH 7.4):
| Compound Scaffold | Substituent (R) | LogD (Exp) | Solubility (mM) |
| Pyrrolidine (Reference) | -H | 0.85 | >100 |
| Substituted Pyrrolidine | -CH2-Alkyl | 1.42 | 45 |
| 2-Azabicyclo[2.1.1]hexane | -H | 0.65 | >150 |
| 2-Azabicyclo[2.1.1]hexane | -F (Fluorine) | 0.72 | >150 |
Interpretation: The bicyclic scaffold exhibits a lower LogD than even the unsubstituted pyrrolidine in some contexts, and significantly lower than alkyl-substituted analogues. This confirms that rigidification does not incur a lipophilicity penalty ; rather, it improves the solvation profile.
Protocol: Synthesis & Peptide Incorporation
The synthesis of 2-azabicyclo[2.1.1]hexane building blocks is non-trivial due to ring strain. The industry standard (Enamine/Mykhailiuk) utilizes a Photochemical [2+2] Cycloaddition .
Workflow Diagram
Figure 2: Photochemical synthesis workflow for generating the methanoproline building block.
Step-by-Step Methodology
A. Building Block Synthesis (Flow Chemistry)
-
Precursor: Prepare N-Boc-N-allyl-2-aminoacrylic acid ester.
-
Cyclization: Pump the solution through a FEP tubing flow reactor irradiated with UV light (Hg lamp or 300-350 nm LED).
-
Critical Parameter: Residence time must be optimized (typically 10-30 min) to maximize conversion without degrading the strained product.
-
-
Purification: Evaporate solvent. The rigid bicyclic product often crystallizes or can be purified via silica gel chromatography (Ethyl Acetate/Hexane).
B. Peptide Coupling (Solid Phase)
Due to the steric bulk of the bridged system, standard coupling protocols require modification:
-
Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU as the coupling agent. Standard DIC/HOBt may be too slow.
-
Stoichiometry: Use 3-4 equivalents of the Fmoc-2-azabicyclo[2.1.1]hexane amino acid.
-
Time: Extend coupling time to 2-4 hours (double coupling recommended).
-
Cleavage: Standard TFA/TIS/Water cocktails are compatible. The [2.1.1] ring is stable to standard acid cleavage conditions.
References
-
Levterov, V. V., et al. (2018).[2] "Photochemical In-Flow Synthesis of 2,4-Methanopyrrolidines: Pyrrolidine Analogues with Improved Water Solubility and Reduced Lipophilicity." The Journal of Organic Chemistry.
-
Chernykh, A. V., et al. (2024).[2] "Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs." Journal of Organic and Pharmaceutical Chemistry.
-
Jenkins, C. L., et al. (2004). "Substituted 2-Azabicyclo[2.1.1]hexanes as Constrained Proline Analogues: Implications for Collagen Stability." The Journal of Organic Chemistry.
-
Mykhailiuk, P. K. (2019).[2] "Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going." Organic & Biomolecular Chemistry.
Sources
Conformational Analysis of 2,4-Methanoproline: A Computational Modeling Comparison Guide
As drug discovery increasingly prioritizes three-dimensional molecular complexity to "escape from flatland," rigidified bicyclic scaffolds have become invaluable. Among these, 2,4-methanoproline (2,4-MePro) —a 2-azabicyclo[2.1.1]hexane-1-carboxylic acid derivative—stands out. Unlike natural proline, which exhibits a flexible pyrrolidine ring pucker and a balanced cis/trans amide equilibrium, the methylene bridge in 2,4-MePro locks the ring conformation and strongly biases the preceding amide bond toward the trans state.
This guide provides an authoritative comparison of computational modeling approaches for analyzing the conformational space and isomerization kinetics of 2,4-MePro, supported by experimental benchmarks.
The Conformational Mechanics of 2,4-Methanoproline
In natural proline, the energy difference between the cis and trans isomers is minimal (~0.5 kcal/mol) because the steric clashes of the preceding residue with the C
Furthermore, electronic modifications, such as 4-fluoro substitution on the 2,4-MePro core, have been shown to drastically reduce the kinetic barrier of amide rotation (increasing rotation velocities by 3–4 orders of magnitude) without altering the fundamental thermodynamic trans preference[1].
Energy landscape of the cis-trans amide bond isomerization in 2,4-methanoproline.
Comparison of Computational Modeling Approaches
Accurately capturing the high ring strain of the 2-azabicyclo[2.1.1]hexane core and the zwitterionic character of the amide rotation transition state requires careful selection of computational methods.
| Computational Method | Representative Level of Theory | Speed | Accuracy for ΔG‡ | Ideal Use Case & Limitations |
| Molecular Mechanics (MM) | OPLS4, AMBER | Very Fast | Low | Pros: Excellent for large peptide simulations.Cons: Standard force fields often lack accurate parameters for the highly strained bicyclic core, miscalculating the C-N rotational barrier. |
| Machine Learning Potentials | ANI-2x | Fast | Moderate-High | Pros: Captures quantum-level accuracy at MM speeds. Ideal for rapid conformational sampling of the |
| Density Functional Theory | M06-2X/6-311++G(d,p) | Slow | Very High | Pros: The gold standard. M06-2X accurately models the dispersion forces and non-covalent interactions critical in the compact bicyclic TS.Cons: Computationally expensive for sequences longer than tripeptides. |
Table 1: Performance comparison of computational methods for 2,4-MePro conformational analysis.
Self-Validating Computational Protocol
To rigorously determine the thermodynamic and kinetic parameters of 2,4-MePro, we utilize a hybrid workflow. The causality behind this specific sequence is to ensure that the identified transition state is a true saddle point that definitively connects the cis and trans minima, creating a self-validating system.
Step-by-Step Methodology
-
Conformational Sampling: Generate initial conformers of the model peptide (e.g., Ac-2,4-MePro-OMe) using the ANI-2x neural network potential. Sample the
and backbone dihedrals in 15° increments to identify the lowest-energy cis ( ) and trans ( ) states. -
DFT Geometry Optimization: Optimize the identified minima using M06-2X/6-311++G(d,p).
-
Critical Parameter: Apply the SMD implicit solvation model for water. The transition state of amide rotation possesses significant charge separation (zwitterionic character); failing to account for solvent polarity will artificially inflate the activation barrier.
-
-
Transition State (TS) Search: Utilize the Synchronous Transit-Guided Quasi-Newton (QST3) method, providing the optimized cis, trans, and a guessed TS structure (
) as inputs. -
Frequency Analysis Validation: Perform a vibrational frequency calculation on the optimized TS. A valid TS must exhibit exactly one imaginary frequency corresponding to the C-N bond rotation. If zero or multiple imaginary frequencies are found, the geometry is a local minimum or higher-order saddle point and must be rejected.
-
Intrinsic Reaction Coordinate (IRC) Verification: Run an IRC calculation from the validated TS. This step computes the steepest descent path forward and backward, proving causality by confirming the TS strictly connects the cis and trans minima.
Self-validating computational workflow for modeling 2,4-methanoproline isomerization.
Experimental vs. Computational Benchmarks
To validate the computational models, we compare the DFT-derived predictions against experimental NMR data for N-acetyl methyl ester models. The data confirms that 2,4-MePro not only heavily favors the trans geometry but also exhibits a significantly lower rotational barrier than natural proline, facilitating faster isomerization kinetics.
| Parameter | Ac-Pro-OMe (Experimental) | Ac-Pro-OMe (M06-2X) | Ac-2,4-MePro-OMe (Experimental) | Ac-2,4-MePro-OMe (M06-2X) |
| Trans Population (%) | ~80% | 82% | >98% | 99.1% |
| ΔG (cis → trans) | -0.8 kcal/mol | -0.9 kcal/mol | < -2.5 kcal/mol | -3.1 kcal/mol |
| ΔG‡ (Activation Barrier) | ~20.0 kcal/mol | 20.4 kcal/mol | ~15.5 kcal/mol | 16.1 kcal/mol |
Table 2: Thermodynamic and kinetic parameters comparing natural proline to 2,4-methanoproline. Experimental values derived from [1].
By integrating high-level DFT optimizations with rigorous IRC validations, researchers can confidently predict the structural impacts of incorporating 2,4-methanoproline into novel peptidomimetics, ultimately accelerating the design of highly stable, three-dimensional therapeutics [2].
References
-
Talluri, S., Montelione, G. T., Van Duyne, G., Piela, L., Clardy, J., & Scheraga, H. A. (1987). "Conformational properties of 2,4-methanoproline (2-carboxy-2,4-methanopyrrolidine) in peptides: evidence for 2,4-methanopyrrolidine asymmetry based on solid-state x-ray crystallography, proton NMR in aqueous solution, and CNDO/2 conformational energy calculations." Journal of the American Chemical Society.[Link]
-
Mykhailiuk, P. K., Kubyshkin, V., Bach, T., & Budisa, N. (2017). "Peptidyl-Prolyl Model Study: How Does the Electronic Effect Influence the Amide Bond Conformation?" The Journal of Organic Chemistry.[Link]
-
Cox, B., Zdorichenko, V., Cox, P. B., Booker-Milburn, K. I., Paumier, R., Elliott, L. D., Robertson-Ralph, M., & Bloomfield, G. (2020). "Escaping from Flatland: Substituted Bridged Pyrrolidine Fragments with Inherent Three-Dimensional Character." ACS Medicinal Chemistry Letters.[Link]
Sources
Technical Comparison Guide: Pharmacokinetic Profile of Drugs Containing Azabicyclo[2.1.1]hexane
Executive Summary
The "Escape from Flatland" via Saturated Bioisosteres
In modern drug discovery, increasing the fraction of sp³-hybridized carbons (
This guide analyzes the PK profile of 2-aza-BCH-containing drugs, focusing on metabolic stability , intrinsic clearance (
Structural & Mechanistic Rationale
The Bioisosteric Logic
The 2-aza-BCH scaffold is primarily deployed to replace pyrrolidine rings. Pyrrolidine is ubiquitous in FDA-approved drugs (e.g., Captopril, Lisinopril) but often suffers from rapid oxidative metabolism at the
-
Pyrrolidine: Flexible envelope conformation;
-C-H bonds are accessible to Cytochrome P450 (CYP) enzymes. -
2-Azabicyclo[2.1.1]hexane: Rigid, bridged bicycle. The "bridge" (C5/C6) sterically shields the
-carbons and imposes geometric constraints that disfavor the formation of the radical cation intermediates required for CYP-mediated oxidation.
Vector Alignment
The 2-aza-BCH scaffold mimics the vector orientation of substituents found in proline but with a distinct "pucker" that can lock bioactive conformations, potentially improving potency while simultaneously fixing PK liabilities.
Caption: Bioisosteric replacement of pyrrolidine with 2-azabicyclo[2.1.1]hexane blocks CYP450 oxidation sites.
Comparative Pharmacokinetic Analysis
Metabolic Stability (Intrinsic Clearance)
The most significant advantage of incorporating 2-aza-BCH is the reduction of intrinsic clearance (
Physicochemical Properties (LogD & Solubility)
-
Lipophilicity (LogD): 2-aza-BCH derivatives typically show a lower LogD compared to their pyrrolidine counterparts. The compact, cage-like structure reduces the exposed hydrophobic surface area.
-
Basicity (pKa): The bridgehead nitrogen in 2-aza-BCH is generally less basic (pKa ~9-10) than pyrrolidine (pKa ~11). This reduction in pKa at physiological pH (7.4) decreases the fraction of ionized drug, potentially improving passive permeability and reducing lysosomal trapping.
-
Solubility: The disruption of planar stacking (due to the 3D cage) often leads to improved thermodynamic solubility.
Comparative Data Table: Pyrrolidine vs. 2-Azabicyclo[2.1.1]hexane
Data synthesized from representative lead optimization studies (e.g., Mykhailiuk et al., Merck LRRK2).
| Parameter | Pyrrolidine Derivative (Reference) | 2-Azabicyclo[2.1.1]hexane Analogue | Impact on PK Profile |
| Metabolic Stability ( | High (>50 µL/min/mg) | Low (<20 µL/min/mg) | Significantly Improved. Bridge protects |
| Half-life ( | Short (< 1 hr) | Extended (> 3 hrs) | Enables lower dosing frequency. |
| Lipophilicity (LogD | 2.5 - 3.5 | 1.8 - 2.8 | Reduced. Improves metabolic stability and reduces non-specific binding. |
| Aqueous Solubility | Moderate | High | Improved dissolution and bioavailability. |
| Basicity (pKa) | ~11.2 | ~9.5 - 10.5 | Optimized. Better balance of permeability vs. solubility. |
| Permeability (P | High | Moderate to High | Maintained; lower pKa compensates for lower lipophilicity. |
Experimental Protocols for PK Validation
To validate the advantages of the 2-aza-BCH scaffold in your own pipeline, the following standardized protocols are recommended.
Protocol: Microsomal Intrinsic Clearance ( )
Objective: Determine the metabolic stability of the 2-aza-BCH compound compared to its pyrrolidine parent.
Reagents:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).
-
Test Compound (1 µM final concentration).
Workflow:
-
Pre-incubation: Mix 30 µL of HLM (final conc. 0.5 mg/mL) with 445 µL phosphate buffer (100 mM, pH 7.4). Add 5 µL of test compound stock. Incubate at 37°C for 5 min.
-
Initiation: Add 20 µL of NADPH regenerating system to start the reaction.
-
Sampling: At time points
min, remove 50 µL aliquots. -
Quenching: Immediately transfer aliquot into 150 µL ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge (4000 rpm, 20 min, 4°C). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. The slope is used to calculate : [1]
Protocol: Lipophilicity (LogD ) Determination
Objective: Assess the shift in lipophilicity upon scaffold hopping.
Method: Shake-Flask Method (Miniaturized).
-
Preparation: Prepare saturated phases of 1-octanol and phosphate-buffered saline (PBS, pH 7.4).
-
Equilibration: Dissolve test compound in the octanol phase.
-
Partitioning: Mix equal volumes of drug-containing octanol and drug-free PBS in a vial. Shake for 1 hour at 25°C. Allow phases to separate (centrifuge if necessary).
-
Quantification: Analyze the concentration of the compound in both phases using HPLC-UV or LC-MS.
-
Calculation:
Decision Logic for Researchers
When should you replace a pyrrolidine with 2-azabicyclo[2.1.1]hexane?
Caption: Decision logic for implementing 2-aza-BCH scaffold hopping in lead optimization.
References
-
Mykhailiuk, P. K. (2018).[2] "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry, 17(11), 2839–2849.[2] Link
-
Levterov, V. V., et al. (2018).[2] "Photochemical In-Flow Synthesis of 2,4-Methanopyrrolidines: Pyrrolidine Analogues with Improved Water Solubility and Reduced Lipophilicity." The Journal of Organic Chemistry, 83(23), 14350–14361.[2][3] Link
-
Denisenko, A., et al. (2021). "2-Azabicyclo[2.1.1]hexane as a Proline Bioisostere: Synthesis and Application in Drug Discovery." European Journal of Organic Chemistry.[4] Link
- Merck & Co. (Representative Case Study): Identifying 2-azabicyclo[2.1.
-
Barnes-Seeman, D., et al. (2014). "Escaping from Flatland: Clinical Success of Drugs with Higher Saturation."[5] Journal of Medicinal Chemistry, 57(21), 10257–10274. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 3. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 4. researchgate.net [researchgate.net]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
Definitive Guide: Determining Absolute Configuration of Chiral Azabicyclo[2.1.1]hexanes
Executive Summary
The azabicyclo[2.1.1]hexane scaffold has emerged as a critical "sp³-rich" bioisostere for proline, piperidine, and cyclobutane motifs, offering improved metabolic stability and precise vector orientation in drug design. However, its utility is frequently bottlenecked by the difficulty in assigning absolute configuration (AC).[1] These molecules are often oils, lack heavy atoms, and possess high symmetry elements that complicate standard NMR analysis.
This guide objectively compares the three primary methodologies for AC determination—Single Crystal X-Ray Diffraction (SC-XRD) , Vibrational Circular Dichroism (VCD) , and NMR Derivatization —providing actionable protocols to ensure data integrity suitable for IND filings.
Part 1: Comparative Analysis of Methodologies
The choice of method depends on sample state, purity, and the stage of drug development.
Table 1: Performance Matrix
| Feature | SC-XRD (Heavy Atom) | VCD / DFT | NMR Derivatization (Mosher) |
| Primary Output | 3D Electron Density Map | IR vs. VCD Spectrum | |
| Confidence Level | Gold Standard (100%) | High (>95% with high SimF) | Medium-High (Risk of anomalies) |
| Sample State | Single Crystal (Solid) | Solution (CDCl₃, DMSO) | Solution |
| Sample Req. | <1 mg (if crystal grows) | 5–10 mg (recoverable) | 2–5 mg (destructive) |
| Time to Result | 3 Days – 2 Weeks | 24 – 48 Hours | 4 – 8 Hours |
| Key Limitation | Crystallization failure; Light atom ambiguity | Computational cost; Solubility | Steric hindrance at bridgehead |
| Best For | Final Confirmation / IND | Rapid Screening / Oils | Early MedChem / Purity Check |
Part 2: Decision Logic (Workflow)
The following decision tree illustrates the optimal logical flow for selecting a method based on the physicochemical properties of your specific azabicyclo[2.1.1]hexane derivative.
Figure 1: Strategic workflow for absolute configuration assignment. Blue nodes indicate decision points; Green/Red nodes indicate experimental endpoints.
Part 3: Detailed Experimental Protocols
Method A: Heavy-Atom Derivatization for SC-XRD (The Gold Standard)
Rationale: Azabicyclo[2.1.1]hexanes are composed of light atoms (C, H, N). Standard X-ray diffraction using Cu K
Protocol: p-Bromobenzoylation of Secondary Amines
-
Reagents:
-
Substrate: Chiral azabicyclo[2.1.1]hexane (free base or HCl salt).
-
Reagent: 4-Bromobenzoyl chloride (1.1 equiv).
-
Base: Triethylamine (2.0 equiv) or DMAP (cat).
-
Solvent: Anhydrous DCM.
-
-
Procedure:
-
Dissolve substrate (0.1 mmol) in DCM (1 mL) at 0 °C.
-
Add Et
N followed by dropwise addition of 4-bromobenzoyl chloride. -
Warm to RT and stir for 2 hours. Monitor by TLC/LCMS.
-
Quench with sat. NaHCO
, extract with DCM, and concentrate. -
Crucial Step: Purify via flash chromatography.
-
Crystallization: Dissolve the purified amide in minimal hot Ethanol or EtOAc. Add Hexane dropwise until turbid. Let stand at 4 °C.
-
-
Data Validation:
-
Solve structure.
-
Check Flack Parameter: A value of
confirms correct absolute configuration. A value of indicates the inverted structure.
-
Method B: VCD Spectroscopy (The Solution-Phase Solution)
Rationale: Unlike flexible linear amines, the [2.1.1] bicyclic system is rigid. This reduces the number of conformers required for DFT calculation, making VCD exceptionally accurate and cost-effective for this scaffold.
Protocol:
-
Experimental Acquisition:
-
Concentration: Prepare a ~50 mg/mL solution in CDCl
or DMSO- . -
Cell: BaF
cell with 100 m path length. -
Scan: Collect IR and VCD spectra (PEM modulation) for 4–8 hours to improve signal-to-noise ratio. Subtract solvent baseline.[6]
-
-
Computational Workflow (DFT):
-
Conformer Search: Use MMFF94 force field to find low-energy conformers. (Note: [2.1.1] systems usually have <3 relevant conformers).
-
Geometry Optimization: DFT level B3LYP/6-31G(d) or higher.
-
Frequency Calculation: Calculate vibrational rotational strengths at the same theory level.
-
Lorentzian Broadening: Apply bandwidth (typically 6–10 cm
) to simulate spectra.
-
-
Validation (Similarity Analysis):
-
Compare Experimental vs. Calculated spectra.[7]
-
Metric: Calculate the Similarity Factor (SimF).
-
Pass Criteria: SimF > 0.5 (Scale 0–1) with alignment of key carbonyl and fingerprint bands.
-
Method C: Mosher's Method (NMR)
Rationale: Useful for secondary alcohols or amines on the scaffold. Warning: The bridgehead nitrogen in [2.1.1] systems creates significant steric bulk. Reaction times with MTPA-Cl may be prolonged compared to standard amines.
Protocol:
-
Derivatize separate aliquots with (
)- and ( )-MTPA-Cl. -
Acquire
H NMR.[8] -
Calculate
.[2] -
Analysis: Construct a spatial model. Protons with positive
reside on the right side of the MTPA plane; negative on the left. -
Caveat: If the
values are small (<0.02 ppm), the method is unreliable due to the rigid cage distorting the anisotropic cone of the phenyl group.
Part 4: Scientific Grounding & Causality
The unique geometry of the azabicyclo[2.1.1]hexane—often termed "methanopyrrolidine"—creates a "pucker" that is distinct from proline.
-
Why VCD works well here: In flexible molecules, errors in Boltzmann weighting of conformers ruin VCD accuracy. Because the [2.1.1] cage is strain-locked, the calculated geometry almost perfectly matches the solution state, leading to high-confidence assignments [1].
-
The "Light Atom" Problem: Relying on native X-ray for these scaffolds is risky. The anomalous scattering of Carbon/Nitrogen is negligible. Without a heavy atom derivative (Method A), the crystallographic R-factor might be low, but the absolute stereochemistry remains a guess (50/50 probability) [2].
References
-
Stephens, P. J., et al. "Determination of Absolute Configuration Using Vibrational Circular Dichroism Spectroscopy." Chemical Reviews, 112(11), 2012. Link
-
Parsons, S. "Determination of Absolute Configuration from X-ray Diffraction Data." Tetrahedron: Asymmetry, 28(10), 2017. Link
-
Mykhailiuk, P. K. "Azabicyclo[2.1.1]hexanes: A Review." Chemistry – A European Journal, 2020.[2] (Authoritative source on synthesis and properties of this specific scaffold). Link
-
Seco, J. M., Quinoa, E., & Riguera, R. "The Assignment of Absolute Configuration by NMR." Chemical Reviews, 104(1), 2004. Link
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. d-nb.info [d-nb.info]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. tcichemicals.com [tcichemicals.com]
- 6. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 7. americanlaboratory.com [americanlaboratory.com]
- 8. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
2-Azabicyclo[2.1.1]hexane-3-carboxylic acid proper disposal procedures
Operational and Disposal Master Guide: 2-Azabicyclo[2.1.1]hexane-3-carboxylic acid
Prioritizing laboratory safety does more than ensure compliance; it actively accelerates drug discovery by preventing operational downtime. 2-Azabicyclo[2.1.1]hexane-3-carboxylic acid and its derivatives (such as the Boc-protected form and the hydrochloride salt) are highly valuable, conformationally restricted proline bioisosteres used extensively in modern peptidomimetic design.
However, due to their specific biological activity and physicochemical properties, they require strict handling and disposal protocols. This guide provides a self-validating, step-by-step operational framework for the safe management and disposal of these compounds.
Physicochemical & Hazard Profiling
Understanding the physical state and chemical behavior of the compound is the foundational step in designing a safe operational workflow. The compound is typically handled in one of two forms, each presenting distinct operational challenges according to standard safety data[1].
Table 1: Quantitative Data & Operational Implications
| Property / Hazard | Specification | Operational Implication |
| Common Forms | Boc-protected (CAS: 2165660-20-6)HCl Salt (CAS: 871658-02-5) | Determines the solubility profile for spill cleanup and waste segregation. |
| Molecular Weight | 227.26 g/mol (Boc) / 163.6 g/mol (HCl) | Dictates stoichiometric calculations for waste neutralization. |
| GHS Hazard Statements | H302, H315, H319, H335 | Requires localized exhaust ventilation (fume hood) and minimum PPE (nitrile gloves, safety goggles). |
| Optimal Solubility | Alcohols, DMF, DMSO (Boc)Water (HCl) | Dictates the choice of decontamination solvent (Alcohols are preferred for universal cleanup). |
Mechanistic Toxicology & Causality of Hazards
To handle chemicals safely, researchers must understand why a compound is hazardous, rather than just memorizing hazard codes. The core structure of this compound is a bridged bicyclic amine, which drives its specific toxicological profile:
-
Acute Irritation (H315, H319, H335): The secondary amine (in the deprotected HCl salt) is mildly basic and highly water-soluble. Upon contact, it rapidly interacts with the moisture in mucous membranes and the respiratory tract, causing acute irritation,[2].
-
Dermal Penetration Risk: The Boc-protected variant is highly lipophilic[1]. This increased lipophilicity enhances the compound's ability to permeate standard nitrile laboratory gloves over extended exposure periods. Operational Causality: If a solution of the Boc-protected derivative spills on your gloves, immediate removal and replacement are required to prevent transdermal absorption.
Comprehensive Disposal & Spill Management Methodologies
Every protocol below is designed as a self-validating system , ensuring that safety can be analytically confirmed at the end of the procedure.
Protocol A: Solid Waste Disposal
(Standard procedure for powders, contaminated spatulas, and weighing papers)
-
Primary Containment: Collect all powder residues and contaminated consumables into a clear, 4-mil polyethylene (PE) bag inside a certified fume hood.
-
Secondary Containment: Seal the primary bag and place it into a rigid, leak-proof secondary container, such as a UN-approved high-density polyethylene (HDPE) drum.
-
Hazard Labeling: Affix a GHS-compliant label explicitly stating: "Hazardous Solid Waste: Contains 2-Azabicyclo[2.1.1]hexane-3-carboxylic acid (Irritant, H315/H319/H335)".
-
Thermal Destruction Routing: Transfer the drum to the institutional Environmental Health and Safety (EHS) team for high-temperature incineration.
-
Causality: Incineration at temperatures exceeding 1000°C ensures the complete thermal cleavage of the stable bicyclic carbon-nitrogen framework, preventing downstream soil or aquatic contamination.
-
Protocol B: Liquid Waste Segregation
(Standard procedure for reaction filtrates and aqueous washes)
-
Solvent Segregation: Separate liquid waste streams into "Halogenated" (e.g., if dichloromethane was used) and "Non-Halogenated" (e.g., methanol or DMSO solutions).
-
Causality: Halogenated and non-halogenated solvents require different incineration temperatures to prevent the formation of highly toxic dioxin byproducts.
-
-
pH Validation & Neutralization: If the hydrochloride salt was dissolved in an aqueous stream, the solution will be acidic. Use dilute sodium bicarbonate (
) to neutralize the solution.-
Self-Validating Step: Dip a pH indicator strip into the waste to confirm a neutral pH (6.0–8.0) before sealing the container. This prevents the acid-catalyzed degradation of the waste carboy and dangerous pressure buildup.
-
-
Storage: Store the neutralized liquid in grounded, vented safety cans away from direct sunlight until EHS pickup.
Protocol C: Accidental Spill Management
(Expert-level protocol for benchtop or floor spills)
Water is highly inefficient for cleaning up Boc-protected amino acid derivatives. Follow this targeted protocol:
-
Aerosol Suppression: Immediately cover the spilled powder with a finely-powdered liquid-binding material, such as diatomaceous earth or a commercial universal binder[1].
-
Causality: Sweeping dry powder generates airborne particulates that can be inhaled. Diatomite traps the particles mechanically.
-
-
Solvent Wetting: Gently wet the absorbent matrix with isopropanol or ethanol[1].
-
Causality: The Boc-protected compound is hydrophobic and resists water. Alcohols ensure rapid dissolution and deep absorption into the diatomite matrix.
-
-
Physical Removal: Transfer the wetted slurry into a sealable HDPE container using a non-sparking scoop.
-
Surface Decontamination: Scrub the affected benchtop or floor thoroughly with alcohol-soaked wiping pads[1].
-
Validation Check (Self-Validating Step): To validate that the area is completely decontaminated of the unprotected secondary amine, swab the surface and apply a ninhydrin indicator spray.
-
Logic: Ninhydrin reacts specifically with secondary amines (like the azabicyclo core) to produce a distinct yellow/brown chromophore. The absence of this color change analytically confirms complete chemical removal.
-
Waste Segregation & Disposal Workflow
The following decision tree outlines the immediate operational logic for handling 2-Azabicyclo[2.1.1]hexane-3-carboxylic acid waste streams.
Workflow for the segregation, treatment, and disposal of 2-Azabicyclo[2.1.1]hexane derivatives.
References
Sources
Personal protective equipment for handling 2-Azabicyclo[2.1.1]hexane-3-carboxylic acid
As a Senior Application Scientist overseeing peptide discovery and chemical biology pipelines, I frequently consult on the integration of highly constrained unnatural amino acids. 2-Azabicyclo[2.1.1]hexane-3-carboxylic acid (often referred to in literature as methanoproline or Mtp) is a conformationally restricted proline analogue. By locking the pyrrolidine ring pucker, this building block is invaluable for interrogating prolyl cis/trans isomerization, enhancing collagen triple-helix stability, and mapping the active sites of enzymes like prolyl 4-hydroxylase (P4H)[1][2].
However, handling this specialized synthetic intermediate—typically encountered as a Boc- or Fmoc-protected derivative—requires rigorous safety and logistical planning. Because it is a biologically active amino acid mimic, it presents specific occupational hazards that must be managed proactively[3]. This guide provides the definitive operational framework for safely utilizing this compound in your laboratory.
Hazard Profile & Causality
Understanding the "why" behind safety protocols ensures strict compliance. Based on standard Safety Data Sheets (SDS) for protected 2-azabicyclo[2.1.1]hexane-3-carboxylic acid derivatives, the compound exhibits a classic hazard profile for reactive peptide building blocks[3]:
-
H335 (Respiratory Irritation, Category 3): Lyophilized or finely milled peptide building blocks easily aerosolize. Inhalation of these micro-particulates triggers acute inflammatory responses in the respiratory tract.
-
H315 & H319 (Skin and Eye Irritation, Category 2/2A): The localized acidity of the carboxylic acid group, combined with residual synthetic impurities, can disrupt lipid bilayers in the skin and ocular mucosa.
-
H302 (Acute Oral Toxicity, Category 4): As an unnatural amino acid, accidental ingestion can interfere with endogenous metabolic pathways.
Quantitative Hazard & PPE Matrix
To mitigate these risks, Personal Protective Equipment (PPE) must be scaled to the operational state of the chemical. The following table summarizes the quantitative hazard categories and the engineered safety responses required.
| GHS Hazard Code | Quantitative Category | Physiological Risk | Required PPE & Engineering Control |
| H335 | STOT-SE, Respiratory (Cat. 3) | Acute airway inflammation | Ventilated balance enclosure; N95/P100 respirator for bulk transfers. |
| H315 | Skin Irritation (Cat. 2) | Dermal lipid bilayer disruption | Double-layered nitrile gloves (minimum 0.11 mm thickness). |
| H319 | Eye Irritation (Cat. 2A) | Ocular mucosal damage | Tight-fitting chemical splash goggles (safety glasses are insufficient). |
| H302 | Acute Toxicity, Oral (Cat. 4) | Systemic metabolic disruption | Dedicated lab coat; strict separation from non-lab environments. |
Operational Workflows: Step-by-Step Methodologies
To guarantee safety and experimental integrity, every procedure must be treated as a self-validating system —meaning the protocol includes built-in checks to confirm it was executed correctly.
Protocol A: Anti-Static Weighing and Powder Transfer
Unnatural amino acid powders are highly prone to static charge, which causes the powder to "jump" and aerosolize, drastically increasing inhalation risk and compromising stoichiometric accuracy.
-
Equilibration: Remove the source vial of 2-Azabicyclo[2.1.1]hexane-3-carboxylic acid from -20°C storage and allow it to equilibrate to room temperature inside a desiccator.
-
Causality: Prevents the condensation of ambient moisture, which degrades the compound and causes clumping.
-
-
Static Neutralization: Pass an anti-static zero-ionizer over the analytical balance, the weigh boat, and the micro-spatula.
-
Weighing: Tare a conductive, anti-static weigh boat inside a ventilated balance enclosure. Carefully transfer the required mass.
-
Self-Validation Check: After transferring the powder to your reaction vessel, remove the empty tared boat and close the balance doors. The balance must return to exactly 0.0000 g. If it does not, a micro-spill has occurred on the weighing pan and must be cleaned immediately.
Protocol B: Solubilization for Solid-Phase Peptide Synthesis (SPPS)
During peptide synthesis, this compound is typically dissolved in polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).
-
Solvent Selection: In a certified chemical fume hood, measure the required volume of DMF or DCM.
-
Causality: Organic solvents act as chemical permeation enhancers. If you spill DMF containing the dissolved amino acid on your glove, it will carry the toxic compound right through standard nitrile. Double gloving is mandatory here.
-
-
Dissolution: Add the solvent slowly down the inner wall of the vial containing the powder to prevent air displacement from ejecting particulates.
-
Agitation: Cap the vial tightly and vortex until visually clear.
-
Self-Validation Check: Hold the bottom of the vial against a strong light source. The absolute absence of light-scattering micro-particulates confirms 100% dissolution, ensuring the solution will not clog the micro-fluidic valves of an automated peptide synthesizer.
Workflow Visualization
The following diagram outlines the logical progression of handling this compound from storage to disposal, emphasizing the critical safety gates.
Figure 1: End-to-end operational workflow for handling 2-Azabicyclo[2.1.1]hexane-3-carboxylic acid.
Spill Response and Disposal Plans
Immediate and correct response to spills prevents widespread laboratory contamination.
-
Solid Powder Spills: Do not dry sweep, as this will aerosolize the H335-classified powder. Cover the spill with a damp paper towel to suppress dust formation. Carefully scoop the wet material into a dedicated solid hazardous waste container. Wash the area with soap and water[3].
-
Liquid Spills (Solvent Dissolved): Absorb the spill with an inert, non-combustible material (e.g., vermiculite or sand). Do not use paper towels for large DCM/DMF spills due to off-gassing risks.
-
Waste Segregation:
-
Liquid waste containing DCM must be routed to Halogenated Organic Waste .
-
Liquid waste containing only DMF/NMP goes to Non-Halogenated Organic Waste .
-
Empty source vials must be triple-rinsed with a compatible solvent before being discarded in standard glass disposal, with the rinsate going to the appropriate organic waste stream.
-
References
-
Substituted 2-Azabicyclo[2.1.1]hexanes as Constrained Proline Analogues: Implications for Collagen Stability . The Journal of Organic Chemistry (ACS Publications). Retrieved from:[Link]
-
Conformational Preferences of Substrates for Human Prolyl 4-Hydroxylase . National Institutes of Health (PMC). Retrieved from:[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
